molecular formula C11H15N B1215205 2-Phenylpiperidine CAS No. 3466-80-6

2-Phenylpiperidine

货号: B1215205
CAS 编号: 3466-80-6
分子量: 161.24 g/mol
InChI 键: WGIAUTGOUJDVEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Phenylpiperidine, also known as this compound, is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WGIAUTGOUJDVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50956149
Record name 2-Phenylpiperidine
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Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3466-80-6
Record name 2-Phenylpiperidine
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Record name 2-Phenylpiperidine
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Record name 2-Phenylpiperidine
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Record name 2-phenylpiperidine
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Foundational & Exploratory

A Technical Guide to 2-Phenylpiperidine: Chemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpiperidine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid piperidine (B6355638) scaffold, combined with the presence of a phenyl group, imparts unique stereochemical and electronic properties that are leveraged in medicinal chemistry to design ligands for various biological targets. This technical guide provides an in-depth overview of the chemical properties, experimental protocols for synthesis and analysis, and the biological relevance of this compound and its derivatives.

IUPAC Name and Chemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₅N[1][2][3]
Molecular Weight 161.24 g/mol [1][2][4]
CAS Number 3466-80-6[1][2][3]
Appearance Colorless to almost clear liquid[3]
Boiling Point 70-72 °C at 0.45 mmHg257.3 °C at 760 mmHg[2][5]
Melting Point 18 °C[6]
Density 1.0 ± 0.1 g/cm³[2]
pKa 9.74 ± 0.10 (Predicted)[6]
LogP 2.34[2]
Refractive Index 1.5390 to 1.5430[6]
Solubility Soluble in water[7]

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 2-Phenylpyridine (B120327)

The synthesis of this compound is commonly achieved through the catalytic hydrogenation of 2-phenylpyridine. This method offers high yields and is a well-established procedure in organic synthesis.[3]

Materials:

  • 2-Phenylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Hydrogen gas (H₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • High-pressure reactor (autoclave)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Column chromatography setup (Silica gel, 60-120 mesh)

  • Petroleum ether

Procedure:

  • In a high-pressure reactor, dissolve 1.0 g of 2-phenylpyridine in 5 mL of glacial acetic acid.

  • To this stirred solution, add a catalytic amount of PtO₂ (approximately 5 mol%).

  • Seal the reactor and pressurize it with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas from the reactor.

  • Quench the reaction mixture by slowly adding a saturated aqueous solution of NaHCO₃ until the acetic acid is neutralized (cessation of effervescence).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 20 mL portions of ethyl acetate.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a 5% ethyl acetate in petroleum ether eluent to afford pure this compound.[3]

G Synthesis Workflow for this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Phenylpyridine 2-Phenylpyridine High-Pressure Reactor High-Pressure Reactor 2-Phenylpyridine->High-Pressure Reactor PtO2 PtO2 PtO2->High-Pressure Reactor H2 Gas H2 Gas H2 Gas->High-Pressure Reactor Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->High-Pressure Reactor Quenching (NaHCO3) Quenching (NaHCO3) High-Pressure Reactor->Quenching (NaHCO3) Reaction Completion Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Quenching (NaHCO3)->Extraction (Ethyl Acetate) Drying (Na2SO4) Drying (Na2SO4) Extraction (Ethyl Acetate)->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Crude Product Pure this compound Pure this compound Column Chromatography->Pure this compound

Synthesis Workflow for this compound
Analytical Protocols

GC-MS is a powerful technique for the identification and purity assessment of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Sample Preparation:

  • Prepare a stock solution of 1 mg/mL of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.

  • Prepare working standard solutions by serial dilution of the stock solution.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Analysis: The identity of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The purity is determined by the relative area of the this compound peak compared to any impurity peaks.

NMR spectroscopy is essential for the structural elucidation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz).

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (in CDCl₃):

    • Phenyl protons: δ 7.2-7.4 ppm (multiplet, 5H)

    • Piperidine protons: Chemical shifts will vary, with the proton at the 2-position being a multiplet and other piperidine protons appearing as multiplets in the upfield region. The N-H proton signal will be a broad singlet.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (in CDCl₃):

    • Phenyl carbons: δ 125-145 ppm.

    • Piperidine carbons: δ 25-60 ppm.

Biological Activity and Signaling Pathway

Phenylpiperidine derivatives are a well-established class of compounds with significant activity in the central nervous system.[1][5] Many of these compounds, such as fentanyl and its analogues, are potent agonists of the µ-opioid receptor.[1][5] The interaction of these ligands with the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to analgesia.

G Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Phenylpiperidine Derivative Phenylpiperidine Derivative Mu-Opioid Receptor (GPCR) Mu-Opioid Receptor (GPCR) Phenylpiperidine Derivative->Mu-Opioid Receptor (GPCR) Binds to G-Protein (Gi/o) G-Protein (Gi/o) Mu-Opioid Receptor (GPCR)->G-Protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibits Ca2+ Channel Ca2+ Channel G-Protein (Gi/o)->Ca2+ Channel Inhibits K+ Channel K+ Channel G-Protein (Gi/o)->K+ Channel Activates cAMP cAMP Adenylyl Cyclase->cAMP Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca2+ Channel->Reduced Neurotransmitter Release Reduced Ca2+ influx Hyperpolarization Hyperpolarization K+ Channel->Hyperpolarization K+ efflux ATP ATP ATP->cAMP Converted by Adenylyl Cyclase Analgesia Analgesia Hyperpolarization->Analgesia Reduced Neurotransmitter Release->Analgesia

Opioid Receptor Signaling Pathway

The binding of a phenylpiperidine agonist to the µ-opioid receptor activates the inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Simultaneously, the activated G-protein inhibits voltage-gated Ca²⁺ channels and activates G-protein-coupled inwardly rectifying K⁺ channels. The reduced influx of Ca²⁺ leads to a decrease in the release of neurotransmitters, while the increased efflux of K⁺ results in hyperpolarization of the neuronal membrane. Together, these effects reduce neuronal excitability and produce a strong analgesic effect.

References

A Deep Dive into the Stereoisomers of 2-Phenylpiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural and potential functional differences between the (S) and (R) enantiomers of 2-phenylpiperidine, a key scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the stereospecific properties of chiral molecules.

Introduction to this compound and Stereoisomerism

This compound is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: (S)-2-Phenylpiperidine and (R)-2-Phenylpiperidine. While possessing identical chemical formulas and connectivity, their distinct three-dimensional arrangements can lead to significant differences in their interactions with chiral biological targets such as receptors and enzymes. This stereoselectivity is a critical consideration in drug design and development, as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₅N

  • Molecular Weight: 161.24 g/mol

The core structure consists of a piperidine (B6355638) ring with a phenyl group attached to the second carbon atom. The chirality arises from this carbon center.

Structural Representation of (S)- and (R)-2-Phenylpiperidine

The absolute configuration of the chiral center is designated as either (S) (from the Latin sinister, for left) or (R) (from the Latin rectus, for right) based on the Cahn-Ingold-Prelog priority rules.

Figure 1: 2D representation of (S)- and (R)-2-Phenylpiperidine.

Potential Pharmacological Differentiation of Enantiomers

While direct comparative data for the this compound enantiomers is limited in publicly available literature, studies on the closely related 3-phenylpiperidine (B1330008) enantiomers provide strong evidence for stereoselective interactions with key central nervous system targets, particularly dopamine (B1211576) and sigma receptors. It is highly probable that the this compound enantiomers exhibit similar stereoselectivity.

Dopamine Receptor Interactions

Phenylpiperidine derivatives are known to interact with dopamine receptors. Research on 3-phenylpiperidine analogs has shown that the (R)-enantiomer can have a significantly higher affinity for the dopamine D4 receptor compared to the (S)-enantiomer. This suggests that the spatial orientation of the phenyl group is a critical determinant for binding to this receptor subtype.

Sigma Receptor Interactions

Sigma receptors, particularly the sigma-1 subtype, are another important target for phenylpiperidine compounds. The stereochemistry at the phenyl-substituted carbon has been shown to influence binding affinity and functional activity at sigma receptors for various phenylpiperidine derivatives.

The following table summarizes hypothetical comparative data based on observations from structurally similar 3-phenylpiperidine compounds.

Parameter (S)-2-Phenylpiperidine (Hypothetical) (R)-2-Phenylpiperidine (Hypothetical) Receptor Target (Likely)
Binding Affinity (Ki, nM) Lower AffinityHigher AffinityDopamine D4 Receptor
Binding Affinity (Ki, nM) VariesVariesSigma-1 Receptor
Functional Activity Partial Agonist / AntagonistPartial Agonist / AntagonistDopamine/Sigma Receptors

Experimental Protocols

To elucidate the distinct pharmacological profiles of (S)- and (R)-2-Phenylpiperidine, a series of in vitro and analytical experiments are required.

Chiral Separation of Enantiomers

Objective: To separate the racemic mixture of this compound into its individual (S) and (R) enantiomers for pharmacological testing.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative of cellulose (B213188) or amylose, is recommended.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio would need to be optimized.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Temperature: Column temperature should be controlled to ensure reproducible results.

G racemic Racemic this compound in Mobile Phase hplc Chiral HPLC Column (Polysaccharide-based CSP) racemic->hplc Injection detector UV Detector hplc->detector Elution separation Separated Enantiomers: (S)-2-Phenylpiperidine (R)-2-Phenylpiperidine detector->separation Data Acquisition

Figure 2: Workflow for Chiral HPLC Separation.

Receptor Binding Assays

Objective: To determine the binding affinities (Ki values) of (S)- and (R)-2-Phenylpiperidine for specific receptor targets (e.g., dopamine D2, D4, and sigma-1 receptors).

Methodology: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest.

  • Assay Buffer: Utilize a buffer system appropriate for the specific receptor (e.g., Tris-HCl buffer).

  • Incubation: Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compounds ((S)- or (R)-2-phenylpiperidine).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

G start Prepare Receptor Membranes, Radioligand, and Test Compounds incubate Incubate Components start->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki values count->analyze

Figure 3: Radioligand Binding Assay Workflow.

Potential Signaling Pathways

The differential binding of the (S) and (R) enantiomers of this compound to dopamine and sigma receptors would likely lead to distinct downstream signaling events.

Dopamine D2 Receptor Signaling

Activation of the dopamine D2 receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

G ligand Dopamine or This compound Enantiomer d2r Dopamine D2 Receptor ligand->d2r gi_go Gi/o Protein d2r->gi_go Activates ac Adenylyl Cyclase gi_go->ac Inhibits camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates downstream Downstream Effects pka->downstream

Figure 4: Simplified Dopamine D2 Receptor Signaling.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, it can translocate and modulate the function of various ion channels and signaling proteins, influencing calcium signaling and cellular stress responses.

G ligand This compound Enantiomer s1r Sigma-1 Receptor ligand->s1r Binds ip3r IP3 Receptor s1r->ip3r Modulates ca_er Ca²⁺ Release from ER ip3r->ca_er cellular_response Modulation of Cellular Stress Response ca_er->cellular_response

Figure 5: Simplified Sigma-1 Receptor Signaling.

Conclusion

The (S) and (R) enantiomers of this compound represent distinct chemical entities with the potential for unique pharmacological profiles. Based on data from structurally related compounds, it is anticipated that they will exhibit stereoselective interactions with dopamine and sigma receptors. A thorough investigation using the experimental protocols outlined in this guide is essential to fully characterize the specific binding affinities and functional activities of each enantiomer. This knowledge is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles.

Disclaimer: This document is intended for informational purposes for a scientific audience. The pharmacological data presented for this compound enantiomers are hypothetical and based on analogies to related compounds. Further experimental validation is required.

An In-depth Technical Guide to 2-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenylpiperidine, detailed experimental protocols for its synthesis, and an examination of its relevant signaling pathways.

Core Molecular Data

This compound is an organic compound featuring a piperidine (B6355638) ring substituted with a phenyl group.[1] This structure is a key building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals such as analgesics and antidepressants.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₁H₁₅N[1][2][3][4][5][6]
Molecular Weight 161.25 g/mol [1][2][6]
Appearance Colorless to almost clear liquid[1][2]
Density 0.99 g/cm³[1][2]
Boiling Point 112 °C at 9 mmHg[1][2]
Refractive Index n20D 1.54[1][2]
CAS Number 3466-80-6[1][2]

Experimental Protocols

A prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2-phenylpyridine (B120327). The following protocol is a representative example of this procedure.

2.1. Synthesis of this compound via Catalytic Hydrogenation of 2-Phenylpyridine

This protocol details the synthesis of this compound through the catalytic hydrogenation of 2-phenylpyridine using a Platinum(IV) oxide (PtO₂) catalyst, also known as Adams' catalyst.

Materials:

  • 2-Phenylpyridine

  • Glacial Acetic Acid

  • Platinum(IV) oxide (PtO₂)

  • Hydrogen (H₂) gas

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Celite

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, a solution of 2-phenylpyridine (1.0 g) is prepared in glacial acetic acid (5 mL).[2]

  • A catalytic amount of PtO₂ (5 mol%) is added to the stirred solution.[2]

  • The reactor is then pressurized with hydrogen gas to between 50 and 70 bar.[2]

  • The reaction mixture is stirred at room temperature for 6-10 hours.[2]

  • Upon completion, the reaction is quenched with sodium bicarbonate (NaHCO₃).[2]

  • The product is extracted with ethyl acetate (3 x 20 mL).[2]

  • The combined organic layers are filtered through Celite and dried over anhydrous sodium sulfate (Na₂SO₄).[2]

  • The solvent is evaporated under reduced pressure to yield the crude product.[2]

  • Further purification of the residue is performed by column chromatography on silica (B1680970) gel (60-120 mesh) using a 5% ethyl acetate in petroleum ether eluent to furnish the pure this compound.[2]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Purification start Dissolve 2-Phenylpyridine in Glacial Acetic Acid add_catalyst Add PtO2 Catalyst start->add_catalyst pressurize Pressurize with H2 Gas (50-70 bar) add_catalyst->pressurize react Stir at Room Temperature (6-10 hours) pressurize->react quench Quench with NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract dry Dry with Na2SO4 and Filter extract->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify end Pure this compound purify->end G cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling receptor Mu-Opioid Receptor (GPCR) g_protein G-Protein (αi/o, β, γ) receptor->g_protein activates g_alpha Gαi/o g_protein->g_alpha dissociates to g_betagamma Gβγ g_protein->g_betagamma dissociates to adenylyl_cyclase Adenylyl Cyclase camp cAMP adenylyl_cyclase->camp converts ATP to agonist This compound (Agonist) agonist->receptor binds g_alpha->adenylyl_cyclase inhibits atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka activates cellular_response Reduced Neuronal Excitability pka->cellular_response leads to

References

The 2-Phenylpiperidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Its inherent conformational flexibility and the stereochemical possibilities arising from the chiral center at the 2-position allow for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the biological activities of the this compound scaffold, with a focus on its interactions with key central nervous system (CNS) targets, including opioid receptors, sigma receptors, and the dopamine (B1211576) transporter.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of a selection of this compound derivatives and related compounds.

Table 1: Mu-Opioid Receptor Binding Affinity
CompoundR-Group (Piperidine-N)Aromatic Moiety (Ar)Ki (nM)Reference
Meperidine MethylPhenyl>100[1]
Compound 44 -(CH₂)₂-N(p-methoxyphenyl)propionamide4-Fluorobenzyl (at 4-position)2.1[2]
Table 2: Sigma-1 Receptor Binding Affinity
Compound IDR-Group (Piperidine-N)Aromatic Moiety (Ar)σ1 Ki (nM)D4 Ki (nM)Selectivity (σ1:D4)Reference
12a H5-Indazole1.2860>700[3][4]
12c H5-(Trifluoromethyl)indazole0.7580829[3][4]
13a Methyl5-Indazole1.8276153[3][4]
13c Methyl5-(Trifluoromethyl)indazole1.7201118[3][4]
13g Methyl2-Methylphenyl37>10,000>270[3][4]
Compound 44 -(CH₂)₂-N(p-methoxyphenyl)propionamide4-Fluorobenzyl (at 4-position)1.86--[2]
Table 3: Dopamine Transporter (DAT) Inhibition
CompoundAromatic Ring Substitution[³H]WIN 35,428 Binding IC₅₀ (nM)[³H]Dopamine Uptake IC₅₀ (nM)Reference
(+/-)-threo-Methylphenidate Unsubstituted12045[5]
m-Bromo-TMP m-Bromo615[5]
m,p-Dichloro-TMP m,p-Dichloro101.4[5]
m-Chloro-TMP m-Chloro2030[5]
p-Iodo-TMP p-Iodo3050[5]
MPP+ N-methyl-4-phenylpyridinium-1000 (Ki = 400)[6]

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through various methods, with a significant focus on controlling the stereochemistry at the C2 position.

Asymmetric Hydrogenation of Pyridinium (B92312) Salts

A highly efficient method for producing chiral piperidines is the catalytic asymmetric hydrogenation of the corresponding pyridinium salts.[7]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of N-benzyl-2-phenylpyridinium bromide [7]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol) in a 1:1 mixture of anhydrous toluene/dichloromethane (1.0 mL) is stirred at room temperature for 20–30 minutes.

  • Hydrogenation: The catalyst solution is transferred via syringe to a stainless steel autoclave containing N-benzyl-2-phenylpyridinium bromide (0.25 mmol).

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to 600 psi of H₂.

  • The reaction mixture is stirred at 28 °C for 20–24 hours.

  • Work-up: After carefully releasing the hydrogen pressure, saturated aqueous Na₂CO₃ solution is added, and the mixture is stirred for 15–30 minutes.

  • The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by silica (B1680970) gel column chromatography (hexane/EtOAc) to yield the chiral this compound derivative.

cluster_start Starting Materials cluster_catalyst Catalyst System cluster_product Product N-benzyl-2-phenylpyridinium bromide N-benzyl-2-phenylpyridinium bromide Reaction Reaction N-benzyl-2-phenylpyridinium bromide->Reaction Substrate H2 H2 H2->Reaction Hydrogen Source [Ir(cod)Cl]2 [Ir(cod)Cl]2 Catalyst Catalyst [Ir(cod)Cl]2->Catalyst (R)-SynPhos (R)-SynPhos (R)-SynPhos->Catalyst Chiral (S)-N-benzyl-2-phenylpiperidine Chiral (S)-N-benzyl-2-phenylpiperidine Reaction->Chiral (S)-N-benzyl-2-phenylpiperidine Yield: up to 99% ee: up to 99% Catalyst->Reaction Asymmetric Hydrogenation 600 psi, 28 °C, 20-24h This compound Agonist This compound Agonist MOR Mu-Opioid Receptor (GPCR) This compound Agonist->MOR Binds to Gi/o Gi/o Protein MOR->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits Ion Channels K+ Channels (Open) Ca2+ Channels (Closed) Gi/o->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Reduces production of Analgesia Analgesia cAMP->Analgesia Ion Channels->Analgesia This compound Ligand This compound Ligand Sigma-1 Receptor Sigma-1 Receptor (at ER-Mitochondria) This compound Ligand->Sigma-1 Receptor Binds to BiP BiP Sigma-1 Receptor->BiP Dissociates from Ion Channels Voltage-gated Ion Channels Sigma-1 Receptor->Ion Channels Modulates Cellular Stress Response Cellular Stress Response Sigma-1 Receptor->Cellular Stress Response Regulates Neuronal Plasticity Neuronal Plasticity Ion Channels->Neuronal Plasticity cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Presynaptic Neuron Presynaptic Neuron Dopamine Dopamine Presynaptic Neuron->Dopamine Release Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft Synaptic Cleft Dopamine->Synaptic Cleft DAT Dopamine Transporter (DAT) DAT->Presynaptic Neuron This compound Derivative This compound Derivative This compound Derivative->DAT Inhibits Dopamine Receptors Dopamine Receptors Dopamine Receptors->Postsynaptic Neuron Activates Synaptic Cleft->DAT Reuptake Synaptic Cleft->Dopamine Receptors Binds to

References

An In-depth Technical Guide to 2-Phenylpiperidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its rigid, yet three-dimensional, structure allows for precise orientation of substituents to interact with biological targets, leading to a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives, with a focus on recent advancements and detailed experimental methodologies.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several synthetic routes, often tailored to introduce specific stereochemistry and substitution patterns. Key strategies include the hydrogenation of corresponding pyridine (B92270) precursors, cyclization reactions, and asymmetric synthesis to obtain enantiomerically pure compounds.

Hydrogenation of 2-Phenylpyridine (B120327)

A common and straightforward method for the synthesis of this compound is the catalytic hydrogenation of 2-phenylpyridine. Various catalysts can be employed, with the choice often influencing the stereoselectivity of the reaction.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation

  • Materials: 2-Phenylpyridine, Platinum(IV) oxide (PtO₂), Ethanol (B145695), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Diethyl ether.

  • Procedure:

    • A solution of 2-phenylpyridine in ethanol is prepared in a high-pressure hydrogenation vessel.

    • A catalytic amount of PtO₂ is added to the solution.

    • The vessel is sealed and flushed with hydrogen gas, then pressurized to the desired pressure (e.g., 50 psi).

    • The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours) or until hydrogen uptake ceases.

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure.

    • The residue is dissolved in water and acidified with HCl.

    • The aqueous layer is washed with diethyl ether to remove any unreacted starting material.

    • The aqueous layer is then basified with a saturated solution of NaHCO₃.

    • The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to yield this compound.

Asymmetric Synthesis

Enantiomerically pure this compound derivatives are often desired for their specific interactions with chiral biological targets. Asymmetric synthesis can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries.

Pharmacological Applications and Structure-Activity Relationships (SAR)

This compound derivatives have been explored for a multitude of therapeutic applications, primarily targeting the central nervous system (CNS). The substitution pattern on both the phenyl and piperidine (B6355638) rings plays a crucial role in determining the pharmacological activity and selectivity.

Serotonin (B10506) 5-HT₂ₐ Receptor Agonists

Derivatives of this compound have been identified as potent and selective agonists of the serotonin 2A receptor (5-HT₂ₐR), which is a key target for the treatment of various psychiatric disorders, including depression and anxiety.

A notable example is the class of 2-(2,5-dimethoxyphenyl)piperidines. Structure-activity relationship studies on these compounds have provided valuable insights for optimizing their potency and selectivity.

Compound5-HT₂ₐR Ki (nM)5-HT₂ₐR EC₅₀ (nM)
1 HH15085
2 MeH5025
3 EtH3015
4 HMe200110

Data presented is representative and compiled for illustrative purposes.

SAR Summary:

  • N-alkylation of the piperidine nitrogen generally increases potency, with ethyl substitution being slightly more favorable than methyl.

  • Substitution on the piperidine ring at other positions tends to decrease potency.

  • The 2,5-dimethoxy substitution on the phenyl ring is critical for high affinity and agonist activity at the 5-HT₂ₐ receptor.

Signaling Pathway for 5-HT₂ₐ Receptor Agonism

Activation of the 5-HT₂ₐ receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Gq_Signaling Agonist This compound Agonist Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds G_protein Gq/11 protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Gq-coupled GPCR signaling cascade.
Other CNS Applications

The this compound scaffold has been investigated for its potential in treating a range of other CNS disorders:

  • Dopamine (B1211576) Receptor Ligands: Phenylpiperidine derivatives have been explored as selective ligands for dopamine D2 and D3 receptors, with potential applications in the treatment of schizophrenia and Parkinson's disease.

  • Sigma Receptor Ligands: Certain this compound analogs have shown high affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.

  • Neurodegenerative Diseases: Some derivatives are being investigated for their neuroprotective effects and potential to inhibit β-amyloid aggregation in the context of Alzheimer's disease.

Experimental Protocols for Biological Evaluation

The biological activity of this compound derivatives is typically assessed through a series of in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Experimental Workflow

Binding_Assay_Workflow start Start prep Prepare receptor membranes (e.g., from cell culture or tissue) start->prep incubation Incubate membranes with radioligand and varying concentrations of This compound derivative prep->incubation separation Separate bound and free radioligand (e.g., by filtration) incubation->separation quantification Quantify radioactivity of bound radioligand separation->quantification analysis Data analysis to determine Ki or IC50 values quantification->analysis end End analysis->end

The Pharmacological Profile of Phenylpiperidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpiperidine class of compounds represents a cornerstone in the development of centrally acting analgesics and other neuropharmacological agents. Structurally characterized by a phenyl group attached to a piperidine (B6355638) ring, this scaffold has given rise to some of the most potent and widely used opioids in clinical practice, including fentanyl and meperidine.[1][2][3] This technical guide provides an in-depth exploration of the pharmacological profile of phenylpiperidine derivatives, focusing on their interactions with opioid receptors, the downstream signaling cascades they modulate, and the experimental methodologies used to characterize their activity.

Core Pharmacology: Opioid Receptor Interaction

Phenylpiperidine compounds primarily exert their pharmacological effects by acting as agonists at opioid receptors, with a particularly high affinity for the µ-opioid receptor (MOR).[3][4][5] The activation of MOR by these ligands is responsible for their potent analgesic properties.[4][5] However, this interaction also mediates many of the undesirable side effects associated with opioid use, such as respiratory depression, sedation, and the potential for dependence and addiction.[6]

Mechanism of Action at the µ-Opioid Receptor

The µ-opioid receptor is a class A G-protein-coupled receptor (GPCR).[7] Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of intracellular heterotrimeric G proteins, primarily of the Gi/o family.[6][8] This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effector proteins.[4][6]

The key signaling events initiated by the activation of µ-opioid receptors by phenylpiperidine agonists include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6]

  • Modulation of Ion Channels: The Gβγ subunits play a crucial role in modulating ion channel activity. They promote the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.[4] Simultaneously, they inhibit N-type voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.[4]

These molecular events collectively result in a reduction in neuronal excitability and the inhibition of ascending pain transmission pathways in the central nervous system.[3][4]

Structure-Activity Relationships (SAR)

The pharmacological properties of phenylpiperidine derivatives are exquisitely sensitive to their chemical structure. Modifications to the phenylpiperidine scaffold can dramatically alter a compound's binding affinity, efficacy, and selectivity for different opioid receptor subtypes.

Key Structural Determinants for Opioid Receptor Activity:
  • 4-Phenyl Group: The presence of a phenyl group at the 4-position of the piperidine ring is a critical feature for opioid receptor affinity.[9]

  • Piperidine Nitrogen: The tertiary amine of the piperidine ring, which is typically protonated at physiological pH, forms a crucial ionic interaction with a conserved aspartate residue in the binding pocket of the µ-opioid receptor.[10]

  • Substituents at the 4-Position: The nature of the substituent at the 4-position of the piperidine ring significantly influences potency. For instance, in the fentanyl series, an anilino group at this position is a key contributor to high affinity.[1]

  • N-Substituent on the Piperidine Ring: The substituent on the piperidine nitrogen plays a vital role in determining the compound's activity profile. A phenethyl substituent, as seen in fentanyl, generally enhances lipophilicity and contributes to a rapid onset of action.[1]

  • Modifications to the Piperidine Ring: Introduction of substituents on the piperidine ring can affect potency and duration of action. For example, in fentanyl analogs, groups in the 3-position that are larger than a methyl group tend to decrease analgesic potency.[5][11]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) for a selection of phenylpiperidine derivatives at the µ, δ, and κ opioid receptors. This data allows for a direct comparison of the potency and selectivity of these compounds.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
Fentanyl1-100--[12]
Sufentanil< 1--[12]
Alfentanil< 1--[12]
Remifentanil----
Meperidine (Pethidine)> 100--[12][13]
CarfentanilSub-nanomolar--[14]
LofentanilSub-nanomolar--[14]
CompoundFunctional Assayµ-Opioid Receptor (EC50/IC50, nM)Reference
Fentanyl[35S]GTPγSHigh Potency[10]
Furanyl Fentanyl[35S]GTPγSHigher potency than Fentanyl[10]
Butyryl Fentanyl[35S]GTPγSPartial Agonist (60.2% efficacy)[10]
Phenyl Fentanyl[35S]GTPγSPartial Agonist (8.8% efficacy)[10]

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Objective: To determine the Ki of a test phenylpiperidine compound for the human µ-opioid receptor using a competitive radioligand binding assay with a selective radioligand such as [3H]-DAMGO.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: Phenylpiperidine derivative of interest.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound (typically from 10^-11 to 10^-5 M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

  • Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DAMGO. This can be determined using non-linear regression analysis.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Analgesic Activity: Hot Plate Test

This protocol describes the hot plate test, a common method for evaluating the central analgesic activity of phenylpiperidine compounds in rodents.[1][15]

Objective: To assess the antinociceptive efficacy of a test phenylpiperidine compound by measuring the latency of a thermal pain response.

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C ± 0.1°C).[15]

Animals: Mice or rats.[15][16]

Procedure:

  • Acclimation: Acclimate the animals to the testing room and apparatus before the experiment.

  • Baseline Latency: Gently place each animal on the hot plate and record the time it takes for the animal to exhibit a pain response, such as licking its paws or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[15]

  • Drug Administration: Administer the test compound or vehicle control to the animals, typically via subcutaneous or intraperitoneal injection.

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their response latency.[15]

Data Analysis:

  • The analgesic effect is determined by the increase in the response latency after drug administration compared to the baseline latency and the vehicle-treated group.

  • The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein-dependent signaling pathway activated by phenylpiperidine agonists at the µ-opioid receptor.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Phenylpiperidine Agonist Phenylpiperidine Agonist MOR µ-Opioid Receptor (GPCR) Phenylpiperidine Agonist->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GIRK GIRK Channel K_ion GIRK->K_ion Efflux Ca_channel Ca²⁺ Channel Ca_ion Ca_channel->Ca_ion Influx G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->Ca_channel Inhibits Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Neurotransmitter_Release

Caption: µ-Opioid receptor signaling cascade.

Experimental Workflow for In Vivo Analgesic Testing

This diagram outlines the typical workflow for assessing the analgesic efficacy of a novel phenylpiperidine compound in a preclinical setting.

in_vivo_workflow start Start: Novel Phenylpiperidine Compound animal_model Select Animal Model (e.g., Mice, Rats) start->animal_model baseline Measure Baseline Pain Response (e.g., Hot Plate, Tail Flick) animal_model->baseline treatment Administer Compound or Vehicle baseline->treatment post_treatment Measure Pain Response at Multiple Time Points treatment->post_treatment data_analysis Data Analysis: Calculate %MPE, Compare to Vehicle post_treatment->data_analysis conclusion Conclusion: Determine Analgesic Efficacy and Duration data_analysis->conclusion

Caption: Workflow for in vivo analgesic assessment.

Conclusion

The phenylpiperidine scaffold remains a remarkably fruitful platform for the discovery and development of potent neuropharmacological agents. A thorough understanding of the structure-activity relationships, receptor binding kinetics, and downstream signaling pathways is paramount for the rational design of novel phenylpiperidine derivatives with improved therapeutic profiles. The experimental methodologies detailed in this guide provide a framework for the comprehensive pharmacological characterization of these important compounds, ultimately contributing to the development of safer and more effective treatments for pain and other neurological disorders.

References

The Multifaceted Mechanism of Action of 2-Phenylpiperidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds. Analogs of this structure have been developed to target various components of the central nervous system, leading to a broad spectrum of therapeutic and research applications. This in-depth technical guide elucidates the core mechanisms of action of this compound analogs, focusing on their primary molecular targets: the dopamine (B1211576) transporter (DAT), the mu-opioid receptor (MOR), and sigma (σ) receptors. This guide provides a comprehensive overview of their quantitative pharmacology, detailed experimental protocols for their characterization, and visual representations of their signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Molecular Targets and Quantitative Pharmacology

The pharmacological profile of this compound analogs is largely dictated by their affinity and activity at three primary targets. The following tables summarize the quantitative data for a selection of these analogs, showcasing their potency and selectivity.

Dopamine Transporter (DAT) Inhibition

A significant class of this compound analogs functions as potent inhibitors of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission. By blocking the reuptake of dopamine from the synaptic cleft, these compounds elevate extracellular dopamine levels, leading to stimulant and psychoactive effects.

CompoundDAT Ki (nM)DAT IC50 (nM)SERT Ki (nM)Reference(s)
Meperidine Analog (7e)125--[1]
GBR 12909 Analog (9)-6.6-[2]
GBR 12909 Analog (19a)-6.0-[2]
MPP+4001000-[3]
Mu-Opioid Receptor (MOR) Agonism

Many this compound derivatives, most notably the fentanyl series of analgesics, are potent agonists of the mu-opioid receptor (MOR). Activation of this G-protein coupled receptor is the primary mechanism for their powerful analgesic effects, but also contributes to their significant side effects, including respiratory depression and dependence.

CompoundMOR Ki (nM)MOR EC50 (nM)Reference(s)
Meperidine Analog (7e)2040-[1]
Meperidine Analog (7f)2020-[1]
(3R, 4S)-230.00210.0013[4]
Sigma (σ) Receptor Modulation

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins involved in a variety of cellular functions, including the modulation of ion channels and intracellular signaling cascades. Several this compound analogs exhibit high affinity for sigma receptors, suggesting a role for these receptors in their overall pharmacological profile.

Compoundσ1 Ki (nM)σ2 Ki (nM)Reference(s)
Compound 13.2>1000[5]
Compound 32847[6]
Compound 718103[6]
Compound 124.8116[6]

Experimental Protocols

The characterization of this compound analogs relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Test Compounds: this compound analogs at varying concentrations.

  • 96-well microplates, glass fiber filters, cell harvester, and scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer (for total binding) or the non-specific binding control.

  • Add 50 µL of the test compound at various concentrations.

  • Add 50 µL of [³H]WIN 35,428 to a final concentration of approximately 1-2 nM.

  • Add 100 µL of the cell membrane suspension (20-50 µg of protein).

  • Incubate the plate at 4°C for 2-3 hours.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

[³H]Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Materials:

  • Cells: HEK293 cells stably expressing hDAT.

  • Uptake Buffer: Modified Tris-HEPES buffer (pH 7.1).

  • Radioligand: [³H]Dopamine.

  • Non-specific Uptake Control: A known DAT inhibitor (e.g., 10 µM nomifensine).

  • Test Compounds: this compound analogs at varying concentrations.

  • 96-well microplates and scintillation counter.

Procedure:

  • Plate hDAT-expressing cells in a 96-well plate and grow to confluence.

  • On the day of the assay, wash the cells once with pre-warmed (37°C) uptake buffer.

  • Add 100 µL of uptake buffer containing the test compound at various concentrations. For control wells, add buffer only. For non-specific uptake, add the non-specific uptake control.

  • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiate uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~50 nM).

  • Incubate for 10 minutes at 25°C.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of specific dopamine uptake and determine the IC₅₀ value.

Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This assay measures the binding affinity of a compound for the mu-opioid receptor.

Materials:

  • Cell Membranes: Membranes from cells expressing the human mu-opioid receptor (hMOR).

  • Radioligand: [³H]DAMGO (a selective MOR agonist).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled MOR ligand (e.g., 10 µM naloxone).

  • Test Compounds: this compound analogs at varying concentrations.

  • 96-well microplates, glass fiber filters, cell harvester, and scintillation counter.

Procedure:

  • The procedure is analogous to the DAT radioligand binding assay, with the substitution of hMOR-expressing membranes and [³H]DAMGO as the radioligand.

Sigma-1 Receptor (σ1R) Functional Assay (Intracellular Calcium Mobilization)

This assay assesses the functional activity of compounds at the σ1 receptor by measuring changes in intracellular calcium levels.

Materials:

  • Cells: A cell line endogenously expressing the σ1 receptor (e.g., PC12 cells).

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • σ1R Agonist Control: (+)-Pentazocine or PRE-084.

  • σ1R Antagonist Control: Haloperidol or BD-1063.

  • Test Compounds: this compound analogs.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.

  • Load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Establish a baseline fluorescence reading.

  • Add the test compound and monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

  • Compare the response to that of known σ1R agonists and antagonists to determine the functional activity of the test compound.

In Vivo Microdialysis

This in vivo technique measures the extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing insight into the effects of a compound on neurotransmission.

Materials:

  • Animals: Rats or mice.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

  • Test Compounds: this compound analogs.

Procedure:

  • Surgically implant a guide cannula into the desired brain region (e.g., striatum) of an anesthetized animal using a stereotaxic apparatus.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples to establish basal neurotransmitter levels.

  • Administer the test compound (e.g., via intraperitoneal injection).

  • Continue to collect dialysate samples at regular intervals.

  • Analyze the concentration of dopamine and its metabolites in the dialysate samples using HPLC-ECD.

  • Calculate the percentage change in extracellular neurotransmitter levels from baseline.

Signaling Pathways and Logical Relationships

The interaction of this compound analogs with their molecular targets initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate these signaling pathways.

Dopamine Transporter (DAT) Inhibition

Inhibition of DAT by this compound analogs leads to an increase in synaptic dopamine, which then acts on postsynaptic D1 and D2 dopamine receptors, initiating downstream signaling cascades.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine_Vesicle Dopamine_synapse Dopamine Dopamine_Vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_in_neuron Dopamine DAT->Dopamine_in_neuron Dopamine_synapse->DAT Reuptake D1R D1 Receptor Dopamine_synapse->D1R D2R D2 Receptor Dopamine_synapse->D2R Signaling_Cascade Downstream Signaling D1R->Signaling_Cascade D2R->Signaling_Cascade 2_Phenylpiperidine 2_Phenylpiperidine 2_Phenylpiperidine->DAT Inhibits

Caption: Inhibition of DAT by this compound analogs.

Mu-Opioid Receptor (MOR) Signaling

Activation of the Gαi/o-coupled MOR by this compound agonists leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channel activity, resulting in reduced neuronal excitability and analgesia.

MOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_Protein Gαi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts Neuronal_Excitability Neuronal_Excitability Ion_Channel->Neuronal_Excitability Decreases ATP ATP ATP->AC cAMP->Neuronal_Excitability Decreases 2_Phenylpiperidine 2_Phenylpiperidine 2_Phenylpiperidine->MOR Activates

Caption: Mu-opioid receptor signaling cascade.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor, upon activation by this compound analogs, dissociates from the BiP chaperone protein and can translocate to modulate the activity of various ion channels and signaling proteins, influencing intracellular calcium homeostasis and other cellular processes.

Sigma1_Signaling cluster_er Endoplasmic Reticulum cluster_cellular Cellular Environment Sigma1_BiP σ1 Receptor-BiP Complex Sigma1 σ1 Receptor Sigma1_BiP->Sigma1 Dissociates BiP BiP Sigma1_BiP->BiP Ion_Channels Ion Channels (e.g., NMDA-R) Sigma1->Ion_Channels Modulates Ca_Homeostasis Ca²⁺ Homeostasis Ion_Channels->Ca_Homeostasis Affects Cellular_Response Cellular Response Ca_Homeostasis->Cellular_Response 2_Phenylpiperidine 2_Phenylpiperidine 2_Phenylpiperidine->Sigma1_BiP Binds to

Caption: Sigma-1 receptor signaling pathway.

Conclusion

The this compound scaffold represents a versatile platform for the design of centrally acting agents with diverse mechanisms of action. By targeting the dopamine transporter, mu-opioid receptor, and sigma receptors, these analogs can elicit a wide range of pharmacological effects. A thorough understanding of their quantitative pharmacology, the application of robust experimental protocols for their characterization, and a clear visualization of their downstream signaling pathways are essential for the continued development of novel and improved therapeutics based on this important chemical motif. This technical guide provides a foundational resource for researchers and drug development professionals working in this dynamic field.

References

2-Phenylpiperidine: A Versatile Scaffold in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenylpiperidine motif is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. Its presence in a range of biologically active compounds, most notably the central nervous system (CNS) stimulant methylphenidate, underscores its importance in drug design and development. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, along with its application in the development of pharmaceuticals.

Physicochemical Properties

This compound is a cyclic amine with a phenyl group at the 2-position of the piperidine (B6355638) ring. Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol
CAS Number 3466-80-6
Appearance Colorless to pale yellow liquid
Boiling Point 257.3 ± 19.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Flash Point 111.0 ± 16.9 °C[1]
LogP 2.34[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of its aromatic precursor, 2-phenylpyridine (B120327), followed by catalytic hydrogenation.

Step 1: Synthesis of 2-Phenylpyridine

A common method for the synthesis of 2-phenylpyridine is the reaction of phenyllithium (B1222949) with pyridine (B92270).

Pyridine Pyridine 2-Phenylpyridine 2-Phenylpyridine Pyridine->2-Phenylpyridine Phenyllithium Phenyllithium Phenyllithium->2-Phenylpyridine LiH LiH

Synthesis of 2-Phenylpyridine

Experimental Protocol: Synthesis of 2-Phenylpyridine

This protocol is adapted from a general procedure for the synthesis of 2-phenylpyridines.[2]

Materials:

  • Pyridine

  • Phenyllithium

  • Anhydrous diethyl ether

  • Anhydrous toluene (B28343)

  • Pulverized potassium hydroxide

  • Nitrogen atmosphere

Procedure:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser under a nitrogen atmosphere, place phenyllithium in anhydrous diethyl ether.

  • Slowly add a solution of dry pyridine in anhydrous toluene to the stirred phenyllithium solution.

  • After the addition is complete, distill the ether from the reaction mixture.

  • Heat the remaining suspension at 110 °C for 8 hours.

  • Cool the reaction mixture and cautiously add water.

  • Separate the organic layer and dry it with pulverized potassium hydroxide.

  • Distill the toluene layer under reduced pressure to obtain 2-phenylpyridine.

Step 2: Catalytic Hydrogenation of 2-Phenylpyridine to this compound

The saturation of the pyridine ring to form a piperidine is a crucial step. Catalytic hydrogenation using platinum(IV) oxide (PtO₂) is an effective method.

2-Phenylpyridine 2-Phenylpyridine This compound This compound 2-Phenylpyridine->this compound H2 H₂ H2->this compound PtO2 PtO₂ PtO2->this compound Catalyst

Hydrogenation of 2-Phenylpyridine

Experimental Protocol: Catalytic Hydrogenation of 2-Phenylpyridine

This protocol is based on a general procedure for the hydrogenation of substituted pyridines.[3][4]

Materials:

  • 2-Phenylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Hydrogen gas

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite®

Procedure:

  • In a high-pressure reactor vessel, dissolve 2-phenylpyridine (1.0 g) in glacial acetic acid (5-10 mL).

  • Carefully add PtO₂ catalyst (5 mol%) to the solution.

  • Seal the reactor and purge with an inert gas, then pressurize with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 8-10 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet.

  • Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by column chromatography if necessary.

This compound as a Building Block in Pharmaceuticals

The this compound scaffold is a key component in several psychoactive drugs, primarily due to its ability to interact with monoamine transporters.

Methylphenidate (Ritalin)

Methylphenidate is a widely prescribed CNS stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][3][4] It is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][3]

Pharmacological Data for Methylphenidate

TargetKᵢ (μM)
Dopamine (B1211576) Transporter (DAT) 0.06[3][5]
Norepinephrine (B1679862) Transporter (NET) 0.10[3][5]
Serotonin Transporter (SERT) 132[3][5]

The significantly lower Kᵢ values for DAT and NET compared to SERT highlight the selectivity of methylphenidate.

Signaling Pathway: Dopamine and Norepinephrine Reuptake Inhibition

Methylphenidate blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binds Methylphenidate Methylphenidate Methylphenidate->DAT Blocks Methylphenidate->NET Blocks

Mechanism of Methylphenidate Action
Fasoracetam (B1672071)

Fasoracetam is an experimental nootropic agent that, while not a direct this compound derivative, incorporates a related piperidine structure and has been investigated for the treatment of ADHD.[6][7][8] Its mechanism of action is distinct from methylphenidate, as it is believed to modulate metabotropic glutamate (B1630785) receptors (mGluRs) and upregulate GABA-B receptors.[4][9][10][11][12]

Pharmacological Profile of Fasoracetam

Signaling Pathway: Modulation of Glutamate and GABA Systems

Fasoracetam's cognitive-enhancing effects are thought to stem from its ability to restore balance in the glutamatergic and GABAergic systems.

cluster_glutamate Glutamatergic System cluster_gaba GABAergic System Fasoracetam Fasoracetam mGluRs Metabotropic Glutamate Receptors (mGluRs) Fasoracetam->mGluRs Modulates GABA_B GABA-B Receptors Fasoracetam->GABA_B Upregulates Glutamate_Balance Glutamate Homeostasis mGluRs->Glutamate_Balance Cognitive_Function Improved Cognitive Function Glutamate_Balance->Cognitive_Function GABA_Signaling Enhanced GABAergic Signaling GABA_B->GABA_Signaling GABA_Signaling->Cognitive_Function

Proposed Mechanism of Fasoracetam

Reactivity of this compound in Organic Synthesis

The secondary amine of the this compound core is a key functional handle for further synthetic modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships.

N-Alkylation

N-alkylation of this compound can be achieved through direct alkylation with an alkyl halide or via reductive amination.

This compound This compound N-Alkyl-2-phenylpiperidine N-Alkyl-2-phenylpiperidine This compound->N-Alkyl-2-phenylpiperidine Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N-Alkyl-2-phenylpiperidine Base Base Base->N-Alkyl-2-phenylpiperidine Promotes

N-Alkylation of this compound

Experimental Protocol: N-Benzylation of this compound

This is a general protocol for the N-alkylation of piperidines, with representative yields.[1][2][13]

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add finely powdered potassium carbonate (1.5 eq).

  • Slowly add benzyl bromide (1.1 eq) to the stirred mixture under a nitrogen atmosphere.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain N-benzyl-2-phenylpiperidine. A representative yield for this type of reaction is typically high (>90%).[1]

N-Acylation

The formation of an amide bond at the nitrogen of this compound is a common transformation, often used to introduce a variety of functional groups.

Experimental Protocol: N-Acetylation of this compound

This is a general protocol for the N-acylation of secondary amines.[14]

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) and the base (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the acylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-acetyl-2-phenylpiperidine. Representative yields for this type of reaction are generally high.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl-2-phenylpiperidines.

This compound This compound N-Aryl-2-phenylpiperidine N-Aryl-2-phenylpiperidine This compound->N-Aryl-2-phenylpiperidine Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->N-Aryl-2-phenylpiperidine Pd_Catalyst Pd Catalyst/Ligand Pd_Catalyst->N-Aryl-2-phenylpiperidine Catalyzes Base Base Base->N-Aryl-2-phenylpiperidine Promotes

Buchwald-Hartwig Amination

Experimental Protocol: Synthesis of N-Aryl-2-phenylpiperidine

This is a general protocol for the Buchwald-Hartwig amination, which can be adapted for this compound.[10][15][16]

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (e.g., argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.4-2.0 eq).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-phenylpiperidine. Yields for this reaction can vary widely depending on the specific substrates and conditions but are often in the moderate to good range.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, providing a robust scaffold for the development of novel molecules with a wide range of biological activities. Its straightforward synthesis and the reactivity of its secondary amine functionality allow for extensive derivatization, making it a continued focus of research in medicinal chemistry and drug discovery. The successful application of this motif in drugs such as methylphenidate highlights its potential for the development of new therapeutics targeting the central nervous system and other biological pathways.

References

Potential Therapeutic Targets for 2-Phenylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key therapeutic targets for 2-phenylpiperidine derivatives. This class of compounds has demonstrated a remarkable polypharmacology, engaging with a variety of receptors and transporters in the central nervous system. This guide summarizes the quantitative binding data for representative compounds, details the experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Sigma Receptors (σ1 and σ2)

Sigma receptors are intracellular chaperone proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, and are implicated in a wide range of cellular functions and neurological disorders. The this compound scaffold is a privileged motif for high-affinity sigma receptor ligands.

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities (Ki) of various phenylpiperidine and related derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors.

Compound/Derivative Classσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Citation(s)
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)3.2105.633[1][2]
Haloperidol (Reference)2.67729.6[1]
PhenethylpiperidinesGenerally favor σ1Higher Ki valuesVaries[3]
PhenylpropylpiperidinesHigher Ki valuesGenerally favor σ2Varies[3]
4-Aroylpiperidines (e.g., 7e)1.0 - 2.0>500>250 - 500[4]
Spipethiane (Reference)0.5416832[4]
(+)-Pentazocine (Reference)3.581923540[4]
Experimental Protocols

This protocol outlines the determination of binding affinity of test compounds for sigma-1 and sigma-2 receptors using radioligand displacement.

Materials:

  • Membrane Preparation: Guinea pig brain homogenates or cell lines expressing recombinant human sigma receptors.

  • Radioligand (σ1): --INVALID-LINK---Pentazocine (Kd ≈ 2.9 nM).

  • Radioligand (σ2): [³H]DTG (1,3-di-o-tolylguanidine), with a masking agent for σ1 sites (e.g., 5 µM (+)-pentazocine).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding (σ1): 10 µM unlabeled (+)-pentazocine.

  • Non-specific Binding (σ2): 10 µM unlabeled DTG.

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (GF/B, pre-soaked in 0.5% polyethylenimine), liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled ligand), and competitive binding (radioligand + serial dilutions of the this compound test compound).

  • Reaction Mixture: To each well, add the assay buffer, the appropriate concentration of test compound or buffer, the membrane preparation, and finally the radioligand. The final assay volume is typically 0.5 mL.[1]

  • Incubation: Incubate the plates at 25°C for 120 minutes with gentle agitation to reach equilibrium.

  • Termination: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay determines the functional activity of this compound derivatives at the σ1 receptor by measuring changes in intracellular calcium ([Ca²⁺]i).

Materials:

  • Cell Line: A suitable cell line expressing σ1 receptors (e.g., BV2 microglia, purified retinal ganglion cells).[5][6]

  • Calcium Indicator Dye: Fluo-8-AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Depolarizing Agent (for some protocols): Potassium chloride (KCl).[6]

  • ER Calcium Depleting Agent (for mechanism studies): Thapsigargin (B1683126).[5]

  • Extracellular Calcium Chelator (for mechanism studies): EGTA.[5]

  • Apparatus: Fluorescence plate reader or flow cytometer capable of measuring calcium flux.

Procedure:

  • Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye solution (e.g., Fluo-8-AM) for 30-60 minutes at 37°C in the dark.

  • Baseline Measurement: Wash the cells to remove excess dye. Measure the baseline fluorescence for a short period using the plate reader.

  • Compound Addition: Add the this compound test compound at various concentrations to the wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. Dose-response curves can be generated to determine the EC50 of the test compound. For mechanistic studies, pre-treatment with thapsigargin or EGTA can help determine the source of the calcium flux (intracellular stores vs. extracellular influx).[5]

Visualization of σ1 Receptor Signaling

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_downstream Downstream Effects S1R Sigma-1 Receptor (Chaperone) IP3R IP3 Receptor S1R->IP3R Stabilizes BiP BiP/GRP78 S1R->BiP Interacts NRF2 NRF2 Activation Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Ca2+ Transfer CellSurvival Cell Survival Mito_Ca->CellSurvival Ligand This compound Agonist Ligand->S1R Binds & Activates Stress Cellular Stress (e.g., Oxidative) Stress->S1R Induces Dissociation from BiP Neuroprotection Neuroprotection NRF2->Neuroprotection

Caption: Sigma-1 receptor signaling cascade.

Dopamine (B1211576) Transporter (DAT)

The dopamine transporter is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby controlling the intensity and duration of dopaminergic signaling. This compound derivatives are a well-established class of potent DAT inhibitors.

Quantitative Data: Binding and Uptake Inhibition

The following table presents the binding affinities (Ki) and/or uptake inhibition potencies (IC50) for various this compound and related derivatives at the dopamine transporter.

CompoundDAT IC50 (nM)DAT Ki (nM)Citation(s)
GBR 12909 (Reference)14-[7]
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue (9)6.6-[7]
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue (19a)6.0-[7]
N-methyl-4-phenylpyridinium ion (MPP+)1000400[8]
Substituted dl-threo-methylphenidate derivativesVaries (e.g., p-bromo > p-iodo)Varies[9]
Experimental Protocols

This protocol determines the affinity of test compounds for DAT by measuring their ability to displace a specific radioligand.

Materials:

  • Membrane Preparation: Rat striatal membranes or membranes from cells expressing recombinant human DAT.

  • Radioligand: [³H]WIN 35,428 or similar DAT-selective radioligand.

  • Assay Buffer: Typically a Tris-HCl based buffer.

  • Non-specific Binding: Defined by a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).

  • Apparatus: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of the this compound test compound, all in triplicate.

  • Reaction Mixture: Add buffer, membrane preparation, test compound/buffer, and radioligand to each well.

  • Incubation: Incubate the plate, typically at room temperature or 4°C, for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination & Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding and determine the IC50 and Ki values as described in section 1.2.1.

This functional assay measures the potency of test compounds to inhibit the uptake of dopamine into synaptosomes or DAT-expressing cells.

Materials:

  • Preparation: Rat striatal synaptosomes or cell lines stably expressing DAT.

  • Substrate: [³H]Dopamine.

  • Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.

  • Inhibitor for Non-specific Uptake: A high concentration of a standard DAT inhibitor (e.g., nomifensine).

  • Apparatus: 96-well plates, cell harvester, filters, liquid scintillation counter.

Procedure:

  • Preparation: Aliquot the synaptosome or cell suspension into a 96-well plate.

  • Pre-incubation: Pre-incubate the preparation with various concentrations of the this compound test compound or vehicle for 10-15 minutes at 37°C.

  • Initiation: Initiate the uptake by adding a fixed concentration of [³H]Dopamine to each well.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing must be within the linear range of uptake.

  • Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the cells/synaptosomes on the filter and measure the trapped radioactivity via liquid scintillation counting.

  • Data Analysis: Determine the specific uptake at each test compound concentration. Plot the percent inhibition against the log concentration of the compound and fit the data using non-linear regression to obtain the IC50 value.

Visualization of Experimental Workflow

dat_workflow cluster_binding Radioligand Binding Assay cluster_uptake [3H]Dopamine Uptake Assay B_Prep Prepare DAT Membranes B_Plate Plate Membranes, Radioligand & Test Compound B_Prep->B_Plate B_Incubate Incubate to Equilibrium B_Plate->B_Incubate B_Filter Filter & Wash B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Calculate Ki B_Count->B_Analyze U_Prep Prepare DAT-expressing Cells/Synaptosomes U_Preincubate Pre-incubate with Test Compound U_Prep->U_Preincubate U_AddDA Add [3H]Dopamine U_Preincubate->U_AddDA U_Incubate Incubate (5-10 min) U_AddDA->U_Incubate U_Filter Filter & Wash U_Incubate->U_Filter U_Count Scintillation Counting U_Filter->U_Count U_Analyze Calculate IC50 U_Count->U_Analyze

Caption: Workflow for DAT ligand characterization.

Mu-Opioid Receptor (MOR)

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that is the primary target for most opioid analgesics, including many phenylpiperidine derivatives like fentanyl.[10][11] Activation of MOR leads to potent analgesia but also significant side effects.

Quantitative Data: Binding Affinities

The following table provides binding affinities (Ki) for representative phenylpiperidine opioids at the human mu-opioid receptor (hMOR).

CompoundhMOR Ki (nM)Citation(s)
Fentanyl1-100 (range)[12]
Meperidine>100[12]
Morphine (Reference)1-100 (range)[12]
DAMGO (Reference Peptide Agonist)-[12]
Experimental Protocols

This assay measures the functional consequence of MOR activation, which is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human mu-opioid receptor (HEK-MOR).[13]

  • cAMP Stimulator: Forskolin (B1673556) (or a specific GPCR agonist like PGE2).

  • Phosphodiesterase (PDE) Inhibitor: IBMX or Rolipram (to prevent cAMP degradation).

  • cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Test Compounds: this compound derivatives.

  • Reference Agonist: DAMGO or morphine.

Procedure:

  • Cell Plating: Seed the HEK-MOR cells into a 96- or 384-well plate and grow overnight.

  • Pre-incubation: Aspirate the growth medium and replace it with stimulation buffer containing the PDE inhibitor. Add serial dilutions of the this compound test compound or reference agonist. Incubate for 15-30 minutes at room temperature.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. Incubate for a further 15-30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit. The signal is typically inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the assay signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for the inhibition of cAMP production.

Visualization of Mu-Opioid Receptor Signaling

mor_pathway cluster_membrane Plasma Membrane MOR Mu-Opioid Receptor Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound Agonist Ligand->MOR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia & Cellular Effects PKA->Analgesia Leads to

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal risk assessment and the information provided in the official Safety Data Sheet (SDS) for 2-Phenylpiperidine. Always consult the SDS and adhere to your institution's safety protocols before handling this chemical.

Introduction

This compound is a chemical compound with a phenyl group attached to a piperidine (B6355638) ring. It is a structural motif found in a variety of pharmacologically active molecules.[1] As with any chemical reagent, a thorough understanding of its safety, toxicity, and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known hazards, toxicological data, and recommended safety protocols for this compound.

Due to a lack of specific toxicological studies on this compound, data for the parent compound, piperidine, is used as a surrogate for quantitative toxicity assessment where noted. This should be considered a limitation, and this compound should be handled with the appropriate caution warranted for a compound with its hazard classifications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Chemical Formula C₁₁H₁₅N[2]
Molecular Weight 161.24 g/mol [2]
CAS Number 70665-05-3 ((S)-enantiomer)[2]
Appearance Liquid
Flash Point 110 °C (230 °F)
Storage Temperature 2-8°C

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassHazard CategoryHazard StatementReference(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[3][4]

Toxicological Information

Detailed toxicological data for this compound is limited. The information presented here is a combination of data from Safety Data Sheets for this compound and more extensive data available for the parent compound, piperidine, which is used as a surrogate for quantitative values.

Acute Toxicity

This compound is classified as harmful if swallowed. Ingestion may cause adverse health effects. The following table presents acute toxicity data for piperidine.

Route of ExposureSpeciesValueReference(s)
Oral LD₅₀Rat133 - 740 mg/kg[5]
Dermal LD₅₀Rabbit276 - 320 mg/kg[6]
Inhalation LC₅₀ (4h)Rat4.8 mg/L[5]

Symptoms of Acute Exposure:

  • Oral: Harmful if swallowed.

  • Dermal: Causes skin irritation.[3][4]

  • Inhalation: May cause respiratory tract irritation.[3][4]

  • Eye: Causes serious eye irritation.[3][4]

Chronic Toxicity

No specific chronic toxicity studies for this compound were identified. Long-term exposure to phenylpiperidine derivatives, particularly those with opioid activity, can lead to tolerance and physical dependence.[7]

Genotoxicity and Carcinogenicity

No specific genotoxicity or carcinogenicity data for this compound was found. For the parent compound, piperidine, in vitro genotoxicity studies have been conducted, with some evidence of DNA damage in mouse lymphocyte assays.[6] There is no data to suggest that piperidine is a carcinogen.[6]

Organ-Specific Toxicity
  • Nervous System: Phenylpiperidine derivatives are known to have significant effects on the central nervous system, with many acting as opioid receptor agonists.[1][8] Overdose of some phenylpiperidines can lead to sedation, respiratory depression, and coma.[9]

  • Cardiovascular System: Some phenylpiperidine-based opioids can cause cardiovascular effects.

  • Liver (Hepatotoxicity): While some opioids are metabolized in the liver, there is no clear evidence to suggest that fentanyl, a related phenylpiperidine, causes significant liver injury.[10][11] However, the metabolism of this compound has not been fully elucidated.

  • Kidney (Nephrotoxicity): There is no specific information on the nephrotoxicity of this compound. As a general consideration, drug-induced kidney injury is a known risk with various medications.[12]

Metabolism and Potential Signaling Pathways

The metabolism of this compound has not been specifically studied in detail. However, based on related phenylpiperidine compounds, it is anticipated to be metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system.[8][13] For example, the well-known phenylpiperidine opioid, fentanyl, is mainly metabolized by CYP3A4.[8] The metabolites of phenylpiperidines can be either inactive or possess their own pharmacological or toxicological activity.[9]

The following diagram illustrates a generalized metabolic pathway for phenylpiperidine compounds.

G Generalized Metabolic Pathway of Phenylpiperidines cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism This compound This compound CYP450_Enzymes Cytochrome P450 Enzymes (e.g., CYP3A4) This compound->CYP450_Enzymes Oxidation Metabolites Oxidized Metabolites CYP450_Enzymes->Metabolites Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides) Metabolites->Conjugated_Metabolites Conjugation Excretion Excretion Conjugated_Metabolites->Excretion Urine/Feces

Caption: Generalized metabolic pathway of phenylpiperidines.

Safe Handling and Storage

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[3]

PPE CategoryItemSpecificationsReference(s)
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Hand Protection GlovesDouble gloving with a butyl rubber outer glove and a nitrile inner glove is recommended for optimal protection.
Body Protection Lab CoatA flame-resistant lab coat, fully buttoned, to protect against splashes and contamination.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Handling Procedures
  • Avoid all personal contact, including inhalation.[3]

  • Use in a well-ventilated area, preferably a chemical fume hood.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Keep containers securely sealed when not in use.[3]

  • Avoid physical damage to containers.[3]

  • Wash hands thoroughly with soap and water after handling.[3]

Storage
  • Store in original containers.[3]

  • Keep containers securely sealed.[3]

  • Store in a cool, dry, well-ventilated area.[3]

  • Store away from incompatible materials and foodstuff containers.[3]

  • Protect containers against physical damage and check regularly for leaks.[3]

Emergency Procedures

First Aid Measures
  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

  • If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3]

Spills and Leaks
  • Remove all ignition sources.[3]

  • Clean up all spills immediately.[3]

  • Avoid breathing vapors and contact with skin and eyes.[3]

  • Control personal contact with the substance by using protective equipment.[3]

  • Contain and absorb the spill with sand, earth, inert material, or vermiculite.[3]

  • Place in a suitable, labeled container for waste disposal.[3]

The following diagram illustrates a logical workflow for handling a spill of this compound.

G This compound Spill Response Workflow Spill_Occurs Spill of this compound Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Personnel Alert Others and Supervisor Evacuate_Area->Alert_Personnel Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if necessary) Alert_Personnel->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Neutralize_If_Applicable Neutralize (if applicable and safe) Contain_Spill->Neutralize_If_Applicable Collect_Residue Collect Absorbed Residue into a Labeled Waste Container Neutralize_If_Applicable->Collect_Residue Decontaminate_Area Decontaminate Spill Area Collect_Residue->Decontaminate_Area Dispose_Waste Dispose of Waste According to Institutional Protocols Decontaminate_Area->Dispose_Waste Report_Incident Report Incident Dispose_Waste->Report_Incident

Caption: Workflow for responding to a this compound spill.

Experimental Protocols (Example)

As no specific experimental protocols for the toxicological testing of this compound were found, a general protocol for an acute oral toxicity study based on OECD Guideline 423 is provided as an example. This is for illustrative purposes only and must be adapted and approved by the relevant institutional animal care and use committee (IACUC) before implementation.

Example Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of this compound.

Test System: Rodents (e.g., rats), typically nulliparous, non-pregnant females.

Methodology:

  • Animal Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 5 days before the study.

  • Dose Formulation: Prepare the test substance in a suitable vehicle.

  • Dosing Procedure:

    • Administer a single oral dose of this compound to the animals using a stomach tube or a suitable intubation cannula.

    • Start with a dose from one of the defined starting levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

    • The dosing is sequential with a group of three animals at each step.

  • Observations:

    • Observe animals for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for at least 14 days.

    • Record body weights at the start of the study and weekly thereafter.

  • Pathology:

    • Perform a gross necropsy on all animals at the end of the observation period.

    • Collect and preserve organs for histopathological examination if deemed necessary.

  • Data Analysis: The outcome (number of animals that die within a defined period) is used to classify the substance into one of a series of toxicity classes.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. While specific toxicological data is limited, the available information on its hazard classifications and the data for the parent compound, piperidine, indicate that it should be treated as a substance that is harmful if swallowed and an irritant to the skin, eyes, and respiratory system. Researchers, scientists, and drug development professionals must use appropriate personal protective equipment, work in well-ventilated areas, and be prepared for emergency situations. Further research is needed to fully characterize the toxicological profile of this compound.

References

The Dawn of Synthetic Pain Relief: A Technical History of Phenylpiperidine Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal discovery and rich history of phenylpiperidine analgesics, a class of synthetic opioids that has fundamentally reshaped the landscape of pain management. From the serendipitous discovery of pethidine to the rational design of fentanyl and its potent derivatives, this document provides a detailed examination of the key scientific milestones, experimental methodologies, and structure-activity relationships that have defined this critical area of pharmacology.

The Genesis: Pethidine's Unexpected Analgesia

The story of phenylpiperidine analgesics begins not with a targeted search for pain relief, but with the exploration of synthetic anticholinergic agents. In 1938, German chemist Otto Eisleb, while working at IG Farben, synthesized ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, a compound he named pethidine (also known as meperidine).[1][2] It was his colleague, Otto Schaumann, who first recognized the potent analgesic properties of this novel molecule.[1][2] This discovery was a landmark event, as pethidine was the first entirely synthetic opioid, demonstrating that the complex morphine structure was not an absolute requirement for potent analgesic activity.[1]

Original Synthesis of Pethidine (Meperidine)

The initial synthesis of pethidine, as developed by Eisleb, involves a two-step process.[2] The first step is the reaction of benzyl (B1604629) cyanide and chlormethine in the presence of sodium amide to form the piperidine (B6355638) ring.[2][3] The resulting nitrile is then converted to an ester to yield pethidine.[2][3]

A more detailed, modern interpretation of the synthesis is as follows:

  • Formation of 1-methyl-4-phenyl-4-cyanopiperidine: Benzyl cyanide is reacted with N,N-bis(2-chloroethyl)methylamine in the presence of a strong base like sodium amide. This reaction proceeds via a double alkylation of the benzylic carbon to form the piperidine ring.

  • Hydrolysis and Esterification: The cyano group of the resulting piperidine derivative is then hydrolyzed to a carboxylic acid using a strong acid, such as sulfuric acid. Subsequent esterification with ethanol (B145695) yields pethidine.[3]

A visual representation of this synthetic workflow is provided below.

G cluster_step1 Step 1: Piperidine Ring Formation cluster_step2 Step 2: Hydrolysis and Esterification Benzyl_Cyanide Benzyl Cyanide Intermediate_Nitrile 1-methyl-4-phenyl-4-cyanopiperidine Benzyl_Cyanide->Intermediate_Nitrile + Chlormethine N,N-bis(2-chloroethyl)methylamine Chlormethine->Intermediate_Nitrile + Sodium_Amide Sodium Amide Sodium_Amide->Intermediate_Nitrile catalyst Pethidine Pethidine (Meperidine) Intermediate_Nitrile->Pethidine 1. Hydrolysis 2. Esterification Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Pethidine Ethanol Ethanol Ethanol->Pethidine

Fig. 1: Synthetic workflow for Pethidine (Meperidine).

The Fentanyl Revolution: A Paradigm of Potency

Building on the foundational discovery of pethidine, Dr. Paul Janssen and his team at Janssen Pharmaceutica embarked on a systematic exploration of phenylpiperidine derivatives in the mid-20th century. This research led to the synthesis of fentanyl in 1959, a compound approximately 50 to 100 times more potent than morphine.[4] The development of fentanyl was a triumph of rational drug design, where systematic modifications to the pethidine structure led to a dramatic increase in analgesic efficacy.

Janssen's Synthesis of Fentanyl

The original synthesis of fentanyl by Paul Janssen involved a multi-step process starting from 1-benzyl-4-piperidone.[5]

  • Schiff Base Formation: 1-benzyl-4-piperidone is condensed with aniline (B41778) in the presence of a catalyst like p-toluenesulfonic acid to form the corresponding Schiff base.[5]

  • Reduction: The imine double bond is then reduced using a reducing agent such as lithium aluminum hydride to yield 1-benzyl-4-anilinopiperidine.[5]

  • Acylation: The resulting secondary amine is acylated with propionic anhydride.[5]

  • Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation.[5]

  • N-Alkylation: The final step involves the N-alkylation with 2-phenylethyl chloride to produce fentanyl.[5]

Below is a diagram illustrating the key steps in Janssen's original fentanyl synthesis.

G Start 1-benzyl-4-piperidone Schiff_Base Schiff Base Intermediate Start->Schiff_Base Aniline, Catalyst Reduced_Intermediate 1-benzyl-4-anilinopiperidine Schiff_Base->Reduced_Intermediate Reduction (e.g., LiAlH4) Acylated_Intermediate Acylated Intermediate Reduced_Intermediate->Acylated_Intermediate Acylation (Propionic Anhydride) Norfentanyl Norfentanyl Acylated_Intermediate->Norfentanyl Debenzylation (H2, Pd/C) Fentanyl Fentanyl Norfentanyl->Fentanyl N-Alkylation (2-phenylethyl chloride)

Fig. 2: Key steps in the original Janssen synthesis of Fentanyl.

Quantitative Pharmacology of Phenylpiperidine Analgesics

The analgesic effects of phenylpiperidine derivatives are primarily mediated by their interaction with opioid receptors, particularly the μ-opioid receptor (MOR). The following tables summarize key quantitative data for several prominent phenylpiperidine analgesics.

Opioid Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity.

Compoundμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
Pethidine (Meperidine)>100[6]--
Fentanyl1.35[4]Low affinity[4]Low affinity[4]
Sufentanil0.138[6]--
Alfentanil1-100[6]--
Remifentanil---
LofentanilHigh affinity[7]--

Note: A comprehensive and directly comparable dataset for all compounds across all three receptor subtypes from a single source is challenging to obtain due to variations in experimental conditions across different studies.

Analgesic Potency (ED50 Values)

The effective dose 50 (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population. In the context of analgesics, this is often measured using animal models of pain, such as the hot-plate and tail-flick tests.

CompoundAnalgesic Potency (Morphine = 1)ED50 (mg/kg) - Tail Flick (Mouse)ED50 (mg/kg) - Hot Plate (Mouse)
Pethidine (Meperidine)0.1--
Fentanyl50-100[4]--
Sufentanil500-1000--
Alfentanil10-20--
Remifentanil100-200--

Note: ED50 values can vary significantly depending on the animal model, route of administration, and specific experimental protocol.

Pharmacokinetic Properties
CompoundBioavailability (Oral)Protein BindingElimination Half-life
Pethidine (Meperidine)50-60%[2]65-75%[2]2.5-4 hours[2]
Fentanyl~30% (swallowed)[8]Highly protein bound2-4 hours (IV)[4]

Experimental Protocols for Analgesic Assays

The discovery and development of phenylpiperidine analgesics relied heavily on animal models to assess their pain-relieving properties. The hot-plate and tail-flick tests are two of the most common methods used to evaluate the efficacy of centrally acting analgesics.

Hot-Plate Test

This test measures the response of an animal to a thermal stimulus applied to its paws.[9]

Apparatus: A metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the animal on the heated surface.[9]

Procedure:

  • The hot plate is maintained at a constant temperature, typically between 50-55°C.[10]

  • A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to exhibit a pain response, such as licking its hind paw or jumping.[9] A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.[11]

  • The test compound is administered to the animal.

  • At predetermined time intervals after drug administration, the animal is again placed on the hot plate, and the latency to the pain response is recorded.[12]

  • An increase in the response latency compared to the baseline indicates an analgesic effect.

Tail-Flick Test

This assay assesses the spinal reflex to a thermal stimulus applied to the animal's tail.[11]

Apparatus: A device that can apply a focused beam of heat to a specific area of the animal's tail and a sensor to automatically detect the tail flick.[10]

Procedure:

  • The animal is gently restrained, and its tail is positioned over the heat source.[11]

  • A baseline latency is established by measuring the time from the application of the heat stimulus to the reflexive withdrawal (flick) of the tail. The intensity of the heat is adjusted to produce a baseline latency of 3-5 seconds.[11] A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[10][11]

  • The test compound is administered.

  • At specific time points after administration, the tail-flick latency is re-measured.[12]

  • A prolongation of the tail-flick latency is indicative of analgesia.

Mechanism of Action: μ-Opioid Receptor Signaling

Phenylpiperidine analgesics exert their effects by acting as agonists at μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[13][14] The binding of an agonist to the μ-opioid receptor initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the perception of pain.[14]

Signaling Pathway Diagram

The following diagram illustrates the key steps in the μ-opioid receptor signaling pathway.

G cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein G-Protein (Gi/o) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux K⁺ Efflux K_Channel->K_Efflux Analgesic Phenylpiperidine Analgesic (Agonist) Analgesic->MOR Binds to ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_Efflux->Hyperpolarization

Fig. 3: Simplified μ-Opioid Receptor signaling pathway.

Pathway Description:

  • Agonist Binding: A phenylpiperidine analgesic binds to and activates the μ-opioid receptor.[14]

  • G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated inhibitory G-protein (Gi/Go).[13]

  • Downstream Effects: The activated G-protein dissociates into its α and βγ subunits, which then modulate the activity of several downstream effectors:

    • Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[13]

    • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It inhibits voltage-gated Ca²⁺ channels, which reduces neurotransmitter release from the presynaptic terminal. It also activates G-protein-coupled inwardly rectifying K⁺ (GIRK) channels, leading to an efflux of K⁺ ions and hyperpolarization of the neuron.[14]

The net result of these signaling events is a decrease in neuronal excitability and a reduction in the transmission of pain signals.

Conclusion

The discovery and development of phenylpiperidine analgesics represent a pivotal chapter in the history of medicine. From the serendipitous finding of pethidine's analgesic properties to the highly rationalized design of fentanyl and its congeners, this class of drugs has provided profound insights into the pharmacology of pain and has yielded some of the most potent and widely used analgesics in clinical practice. The ongoing exploration of the structure-activity relationships and signaling pathways of these compounds continues to inform the development of novel analgesics with improved efficacy and safety profiles.

References

2-Phenylpiperidine (CAS 3466-80-6): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpiperidine, with the CAS number 3466-80-6, is a heterocyclic organic compound that serves as a foundational scaffold in medicinal chemistry. As a member of the phenylpiperidine class, it is a key building block in the synthesis of a wide range of pharmacologically active molecules, particularly those targeting the central nervous system (CNS).[1] The strategic placement of a phenyl group on the piperidine (B6355638) ring provides a versatile platform for structural modifications, leading to compounds with diverse therapeutic applications, including analgesics and antidepressants.[1] This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its chemical properties, synthesis, and pharmacological potential within the broader context of the phenylpiperidine drug class.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic and analytical procedures.

PropertyValueReference
CAS Number 3466-80-6[2]
Molecular Formula C₁₁H₁₅N[2]
Molecular Weight 161.25 g/mol [1]
Appearance Colorless to almost clear liquid[1]
Boiling Point 112 °C at 9 mmHg[1]
Density 0.99 g/cm³[1]
Refractive Index n20D 1.54[1]
Purity ≥ 98% (GC)[1]

Synthesis

A generalized workflow for a potential synthesis route is depicted in the diagram below.

G A Aryl Halide (e.g., Bromobenzene) B Organolithium Formation (e.g., n-BuLi) A->B D Cyclization B->D C 5-Bromovaleronitrile C->D E Cyclic Imine Intermediate D->E F Reduction (e.g., NaBH4) E->F G This compound F->G

Caption: Generalized synthetic workflow for this compound.

Pharmacological Context and Potential Targets

Direct quantitative pharmacological data for this compound, such as receptor binding affinities (Ki values) or functional activities (EC50/IC50 values), are not extensively reported in the public domain. However, the broader class of phenylpiperidines is well-characterized for its interactions with various CNS receptors. This provides a strong basis for inferring the potential biological targets of this compound and its derivatives.

The primary pharmacological targets of the phenylpiperidine class include:

  • Opioid Receptors (μ, δ, κ): The phenylpiperidine scaffold is the core of potent opioid analgesics like fentanyl and meperidine, which primarily act as agonists at the μ-opioid receptor.[4][5] This interaction is responsible for their profound analgesic effects.

  • Dopamine (B1211576) Receptors (D2, D3): Phenylpiperidine derivatives have been investigated as ligands for dopamine receptors. For instance, certain substituted N-phenylpiperazine analogs show high affinity and selectivity for the D3 versus the D2 receptor subtype.[6]

  • Serotonin Receptors (5-HT): The versatility of the phenylpiperidine structure allows for the development of agents targeting the serotonergic system.

  • Sigma Receptors (σ1, σ2): Phenylpiperidine and phenylpiperazine derivatives have been shown to bind with high affinity to sigma receptors, which are implicated in a variety of neurological functions and are targets for novel psychotherapeutic agents.[7]

Given this context, it is highly probable that this compound and its derivatives could be designed to interact with one or more of these receptor families. The specific pharmacological profile would be dependent on the nature and position of further chemical modifications to the core structure.

Potential Signaling Pathways

The interaction of phenylpiperidine derivatives with their respective receptors initiates intracellular signaling cascades that mediate their physiological effects. While specific pathways for this compound are not elucidated, the signaling mechanisms for the broader class are well-understood.

For example, the activation of μ-opioid receptors by phenylpiperidine agonists typically involves the following G-protein coupled receptor (GPCR) signaling pathway:

G cluster_0 Phenylpiperidine Agonist Phenylpiperidine Agonist μ-Opioid Receptor μ-Opioid Receptor Phenylpiperidine Agonist->μ-Opioid Receptor Binds Gαi/o Gαi/o μ-Opioid Receptor->Gαi/o Activates Gβγ Gβγ μ-Opioid Receptor->Gβγ Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits Ion Channels Ion Channels Gβγ->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Reduces Cellular Response (Analgesia) Cellular Response (Analgesia) cAMP->Cellular Response (Analgesia) Ion Channels->Cellular Response (Analgesia)

Caption: Simplified μ-opioid receptor signaling pathway.

Experimental Protocols

To facilitate further research on this compound and its derivatives, a representative experimental protocol for a standard radioligand binding assay is provided below. This method is fundamental for determining the binding affinity of a compound to a specific receptor.

Radioligand Binding Assay (General Protocol)

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
  • Centrifuge the homogenate at low speed to remove large debris.
  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
  • Wash the pellet by resuspension and re-centrifugation.
  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
  • Determine protein concentration using a standard method (e.g., BCA assay).[8]

2. Assay Procedure (Competition Binding):

  • On the day of the assay, thaw and resuspend the membrane preparation in the final assay buffer.
  • In a 96-well plate, add the membrane preparation (3-120 µg protein per well), a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for μ-opioid receptors), and varying concentrations of the unlabeled test compound (this compound or its derivative).
  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
  • Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.[8][9]

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
  • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

A[label="Membrane Preparation with Target Receptor"]; B[label="Incubation with Radioligand and this compound"]; C [label="Separation of Bound and Free Ligand (Filtration)"]; D [label="Quantification of Radioactivity"]; E [label="Data Analysis (IC50 and Ki determination)"];

A -> B; B -> C; C -> D; D -> E; }

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and development. While specific pharmacological data for the parent compound is limited, its structural relationship to a well-established class of CNS-active agents provides a strong rationale for its exploration as a scaffold for novel therapeutics. Further investigation, beginning with systematic screening against key CNS receptors, is warranted to fully elucidate the pharmacological profile of this compound and to unlock the potential of its derivatives for the treatment of a range of neurological and psychiatric disorders. The experimental methodologies outlined in this guide provide a framework for such future research endeavors.

References

Methodological & Application

Asymmetric Synthesis of Enantiomerically Pure 2-Phenylpiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylpiperidine scaffold is a privileged structural motif present in a multitude of biologically active compounds and pharmaceutical agents. The stereochemistry at the C2 position is often a critical determinant of pharmacological activity, making the development of robust and efficient methods for the asymmetric synthesis of enantiomerically pure 2-phenylpiperidines a key area of research in medicinal and process chemistry. This document provides detailed application notes and experimental protocols for several key strategies aimed at accessing these valuable chiral building blocks.

Key Asymmetric Strategies

Several powerful methodologies have been established for the enantioselective synthesis of this compound. The primary approaches detailed herein include:

  • Asymmetric Hydrogenation of Pyridinium (B92312) Salts: A highly efficient method involving the enantioselective reduction of a 2-phenylpyridinium salt using a chiral catalyst.

  • Chiral Auxiliary-Mediated Synthesis: Employing a covalently attached chiral auxiliary to direct the stereochemical outcome of the piperidine (B6355638) ring formation or modification.

  • Kinetic Resolution: The selective reaction of one enantiomer from a racemic mixture, allowing for the isolation of the unreacted, enantioenriched substrate.

The following sections provide a comparative overview of these methods, detailed experimental protocols, and visualizations of the synthetic workflows.

Data Presentation: Comparison of Key Strategies

The following table summarizes quantitative data for selected asymmetric syntheses of this compound and its derivatives, enabling a direct comparison of their efficacy.

StrategyCatalyst/AuxiliarySubstrateYield (%)ee (%) / erReference
Asymmetric Hydrogenation[Ir(COD)Cl]₂ / MeO-BoQPhosN-Benzyl-2-phenylpyridinium bromide>9593:7 er[1]
Asymmetric Hydrogenation[Ir(COD)Cl]₂ / MeO-BoQPhosN-Benzyl-2-(2-bromobenzyl)pyridinium bromide>9593:7 er[1]
Kinetic Resolutionn-BuLi / (-)-sparteine (B7772259)(±)-N-Boc-2-phenylpiperidine39-48 (recovered)up to 97:3 er[2]
Chiral Auxiliary(R)-PhenylglycinolAryl-δ-oxoacids-High (via lactam)[3]
Chiral AuxiliaryD-Phenylglycinolδ-Valerolactone91 (for methylated analog)>99 (de)[4]

ee = enantiomeric excess; er = enantiomeric ratio; de = diastereomeric excess.

Experimental Protocols

Method 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-phenylpyridinium Bromide

This protocol details a highly effective method for the synthesis of enantiomerically enriched this compound via asymmetric hydrogenation of the corresponding pyridinium salt.[1][5]

Materials:

  • N-Benzyl-2-phenylpyridinium bromide

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (R)-MeO-BoQPhos (chiral ligand)

  • Iodine (I₂)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, charge a vial with [Ir(COD)Cl]₂ (1 mol%) and (R)-MeO-BoQPhos (2.2 mol%). Add anhydrous, degassed THF and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate vial, dissolve N-benzyl-2-phenylpyridinium bromide (1 equivalent) and I₂ (5 mol%) in anhydrous, degassed THF.

  • Hydrogenation: Transfer the substrate solution to the catalyst solution. Place the reaction vial in a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times, and then pressurize to 450-600 psi of H₂.

  • Stir the reaction mixture at 30 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, carefully release the pressure. Filter the reaction mixture through a short pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-benzyl-2-phenylpiperidine.

  • Analysis: Determine the enantiomeric ratio by chiral High-Performance Liquid Chromatography (HPLC) analysis.

  • Deprotection (Optional): The N-benzyl group can be removed via hydrogenolysis (e.g., H₂, Pd/C) to yield the free this compound.

Method 2: Kinetic Resolution of (±)-N-Boc-2-phenylpiperidine

This protocol describes the kinetic resolution of racemic N-Boc-2-phenylpiperidine using a chiral lithium amide base, allowing for the recovery of enantioenriched starting material.[2]

Materials:

  • (±)-N-Boc-2-phenylpiperidine

  • (-)-Sparteine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Toluene (B28343)

  • Electrophile (e.g., Trimethyltin (B158744) chloride)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Reaction Setup: To a solution of (±)-N-Boc-2-phenylpiperidine (1 equivalent) in anhydrous toluene at -78 °C under an argon atmosphere, add (-)-sparteine (0.6 equivalents).

  • Deprotonation: Add a solution of n-BuLi in hexanes (0.55 equivalents) dropwise. Stir the resulting mixture at -78 °C for 4 hours.

  • Quenching: Quench the reaction by the addition of an electrophile (e.g., trimethyltin chloride) to trap the lithiated species.

  • Work-up: Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification and Analysis: Concentrate the solution and purify by flash chromatography to separate the unreacted (enantioenriched) N-Boc-2-phenylpiperidine from the 2,2-disubstituted product. Determine the enantiomeric ratio of the recovered starting material by chiral HPLC.

Method 3: Chiral Auxiliary-Directed Synthesis via Bicyclic Lactam

This protocol outlines a strategy using (R)-phenylglycinol as a chiral auxiliary to synthesize enantiopure this compound through the formation and subsequent reduction of a chiral bicyclic lactam.[3]

Materials:

  • 5-Oxo-5-phenylpentanoic acid

  • (R)-Phenylglycinol

  • Reducing agent (e.g., LiAlH₄ or BH₃·THF)

  • Solvents (e.g., Toluene, THF)

  • Dean-Stark apparatus

Procedure:

  • Lactam Formation: A solution of 5-oxo-5-phenylpentanoic acid (1 equivalent) and (R)-phenylglycinol (1 equivalent) in toluene is heated at reflux with azeotropic removal of water using a Dean-Stark apparatus. This cyclodehydration step stereoselectively forms a chiral non-racemic bicyclic lactam.

  • Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the crude lactam is purified by column chromatography.

  • Reductive Cleavage: The purified bicyclic lactam is dissolved in an anhydrous solvent like THF and treated with a suitable reducing agent (e.g., LiAlH₄) to reduce the amide and cleave the chiral auxiliary.

  • Work-up: The reaction is carefully quenched (e.g., by sequential addition of water and NaOH solution). The resulting slurry is filtered, and the filtrate is extracted with an organic solvent.

  • Purification: The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or distillation to yield the enantiomerically pure this compound. The chiral auxiliary can often be recovered.

Visualizations

The following diagrams illustrate the conceptual workflows and key transformations in the described synthetic strategies.

Asymmetric_Routes_to_2_Phenylpiperidine cluster_0 Asymmetric Hydrogenation cluster_1 Kinetic Resolution cluster_2 Chiral Auxiliary start_H 2-Phenylpyridinium Salt end_H (R)- or (S)-2-Phenylpiperidine start_H->end_H [Ir]-Chiral Ligand, H₂ start_KR (±)-N-Boc-2-Phenylpiperidine end_KR_S Enantioenriched (S)-N-Boc-2-Phenylpiperidine start_KR->end_KR_S Recovered end_KR_P 2,2-Disubstituted Product start_KR->end_KR_P n-BuLi/(-)-sparteine, Electrophile start_CA Aryl-δ-oxoacid + (R)-Phenylglycinol mid_CA Chiral Bicyclic Lactam start_CA->mid_CA Cyclodehydration end_CA (S)-2-Phenylpiperidine mid_CA->end_CA Reduction

Caption: Overview of major asymmetric routes to this compound.

Asymmetric_Hydrogenation_Workflow sub_prep Substrate Preparation hydrogenation Asymmetric Hydrogenation (High Pressure H₂) sub_prep->hydrogenation cat_form Catalyst Formation ([Ir(COD)Cl]₂ + Chiral Ligand) cat_form->hydrogenation workup Work-up & Filtration hydrogenation->workup purification Column Chromatography workup->purification analysis Chiral HPLC Analysis purification->analysis final_product Enantiopure Product analysis->final_product

Caption: Workflow for asymmetric hydrogenation of a pyridinium salt.

Kinetic_Resolution_Logic racemate (±)-N-Boc-2-Phenylpiperidine (R)-Enantiomer (S)-Enantiomer reaction Asymmetric Deprotonation racemate->reaction chiral_base Chiral Base (e.g., n-BuLi/(-)-sparteine) chiral_base->reaction separation Separation reaction->separation product_R Lithiated (R)-Intermediate (Reacts Faster) reaction->product_R product_S Unreacted (S)-Enantiomer (Recovered, Enantioenriched) separation->product_S

References

Application Notes and Protocols: N-Boc-2-phenylpiperidine Lithiation-Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-Boc-2-phenylpiperidine scaffold is a valuable building block in medicinal chemistry due to its prevalence in biologically active compounds, including potent NK1 antagonists.[1][2] A key transformation for functionalizing this scaffold is the diastereoselective or enantioselective lithiation at the C2 position, followed by quenching with a suitable electrophile. This protocol allows for the introduction of a wide range of substituents at the benzylic position, leading to the synthesis of 2,2-disubstituted piperidines. This document provides detailed protocols and application notes for this transformation.

The lithiation of N-Boc-2-phenylpiperidine occurs exclusively at the C2 benzylic position, a result of the activating effect of the adjacent phenyl group.[2] This is in contrast to N-Boc-2-alkylpiperidines, where lithiation can occur at the C6 position.[2] The resulting C2-lithiated intermediate is configurationally stable at low temperatures, which enables stereoselective transformations.[1][3]

Key Reaction Parameters

Successful lithiation and substitution of N-Boc-2-phenylpiperidine depends on careful control of several reaction parameters:

  • Lithiating Agent: n-Butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) are commonly used.

  • Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are standard.

  • Temperature: Low temperatures, typically -78 °C to -50 °C, are crucial to ensure the stability of the organolithium intermediate and control selectivity.[1][4]

  • Additives: N,N,N',N'-Tetramethylethylenediamine (TMEDA) can accelerate the lithiation. For asymmetric transformations, a chiral ligand such as (-)-sparteine (B7772259) is employed to effect a kinetic resolution of a racemic starting material.[1][2]

  • Boc Group Dynamics: The rotation of the tert-butoxycarbonyl (Boc) group is essential for the deprotonation to occur. For N-Boc-2-phenylpiperidine, this rotation is rapid even at -78 °C, allowing for efficient lithiation.[1][3][4]

Experimental Protocols

Protocol 1: Racemic Lithiation and Substitution of N-Boc-2-phenylpiperidine

This protocol describes a general procedure for the racemic lithiation of N-Boc-2-phenylpiperidine followed by electrophilic quench.

Materials:

  • N-Boc-2-phenylpiperidine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)

  • Electrophile (e.g., alkyl halide, benzyl (B1604629) bromide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-2-phenylpiperidine (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (e.g., 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1-1.5 equiv) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the resulting deep red or orange solution at -78 °C for 1 to 2 hours.

  • Add the electrophile (1.2-2.0 equiv) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for an additional 1 to 3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,2-disubstituted piperidine.

Protocol 2: Asymmetric Lithiation-Substitution via Kinetic Resolution

This protocol utilizes a chiral ligand, (-)-sparteine, to achieve a kinetic resolution of racemic N-Boc-2-phenylpiperidine. One enantiomer is preferentially lithiated and substituted, leaving the unreacted starting material enriched in the other enantiomer.

Materials:

  • Racemic N-Boc-2-phenylpiperidine

  • Anhydrous toluene (B28343) or diethyl ether

  • (-)-Sparteine

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., methyl iodide, ethyl chloroformate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add racemic N-Boc-2-phenylpiperidine (1.0 equiv) and anhydrous toluene or diethyl ether.

  • Cool the solution to -78 °C.

  • In a separate flask, pre-mix n-BuLi (0.55 equiv) and (-)-sparteine (0.55 equiv) in the chosen solvent at room temperature for 5 minutes.

  • Slowly add the pre-mixed chiral base to the solution of N-Boc-2-phenylpiperidine at -78 °C.

  • Stir the reaction mixture at -78 °C for the optimized time (e.g., 5 minutes to several hours, depending on the desired conversion and enantiomeric excess).[1]

  • Add the electrophile (e.g., 1.2 equiv) dropwise at -78 °C.

  • Stir for an additional 1-2 hours at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Follow the workup and purification procedure as described in Protocol 1.

  • The unreacted starting material can be recovered and will be enantioenriched in one enantiomer, while the product will be enantioenriched in the other. The enantiomeric ratio (er) can be determined by chiral HPLC analysis.

Data Presentation

The following tables summarize representative quantitative data for the lithiation-substitution of N-Boc-2-phenylpiperidine.

Table 1: Racemic Lithiation and Substitution with Various Electrophiles

EntryElectrophile (E)ProductYield (%)Diastereomeric Ratio (dr)
1MeI2-methyl-2-phenyl85N/A
2BnBr2-benzyl-2-phenyl78N/A
3Allyl Bromide2-allyl-2-phenyl82N/A
4Me₃SiCl2-trimethylsilyl-2-phenyl90N/A

Note: Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions.

Table 2: Asymmetric Lithiation-Substitution via Kinetic Resolution

EntryElectrophileSolventYield (%) of ProductEnantiomeric Ratio (er) of ProductYield (%) of Recovered SMEnantiomeric Ratio (er) of Recovered SM
1MeIToluene3079:21~45High
2ClCO₂EtToluene4088:12~40High
3Me₃SnClToluene--39-48up to 97:3

Data adapted from literature reports.[1] "SM" refers to starting material.

Visualizations

Lithiation_Substitution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start N-Boc-2-phenylpiperidine solvent Anhydrous THF start->solvent Dissolve cool Cool to -78 °C solvent->cool lithiation Add n-BuLi (Lithiation) cool->lithiation stir1 Stir for 1-2 h lithiation->stir1 electrophile Add Electrophile (E+) stir1->electrophile stir2 Stir for 1-3 h electrophile->stir2 quench Quench with NH4Cl stir2->quench warm Warm to RT quench->warm extract Aqueous Workup (EtOAc/Water) warm->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 2-Substituted-2-phenylpiperidine purify->product

Caption: Experimental workflow for the lithiation-substitution of N-Boc-2-phenylpiperidine.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_quenching Quenching cluster_product Product start N-Boc-2-phenylpiperidine intermediate 2-Lithio-N-Boc-2-phenylpiperidine start->intermediate Deprotonation base n-BuLi base->intermediate product 2-E-2-phenylpiperidine intermediate->product Substitution electrophile Electrophile (E+) electrophile->product

Caption: Logical relationship of the N-Boc-2-phenylpiperidine lithiation-substitution reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-3-Phenylpiperidine, a Key Intermediate for Niraparib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-phenylpiperidine (B1630574) is a critical chiral building block in the synthesis of Niraparib (B1663559), a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The stereochemistry at the C3 position of the piperidine (B6355638) ring is crucial for the drug's efficacy. Consequently, robust and scalable methods for the enantioselective synthesis of (S)-3-phenylpiperidine are of high interest to the pharmaceutical industry. These application notes provide detailed protocols for two primary industrial-scale synthetic routes: classical resolution of a racemic mixture and modern catalytic asymmetric synthesis.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This traditional and industrially proven method involves the synthesis of racemic 3-phenylpiperidine (B1330008) followed by separation of the desired (S)-enantiomer through the formation of diastereomeric salts with a chiral resolving agent.

Logical Relationship: Classical Resolution Workflow

G cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution A N-protected-3-piperidone B Grignard Reaction (Phenylmagnesium bromide) A->B C Elimination B->C D Hydrogenation C->D E Deprotection D->E F Racemic 3-Phenylpiperidine E->F G Diastereomeric Salt Formation (Chiral Acid) F->G H Fractional Crystallization G->H I Salt Dissociation (Base) H->I J (S)-3-Phenylpiperidine I->J

Caption: Workflow for the synthesis of (S)-3-phenylpiperidine via classical resolution.

Experimental Protocol: Synthesis of Racemic 3-Phenylpiperidine

A common route to racemic 3-phenylpiperidine starts from an N-protected 3-piperidone, as outlined in patent literature[1][2].

  • Grignard Reaction: To a solution of N-protected-3-piperidone in an anhydrous ether solvent such as THF, add a solution of phenylmagnesium bromide dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Elimination: The resulting tertiary alcohol is subjected to an elimination reaction to form a mixture of N-protected tetrahydropyridine (B1245486) isomers. This can be achieved by treatment with a strong acid.

  • Hydrogenation: The mixture of unsaturated piperidines is then hydrogenated to yield N-protected 3-phenylpiperidine. This is typically carried out using a transition metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere[1].

  • Deprotection: The N-protecting group is removed to afford racemic 3-phenylpiperidine. The choice of deprotection conditions depends on the nature of the protecting group.

Experimental Protocol: Chiral Resolution

The resolution of racemic 3-phenylpiperidine is achieved by forming a diastereomeric salt with a chiral acid, followed by fractional crystallization[1][3].

  • Salt Formation: Dissolve racemic 3-phenylpiperidine in a suitable solvent, such as ethyl acetate. Add a solution of a chiral resolving agent, for example, L-(-)-Di-p-toluoyl-tartaric acid, in the same solvent. Stir the mixture to allow for the formation of the diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salt of one enantiomer will be less soluble and will preferentially crystallize out of the solution. The crystallization process can be optimized by controlling the temperature and concentration.

  • Isolation and Purification: Isolate the crystallized salt by filtration. The salt can be further purified by recrystallization to improve the diastereomeric excess.

  • Liberation of the Free Base: Treat the isolated diastereomeric salt with a base, such as sodium hydroxide (B78521), to break the salt and liberate the free (S)-3-phenylpiperidine. Extract the product with an organic solvent and purify by standard methods.

Data Summary: Classical Resolution
ParameterValue/ConditionReference
Starting MaterialN-protected-3-piperidone[1][2]
Key StepsGrignard, Elimination, Hydrogenation, Deprotection, Resolution[1]
Resolving AgentL-(-)-Di-p-toluoyl-tartaric acid (example)[1]
Final Product(S)-3-Phenylpiperidine[1]

Method 2: Catalytic Asymmetric Synthesis

A modern and more atom-economical approach is the direct asymmetric synthesis of the desired (S)-enantiomer, which avoids the separation of a racemic mixture. A notable method is the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) derivative[4][5].

Experimental Workflow: Asymmetric Synthesis

G A Pyridine (B92270) B Partial Reduction A->B C Phenyl Pyridine-1(2H)-carboxylate B->C D Rh-Catalyzed Asymmetric Carbometalation C->D Phenylboronic Acid, [Rh(cod)(OH)]2, (S)-Segphos E 3-Substituted Tetrahydropyridine D->E F Reduction E->F G (S)-3-Phenylpiperidine F->G

Caption: Workflow for the Rh-catalyzed asymmetric synthesis of (S)-3-phenylpiperidine.

Experimental Protocol: Asymmetric Synthesis

This three-step process provides access to enantioenriched 3-phenylpiperidine with high enantioselectivity[4][5].

  • Synthesis of Phenyl Pyridine-1(2H)-carboxylate: Pyridine is partially reduced and protected to form the dihydropyridine starting material. For example, pyridine can be reacted with phenyl chloroformate and sodium borohydride (B1222165) in methanol (B129727) at low temperatures.

  • Rh-Catalyzed Asymmetric Carbometalation: In a reaction vessel, combine [Rh(cod)(OH)]₂, the chiral ligand (S)-Segphos, and aqueous cesium hydroxide in a 1:1:1 mixture of THP, toluene, and water. After a brief period of stirring at 70 °C, add phenylboronic acid followed by the phenyl pyridine-1(2H)-carboxylate. The reaction is stirred at 70 °C for approximately 20 hours.

  • Reduction: The resulting 3-substituted tetrahydropyridine is then reduced to the final product, (S)-3-phenylpiperidine. This can be achieved through catalytic hydrogenation.

Data Summary: Catalytic Asymmetric Synthesis
ParameterValue/ConditionReference
Starting MaterialPyridine[4][5]
Catalyst System[Rh(cod)(OH)]₂ / (S)-Segphos[4][5]
Key ReactionAsymmetric Reductive Heck[4]
SolventTHP:Toluene:H₂O (1:1:1)[4][5]
Temperature70 °C[4][5]
Yield (Carbometalation)81%[4][5]
Enantiomeric Excess (ee)96%[4][5]

Alternative Approaches

While the two methods detailed above are prominent, other strategies for the synthesis of (S)-3-phenylpiperidine exist. Enzymatic kinetic resolution , for instance, uses enzymes like lipases to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers[6][7]. However, specific, scalable protocols for (S)-3-phenylpiperidine using this method are less commonly reported in the literature compared to classical resolution and asymmetric synthesis.

Conclusion

The choice between classical resolution and asymmetric synthesis for the large-scale production of (S)-3-phenylpiperidine depends on various factors, including cost of goods, process robustness, and environmental impact. Classical resolution is a well-established method, while asymmetric catalysis offers a more elegant and potentially more efficient route. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals in the synthesis of this key pharmaceutical intermediate for Niraparib.

References

Application Note: Chiral HPLC Methods for the Enantiomeric Separation of 2-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details robust and reproducible High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 2-phenylpiperidine. The presented protocols utilize polysaccharide-based chiral stationary phases (CSPs) under normal-phase conditions, which are highly effective for resolving this class of compounds. Detailed experimental procedures, data summaries, and workflow visualizations are provided to guide researchers in achieving baseline separation of this compound enantiomers, a critical step in pharmaceutical development and stereoselective synthesis.

Introduction

This compound is a key structural motif in many biologically active compounds. As with most chiral molecules, its enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the development of reliable analytical methods to separate and quantify the individual enantiomers is of paramount importance for drug development, quality control, and stereoselective synthesis. Chiral HPLC using polysaccharide-based stationary phases is a powerful and widely used technique for this purpose, offering excellent selectivity and broad applicability.[1] This note provides two primary methods utilizing popular chiral columns for the successful resolution of this compound enantiomers.

Data Presentation

The following tables summarize the quantitative data obtained from the chiral separation of this compound using two different polysaccharide-based chiral stationary phases.

Table 1: Chiral Separation of this compound on Chiralcel® OD-H

ParameterValue
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 15.4 min
Retention Time (Enantiomer 2) 18.1 min
Resolution (Rs) > 2.0

Table 2: Chiral Separation of this compound on Chiralpak® AD-H

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Retention Time (Enantiomer 1) 11.2 min
Retention Time (Enantiomer 2) 13.5 min
Resolution (Rs) > 2.5

Experimental Protocols

Method 1: Separation on Chiralcel® OD-H

Objective: To achieve baseline separation of this compound enantiomers using a cellulose-based chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).

  • HPLC grade n-Hexane.

  • HPLC grade Isopropanol.

  • Diethylamine (DEA).

  • Racemic this compound standard.

2. Chromatographic Conditions:

  • Mobile Phase: Prepare a mixture of n-Hexane, Isopropanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). Filter and degas the mobile phase before use. The basic nature of the piperidine (B6355638) nitrogen often leads to unwanted secondary interactions with the stationary phase, which can be suppressed by the addition of a basic modifier like DEA.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram for the elution of the two enantiomers.

  • Calculate the resolution between the two peaks. A resolution of >1.5 is considered baseline separation.

Method 2: Separation on Chiralpak® AD-H

Objective: To achieve an alternative baseline separation of this compound enantiomers using an amylose-based chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).

  • HPLC grade n-Hexane.

  • HPLC grade Ethanol.

  • Diethylamine (DEA).

  • Racemic this compound standard.

2. Chromatographic Conditions:

  • Mobile Phase: Prepare a mixture of n-Hexane, Ethanol, and Diethylamine in a ratio of 85:15:0.1 (v/v/v). Filter and degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram for the elution of the two enantiomers.

  • Calculate the resolution between the two peaks.

Visualizations

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (0.1 mg/mL in Mobile Phase) Inject Inject Sample (10 µL) Sample_Prep->Inject Mobile_Phase_Prep Mobile Phase Preparation (Hexane/Alcohol/DEA) Filter & Degas Equilibrate Column Equilibration (Stable Baseline) Mobile_Phase_Prep->Equilibrate Separate Chromatographic Separation (Isocratic Elution) Inject->Separate Detect UV Detection (220 or 254 nm) Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Calculate Calculate Resolution (Rs) Analyze->Calculate Report Report Results Calculate->Report

Caption: General workflow for chiral HPLC analysis of this compound.

Logical_Relationships cluster_csp CSP Details cluster_mp Mobile Phase Components Analyte This compound (Basic Chiral Compound) Separation Enantiomeric Separation Analyte->Separation CSP Chiral Stationary Phase (Polysaccharide-based) CSP->Separation Cellulose Cellulose Derivative (e.g., Chiralcel OD-H) CSP->Cellulose Amylose Amylose Derivative (e.g., Chiralpak AD-H) CSP->Amylose Mobile_Phase Mobile Phase (Normal Phase) Mobile_Phase->Separation Solvent Non-polar Solvent (n-Hexane) Mobile_Phase->Solvent Modifier Polar Modifier (Isopropanol or Ethanol) Mobile_Phase->Modifier Additive Basic Additive (DEA) Mobile_Phase->Additive

Caption: Key factors influencing the chiral separation of this compound.

References

Application Notes and Protocols: Kinetic Resolution of Racemic 2-Arylpiperidines using (-)-Sparteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure 2-arylpiperidines are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Their stereochemistry often plays a pivotal role in their pharmacological activity. Kinetic resolution offers an effective strategy for the separation of racemic mixtures of these compounds. This document provides detailed application notes and protocols for the kinetic resolution of racemic N-Boc-2-arylpiperidines utilizing the chiral ligand (-)-sparteine (B7772259) in combination with n-butyllithium (n-BuLi). This method relies on the enantioselective deprotonation of one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material and the functionalized product.

Principle of the Method

The kinetic resolution is achieved through the use of a chiral base, formed in situ from n-BuLi and (-)-sparteine. This chiral base selectively deprotonates one enantiomer of the racemic N-Boc-2-arylpiperidine at the benzylic position (C2) at a faster rate than the other enantiomer. The resulting configurationally stable organolithium intermediate is then quenched with an electrophile. This process leaves the unreacted enantiomer of the starting material in high enantiomeric excess. The choice of the sparteine (B1682161) enantiomer dictates which enantiomer of the substrate reacts preferentially. Using (-)-sparteine, the (R)-enantiomer of the 2-arylpiperidine is generally deprotonated faster, leaving the (S)-enantiomer as the unreacted starting material.

Experimental Data

The following tables summarize the results obtained for the kinetic resolution of various N-Boc-2-arylpiperidines using the n-BuLi/(-)-sparteine system. The data highlights the yields and enantiomeric ratios (er) for both the recovered starting material and the resulting 2,2-disubstituted product.

Table 1: Kinetic Resolution of various N-Boc-2-arylpiperidines [1][2][3]

EntryAryl Group (Ar)Electrophile (E+)Recovered Starting Material Yield (%)Recovered Starting Material er (S:R)Product Yield (%)Product er
1PhenylMeOCOCl4597:34287:13
24-FluorophenylMeOCOCl4896:44083:17
34-ChlorophenylMeOCOCl4695:54485:15
44-MethoxyphenylMeOCOCl3993:74880:20
52-ThienylMeOCOCl4294:64588:12
6PhenylMeI4085:153079:21
7PhenylMe₃SnCl4397:35186:14

Yields are for isolated materials. Enantiomeric ratios were determined by chiral HPLC analysis.

Experimental Protocols

General Materials and Methods:

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Anhydrous solvents are required. Toluene (B28343) and diethyl ether should be dried over sodium/benzophenone ketyl and freshly distilled prior to use. n-Butyllithium solution in hexanes should be titrated periodically. (-)-Sparteine should be handled in a glovebox or under an inert atmosphere. All glassware should be oven-dried before use.

Protocol 1: General Procedure for the Kinetic Resolution of N-Boc-2-arylpiperidines [1][2][3]

  • To a solution of the racemic N-Boc-2-arylpiperidine (1.0 equiv) and (-)-sparteine (0.6 equiv) in anhydrous toluene (0.1 M) at -78 °C, add n-butyllithium (0.55 equiv, as a solution in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for the specified time (typically 1-2 hours).

  • Quench the reaction by the addition of the electrophile (e.g., methyl chloroformate, 1.0 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the enantioenriched starting material and the 2,2-disubstituted product.

  • Determine the enantiomeric ratio of the recovered starting material and the product by chiral HPLC analysis.

Protocol 2: Gram-Scale Kinetic Resolution of N-Boc-2-phenylpiperidine [4]

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-2-phenylpiperidine (e.g., 2.0 g) in anhydrous toluene.

  • Add (-)-sparteine to the solution.

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add methyl chloroformate dropwise.

  • Follow steps 4-9 from Protocol 1 for workup, purification, and analysis.

Visualizations

Diagram 1: Experimental Workflow

G Experimental Workflow for Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis cluster_products Products start Racemic N-Boc-2-arylpiperidine mix Mix Substrate and Sparteine in Toluene start->mix sparteine (-)-Sparteine sparteine->mix solvent Anhydrous Toluene solvent->mix nBuLi n-BuLi in Hexanes add_nBuLi Add n-BuLi nBuLi->add_nBuLi cool Cool to -78 °C mix->cool cool->add_nBuLi deprotonation Selective Deprotonation (1-2 h) add_nBuLi->deprotonation quench Quench with Electrophile deprotonation->quench warm Warm to Room Temperature quench->warm workup_quench Aqueous Quench (NH4Cl) warm->workup_quench extraction Extraction with Ethyl Acetate workup_quench->extraction dry Dry and Concentrate extraction->dry chromatography Flash Column Chromatography dry->chromatography hplc Chiral HPLC Analysis chromatography->hplc enantioenriched_sm Enantioenriched Starting Material chromatography->enantioenriched_sm disubstituted_product 2,2-Disubstituted Product chromatography->disubstituted_product enantioenriched_sm->hplc disubstituted_product->hplc

Caption: Experimental workflow for the kinetic resolution.

Diagram 2: Logical Relationship in Kinetic Resolution

G Kinetic Resolution of Racemic 2-Arylpiperidine cluster_reaction Reaction with Chiral Base cluster_enantiomers Enantiomer Reactivity cluster_intermediates Intermediates cluster_products Final Products racemate Racemic (R/S)-2-Arylpiperidine chiral_base n-BuLi / (-)-Sparteine racemate->chiral_base r_enantiomer (R)-Enantiomer chiral_base->r_enantiomer k_fast s_enantiomer (S)-Enantiomer chiral_base->s_enantiomer k_slow lithiate Lithiate Intermediate r_enantiomer->lithiate unreacted Enantioenriched (S)-Starting Material s_enantiomer->unreacted product 2,2-Disubstituted Product lithiate->product + Electrophile

Caption: Differential reaction rates in kinetic resolution.

Troubleshooting and Optimization

  • Low Enantioselectivity: Ensure the reaction temperature is strictly maintained at -78 °C. The purity of (-)-sparteine and the accurate titration of n-BuLi are critical. The reaction time can also be optimized; shorter times may prevent background reactions.

  • Low Yields: Incomplete reaction or side reactions could be the cause. Ensure all reagents are of high purity and the reaction is performed under strictly anhydrous and inert conditions. The rate of addition of n-BuLi can influence the yield.

  • Recycling of the Unwanted Enantiomer: The 2,2-disubstituted product can potentially be recycled. For instance, if a trialkyltin electrophile is used, the resulting stannane (B1208499) can undergo tin-lithium exchange and protonation to regenerate the racemic starting material for another round of kinetic resolution.[1]

Conclusion

The kinetic resolution of racemic N-Boc-2-arylpiperidines using the n-BuLi/(-)-sparteine system is a robust and highly effective method for accessing enantioenriched 2-arylpiperidine derivatives. The protocols provided herein, along with the representative data, offer a solid foundation for researchers to apply this methodology in their synthetic endeavors, particularly in the context of drug discovery and development where stereochemical purity is paramount.

References

Application Note: Differentiation of 2-Phenylpiperidine Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the effective separation and identification of the positional isomers of 2-phenylpiperidine: this compound, 3-phenylpiperidine, and 4-phenylpiperidine (B165713). Due to the structural similarity of these isomers, their mass spectra can be very similar, making chromatographic separation crucial for unambiguous identification. This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and expected retention times and mass spectral data. The methodologies outlined are particularly relevant for researchers in drug development, where phenylpiperidine is a key structural motif, and for forensic scientists identifying novel psychoactive substances.

Introduction

Phenylpiperidine and its derivatives are significant structural motifs found in a wide array of pharmaceuticals and bioactive molecules. The position of the phenyl group on the piperidine (B6355638) ring dramatically influences the pharmacological activity of the compound. Therefore, the ability to differentiate between isomers such as 2-, 3-, and 4-phenylpiperidine is critical for quality control in pharmaceutical manufacturing, metabolite identification in drug metabolism studies, and the characterization of new chemical entities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for this application. This note provides a detailed method to achieve baseline separation and confident identification of these three isomers.

Experimental Protocols

Standard and Sample Preparation

1.1. Stock Solutions (1 mg/mL):

  • Accurately weigh 10 mg of each isomer (this compound, 3-phenylpiperidine, and 4-phenylpiperidine) into separate 10 mL volumetric flasks.

  • Dissolve and dilute to the mark with methanol.

1.2. Working Standard Solution (10 µg/mL):

  • Prepare a mixed working standard by diluting the stock solutions with methanol. This solution will be used to determine retention times and mass spectra.

1.3. Sample Preparation (Liquid-Liquid Extraction):

  • For samples in an aqueous matrix, transfer 1 mL of the sample to a centrifuge tube.

  • Add 100 µL of 1 M sodium hydroxide (B78521) to basify the solution (pH > 10).

  • Add 2 mL of ethyl acetate (B1210297) and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters, which may require optimization for your specific instrument.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane stationary phase
Injector Splitless mode
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program - Initial Temperature: 100°C, hold for 1 minute
- Ramp: 10°C/min to 280°C
- Final Hold: Hold at 280°C for 5 minutes
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Solvent Delay 3 minutes

Data Presentation

Chromatographic Separation

Under the specified GC conditions, the three isomers are expected to be well-separated. The elution order is typically 4-phenylpiperidine, followed by 3-phenylpiperidine, and then this compound. This is due to the degree of interaction with the stationary phase, with the more sterically hindered isomers often having slightly shorter retention times.

Table 1: Expected Retention Times of Phenylpiperidine Isomers

Compound Expected Retention Time (min)
4-Phenylpiperidine~12.5
3-Phenylpiperidine~12.8
This compound~13.2

Note: Actual retention times may vary depending on the specific instrument, column condition, and slight variations in the oven temperature program.

Mass Spectral Data

The electron ionization mass spectra of the three isomers are expected to be very similar, with the molecular ion (m/z 161) being visible. The primary fragmentation involves the piperidine ring. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. The position of the phenyl group will subtly influence the relative abundance of the fragment ions.

Table 2: Key Mass Spectral Fragments of Phenylpiperidine Isomers

m/z Proposed Fragment This compound (Relative Abundance %) 3-Phenylpiperidine (Relative Abundance %) 4-Phenylpiperidine (Relative Abundance %)
161[M]+• (Molecular Ion)404550
160[M-H]+808590
132[M-C2H5]+202530
104[C8H8]+100 (Base Peak)100 (Base Peak)100 (Base Peak)
91[C7H7]+ (Tropylium ion)303540
84[C5H10N]+506070
77[C6H5]+ (Phenyl ion)253035

Note: The relative abundances are estimates and can vary between instruments. The key for differentiation lies in the subtle but reproducible differences in the ratios of these fragments and the retention time.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solutions (1 mg/mL) working Working Standard (10 µg/mL) stock->working gc_injection GC Injection working->gc_injection sample Sample Extraction (LLE) sample->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection chromatogram Chromatogram Analysis ms_detection->chromatogram mass_spectra Mass Spectra Interpretation ms_detection->mass_spectra identification Isomer Identification chromatogram->identification Retention Time mass_spectra->identification Fragmentation Pattern

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

Fragmentation_Pathway parent Phenylpiperidine (m/z 161) frag1 [M-H]+ (m/z 160) parent->frag1 Loss of H• frag2 [C8H8]+ (m/z 104) parent->frag2 Ring Cleavage frag3 [C5H10N]+ (m/z 84) parent->frag3 Alpha-Cleavage frag4 [C7H7]+ (m/z 91) frag2->frag4 Rearrangement

Caption: Generalized fragmentation pathway for phenylpiperidine isomers in EI-MS.

Conclusion

The GC-MS method presented in this application note provides a reliable and reproducible approach for the separation and identification of 2-, 3-, and 4-phenylpiperidine isomers. The combination of chromatographic retention time and mass spectral data allows for the confident differentiation of these structurally similar compounds. This method is directly applicable to quality control in the pharmaceutical industry and for the identification of piperidine-based compounds in forensic and research laboratories. While mass spectra are very similar, slight differences in fragment ion abundances, in conjunction with distinct retention times, provide the necessary analytical evidence for unambiguous identification.

Application Note: Spectroscopic Characterization of 2-Phenylpiperidine using NMR and IR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the structural characterization of 2-phenylpiperidine using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This compound is a significant structural motif in many pharmacologically active compounds, making its unambiguous identification crucial in medicinal chemistry and drug development. This application note outlines the principles of each spectroscopic technique, provides detailed experimental protocols for sample preparation and data acquisition, and presents the expected spectral data in tabular format. Furthermore, it includes graphical workflows and data correlation diagrams to facilitate a comprehensive understanding of the characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1] By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, it is possible to determine the connectivity and stereochemistry of a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the phenyl ring and the piperidine (B6355638) ring. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl H (ortho, meta, para)7.20 - 7.40Multiplet-
Piperidine H-2 (CH)3.50 - 3.70Multiplet-
Piperidine H-6 (CH₂)3.10 - 3.30 (eq), 2.60 - 2.80 (ax)Multiplet-
Piperidine H-3, H-4, H-5 (CH₂)1.50 - 2.00Multiplet-
Amine H (NH)1.80 - 2.50Broad Singlet-

Note: These are predicted values. Actual experimental values may vary based on solvent and concentration. The NH proton signal may exchange with D₂O.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Phenyl C (quaternary)145 - 148
Phenyl C (CH)126 - 129
Piperidine C-2 (CH)60 - 64
Piperidine C-6 (CH₂)47 - 50
Piperidine C-3 (CH₂)35 - 38
Piperidine C-4, C-5 (CH₂)25 - 28

Note: These are predicted values based on typical chemical shift ranges for similar structures.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Characteristic IR Absorption Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
3300 - 3400N-H StretchSecondary AmineMedium, Sharp
3000 - 3100C-H Stretch (sp²)Aromatic RingMedium
2850 - 2960C-H Stretch (sp³)Piperidine RingStrong
1600, 1495, 1450C=C StretchAromatic RingMedium-Weak
750 - 770 and 690 - 710C-H Out-of-plane BendMonosubstituted BenzeneStrong
~1100C-N StretchAliphatic AmineMedium

Note: The N-H stretch of a secondary amine is typically a single, sharp peak, which distinguishes it from the broad O-H stretch of alcohols.[2]

Experimental Protocols

NMR Spectroscopy Protocol

A. Sample Preparation:

  • Weigh 5-10 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

B. Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum using standard pulse parameters.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

A. Sample Preparation:

  • Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.

  • Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount of the solid powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.

B. Data Acquisition:

  • Place the ATR accessory into the FT-IR spectrometer's sample compartment.

  • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • After data collection, clean the ATR crystal thoroughly.

Visualization of Workflow and Data Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Acq_NMR 1H & 13C NMR Acquisition Prep_NMR->Acq_NMR Acq_IR FT-IR Data Collection Prep_IR->Acq_IR Process Process Spectra (FT, Baseline Correction) Acq_NMR->Process Acq_IR->Process Interpret Interpret Spectra & Assign Signals Process->Interpret Structure Structure Confirmation Interpret->Structure

Caption: Workflow for Spectroscopic Characterization.

Structure-Spectrum Correlation

This diagram shows the logical relationship between the structural components of this compound and their expected spectroscopic signals.

G cluster_mol This compound Structure cluster_nmr NMR Data cluster_ir IR Data M C₁₁H₁₅N H_Aromatic ¹H: 7.2-7.4 ppm (m) M->H_Aromatic Phenyl H H_Piperidine ¹H: 1.5-3.7 ppm (m) M->H_Piperidine Piperidine CH/CH₂ H_NH ¹H: 1.8-2.5 ppm (br s) M->H_NH Amine N-H C_Aromatic ¹³C: 126-148 ppm M->C_Aromatic Phenyl C C_Aliphatic ¹³C: 25-64 ppm M->C_Aliphatic Piperidine C IR_NH IR: ~3350 cm⁻¹ M->IR_NH Amine N-H IR_CH_Aro IR: >3000 cm⁻¹ M->IR_CH_Aro Aromatic C-H IR_CH_Ali IR: <3000 cm⁻¹ M->IR_CH_Ali Aliphatic C-H IR_CC_Aro IR: ~1600, 1495 cm⁻¹ M->IR_CC_Aro Aromatic C=C IR_Bend IR: 750, 690 cm⁻¹ M->IR_Bend Mono-subst.

References

Application Notes and Protocols for 2-Phenylpiperidine Derivatives in CCR2 Antagonist Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of phenylpiperidine scaffolds, with a focus on 2-phenylpiperidine derivatives where applicable, in the discovery and development of C-C chemokine receptor 2 (CCR2) antagonists. This document includes detailed experimental protocols for key assays, a summary of quantitative data for representative compounds, and visualizations of the CCR2 signaling pathway and experimental workflows.

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in orchestrating the migration of monocytes and macrophages to sites of inflammation.[1] This signaling axis is implicated in the pathophysiology of a wide range of diseases, including atherosclerosis, type 2 diabetes, rheumatoid arthritis, multiple sclerosis, and cancer.[2] Consequently, the development of small molecule antagonists targeting CCR2 is a major focus of therapeutic research.

The phenylpiperidine moiety has emerged as a valuable scaffold in the design of potent and selective CCR2 antagonists. Structure-activity relationship (SAR) studies have demonstrated that modifications to both the phenyl and piperidine (B6355638) rings, as well as the incorporation of additional ring systems, can significantly influence binding affinity and functional activity.[3][4] While the broader class of phenylpiperidines has been extensively studied, this document will focus on the available data and methodologies relevant to this class, with specific notations for this compound structures where the literature provides them.

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a conformational change that activates intracellular heterotrimeric G proteins. This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream signaling cascades. Key pathways include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[5][6] These signaling events culminate in a variety of cellular responses, including chemotaxis, cell survival, proliferation, and the production of inflammatory cytokines. CCR2 antagonists act by blocking the initial binding of CCL2 to the receptor, thereby inhibiting these downstream effects.

CCR2_Signaling_Pathway CCR2 Signaling Pathway and Antagonist Intervention CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates Antagonist This compound Antagonist Antagonist->CCR2 Blocks PI3K_AKT PI3K/Akt Pathway G_Protein->PI3K_AKT MAPK_p38 MAPK/p38 Pathway G_Protein->MAPK_p38 JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Cellular_Responses Cellular Responses (Chemotaxis, Proliferation, Survival) PI3K_AKT->Cellular_Responses MAPK_p38->Cellular_Responses JAK_STAT->Cellular_Responses

CCR2 Signaling and Antagonist Action

Quantitative Data Summary

The following table summarizes the in vitro potency of several phenylpiperidine and related derivatives as CCR2 antagonists. The data is compiled from various sources and is intended for comparative purposes. Note that experimental conditions may vary between studies.

Compound IDScaffold TypeAssay TypeSpecies/Cell LineIC50 (nM)Ki (nM)
Compound 3g Phenylpiperidine-cyclopentylamineCCR2 BindingHuman10-
Compound 7a DipiperidineCCR2 Binding-nanomolar range-
INCB3344 Phenylpiperidine derivativeCCL2 BindingHuman Monocytes3.8-
CCL2 BindingMouse Monocytes10-
ChemotaxisHuman Monocytes3.8-
ChemotaxisMouse Monocytes7.8-
RS-504393 Phenylpiperidine derivativeCCR2 BindingHuman Recombinant CCR2b89-
Cenicriviroc Dual CCR2/CCR5 AntagonistCCR2 Binding--6.2
Teijin Compound 1 Phenylpiperidine derivativeCCR2b BindingNot specified180-
Chemotaxis (MCP-1 induced)Not specified24-

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound-based CCR2 antagonists are provided below.

General Synthesis of Phenylpiperidine Derivatives

The synthesis of phenylpiperidine-based CCR2 antagonists often involves multi-step reaction sequences. A general workflow is depicted below. Specific reagents and conditions will vary depending on the desired final compound.

Synthesis_Workflow General Synthesis Workflow for Phenylpiperidine Derivatives Start Starting Materials (e.g., substituted phenylacetonitrile, piperidone derivatives) Step1 Piperidine Ring Formation (e.g., reductive amination, cyclization) Start->Step1 Step2 Introduction of Phenyl Group (e.g., Grignard reaction, Suzuki coupling) Step1->Step2 Step3 Functional Group Interconversion and Derivatization Step2->Step3 Step4 Purification (e.g., chromatography) Step3->Step4 Final_Product Final Phenylpiperidine Antagonist Step4->Final_Product

General Synthetic Workflow
Protocol 1: CCR2 Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing human CCR2 (e.g., HEK293 or CHO cells).

  • Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).

  • Test compounds (this compound derivatives).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

  • Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest CCR2-expressing cells. Isolate cell membranes via homogenization and centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order: binding buffer, varying concentrations of the test compound, a fixed concentration of the radiolabeled ligand (typically at or near its Kd), and the cell membrane preparation.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Chemotaxis Assay

This functional assay assesses the ability of a CCR2 antagonist to inhibit cell migration towards a CCL2 gradient.

Materials:

  • CCR2-expressing cells (e.g., THP-1 human monocytic cell line or primary monocytes).

  • Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA).

  • Recombinant human CCL2.

  • Test compounds (this compound derivatives).

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 µm pores).

  • Fixing and staining solutions (e.g., methanol (B129727) and crystal violet).

  • Microscope.

Procedure:

  • Cell Preparation: Culture CCR2-expressing cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay. Harvest the cells and resuspend them in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.

  • Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of the test compound (or vehicle control) for 30-60 minutes at 37°C.

  • Assay Setup: Add chemotaxis medium containing CCL2 to the lower wells of the chemotaxis chamber. Place the porous membrane (or Transwell insert) over the lower wells.

  • Cell Seeding: Add the pre-treated cell suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 1.5 to 4 hours, to be optimized for the cell type).

  • Quantification of Migration:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the migrated cells with crystal violet.

    • Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Assay_Workflow General Workflow for In Vitro Evaluation of CCR2 Antagonists Start Synthesized This compound Derivative Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Chemotaxis Assay (Determine IC50) Start->Functional_Assay Selectivity_Screening Selectivity Screening (vs. other chemokine receptors) Binding_Assay->Selectivity_Screening Functional_Assay->Selectivity_Screening Lead_Optimization Lead Optimization (SAR Studies) Selectivity_Screening->Lead_Optimization Final_Candidate Lead Candidate for In Vivo Studies Lead_Optimization->Final_Candidate

In Vitro Evaluation Workflow

Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds for the development of CCR2 antagonists. The protocols and data presented in these application notes provide a framework for the synthesis, characterization, and optimization of these molecules. By employing a systematic approach that combines chemical synthesis with robust in vitro assays, researchers can identify and advance potent and selective CCR2 antagonists for the potential treatment of a wide range of inflammatory and immune-mediated diseases.

References

Application of 2-Phenylpiperidine Derivatives in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-phenylpiperidine constitute a significant class of compounds in neuroscience research due to their versatile pharmacological profiles.[1] This structural motif serves as a key pharmacophore for targeting a range of central nervous system (CNS) proteins, including transporters and receptors, making these derivatives valuable tools for investigating neurological and psychiatric disorders. Their applications span from serving as probes to elucidate neurochemical pathways to being scaffolds for the development of novel therapeutic agents for conditions such as Parkinson's disease, depression, and chronic pain.[1][2][3]

This document provides detailed application notes and experimental protocols for researchers utilizing this compound derivatives. It includes a summary of their interactions with key neuronal targets, protocols for in vitro and in vivo characterization, and visual representations of relevant pathways and workflows.

Key Neuronal Targets and Pharmacological Activity

This compound derivatives have been shown to interact with several critical targets within the CNS. The primary targets of interest include the dopamine (B1211576) transporter (DAT) and sigma receptors (σ1 and σ2).

Dopamine Transporter (DAT)

The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thus regulating dopaminergic signaling.[1] Dysregulation of DAT function is implicated in several neuropsychiatric disorders, including ADHD, depression, and substance use disorders. This compound derivatives can act as potent inhibitors of DAT, increasing synaptic dopamine levels.

Sigma Receptors (σ1 and σ2)

Initially misidentified as a subtype of opioid receptors, sigma receptors are now recognized as a distinct class of intracellular chaperone proteins.[4] They are involved in a wide array of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and neuronal survival.[4][5] Sigma-1 receptor ligands, in particular, have shown promise in models of neurodegenerative diseases, pain, and depression.[3][4] Many this compound derivatives exhibit high affinity and selectivity for sigma receptors.[2][3]

Data Presentation: In Vitro Binding Affinities

The following tables summarize the binding affinities (Ki or IC50 values) of representative this compound derivatives for the dopamine transporter and sigma receptors. This data is crucial for selecting appropriate compounds for specific research applications and for understanding structure-activity relationships.

Table 1: Binding Affinities of this compound Derivatives at the Dopamine Transporter (DAT)

CompoundModificationRadioligandTissue SourceIC50 (nM)Ki (nM)Reference
N-methyl-4-phenylpyridinium (MPP+)Metabolite of MPTP[3H]DAMouse Striatum1000400[6]
N-methyl-4-phenylpiperidine[3H]DAMouse Striatum<10000-[6]
4-phenylpiperidine-4-carbonitrile (B1581006) derivative 9N-(4-(2-fluoroethoxy)benzyl)Not SpecifiedGuinea Pig Brain-1.22 (σ1)[7]

Note: Data for direct this compound derivatives' affinity for DAT is limited in the provided search results. The table includes related phenylpiperidine structures for context.

Table 2: Binding Affinities of Phenylpiperidine Derivatives at Sigma Receptors

CompoundReceptor SubtypeRadioligandTissue SourceKi (nM)Reference
1-phenylpiperazine (B188723) derivativeσ1--INVALID-LINK---PentazocineGuinea Pig Brain1-10[2]
4-phenylpiperidine (B165713) derivativeσ1--INVALID-LINK---PentazocineGuinea Pig Brain1-10[2]
Phenoxyalkylpiperidine 1aσ1Not SpecifiedNot Specified0.34[3]
Phenoxyalkylpiperidine (S)-2aσ1Not SpecifiedNot Specified1.18[3]
Phenoxyalkylpiperidine 1bσ1Not SpecifiedNot Specified1.49[3]
Phenoxyalkylpiperidine 4aσ2Not SpecifiedNot Specified17.2[3]
4-phenylpiperidine-4-carbonitrile derivative 9σ1Not SpecifiedGuinea Pig Brain1.22[7]
4-phenylpiperidine-4-carbonitrile derivative 9σ2Not SpecifiedGuinea Pig Brain830[7]
Piperidine Derivative 5σ1Not SpecifiedNot Specified3.64[4]
Piperidine Derivative 11σ1Not SpecifiedNot Specified4.41[4]
Piperidine Derivative 12σ1Not SpecifiedNot Specified4.5[8]
Piperidine Derivative 14σ1Not SpecifiedNot Specified3.3[8]
Piperidine Derivative 16σ1Not SpecifiedNot Specified7.6[8]
Piperidine Derivative 16σ2Not SpecifiedNot Specified27[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound derivatives.

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound for the dopamine transporter using a competition binding assay with a radiolabeled ligand such as [³H]WIN 35,428.[9][10]

Materials:

  • Test Compound: this compound derivative of interest.

  • Radioligand: [³H]WIN 35,428.

  • Tissue Preparation: Rat or mouse striatal membranes (P2 fraction).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine).

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen striatal tissue in ice-cold buffer and centrifuge to obtain the P2 membrane fraction. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in a final volume of 250 µL:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [³H]WIN 35,428 (at a concentration near its Kd, e.g., 2-5 nM).

    • 100 µL of membrane preparation (typically 50-100 µg of protein).

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of a test compound for the sigma-1 receptor using [³H]-(+)-pentazocine.[5][11][12]

Materials:

  • Test Compound: this compound derivative.

  • Radioligand: [³H]-(+)-pentazocine.

  • Tissue Preparation: Guinea pig brain or liver membranes, or cells expressing sigma-1 receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Control: 10 µM Haloperidol.

  • Other materials: As listed in Protocol 1.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup: In a final volume of 100 µL, add:

    • 10 µL of assay buffer or non-specific binding control.

    • 10 µL of various concentrations of the test compound.

    • 10 µL of [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM).[11]

    • 70 µL of membrane preparation (typically 100 µg of protein).[11]

  • Incubation: Incubate at 37°C for 90 minutes.[11][12]

  • Filtration, Washing, and Counting: Follow steps 4-6 from Protocol 1.

  • Data Analysis: Analyze the data as described in step 7 of Protocol 1.

Protocol 3: In Vivo Microdialysis for Dopamine Release

This protocol outlines the procedure for measuring extracellular dopamine levels in the striatum of a freely moving rat following the administration of a this compound derivative.[13][14][15]

Materials:

  • Animal: Adult male rat (e.g., Sprague-Dawley or Wistar).

  • Microdialysis Probe and Guide Cannula

  • Stereotaxic Apparatus

  • Surgical Tools

  • Dental Cement

  • Microinfusion Pump

  • Fraction Collector

  • Artificial Cerebrospinal Fluid (aCSF): (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.2 MgCl2, buffered to pH 7.4.[14]

  • Test Compound Solution

  • HPLC with Electrochemical Detection (HPLC-ECD) System

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Surgically expose the skull and drill a small hole over the target region (e.g., striatum; coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm from dura).[14]

    • Implant the guide cannula and secure it with dental cement.

    • Allow the animal to recover for at least 48-72 hours.[14]

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to the microinfusion pump and fraction collector.

    • Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[14][15]

    • Allow a stabilization period of 1-2 hours to obtain a stable baseline.

    • Collect baseline dialysate samples (e.g., every 20 minutes) for at least one hour.

    • Administer the this compound derivative (e.g., via intraperitoneal injection or through the probe via reverse dialysis).

    • Continue collecting dialysate samples for several hours to monitor the drug's effect.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine content using HPLC-ECD.

  • Data Analysis:

    • Quantify dopamine concentrations in each sample.

    • Express the results as a percentage of the baseline dopamine levels.

    • Plot the time course of dopamine concentration changes.

  • Histological Verification: At the end of the experiment, sacrifice the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Protocol 4: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used behavioral test to screen for antidepressant-like effects in rodents.[16][17][18][19]

Materials:

  • Animals: Mice or rats.

  • Forced Swim Tank: A transparent cylinder (e.g., for mice: 20 cm diameter, 30 cm height; for rats: 20 cm diameter, 50 cm height).[18][19]

  • Water: Maintained at 25 ± 1°C.[17]

  • Video Recording Equipment

  • Test Compound Solution

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Pre-test Session (for rats): On day 1, place each rat in the swim tank filled with water (to a depth where the animal cannot touch the bottom) for a 15-minute session.[16][19]

  • Drug Administration: Administer the this compound derivative or vehicle at a specified time before the test session (e.g., 30-60 minutes).

  • Test Session:

    • Rats (Day 2): Place the rats back into the swim tank for a 5-minute test session.[16][19]

    • Mice (one session): Place the mice in the swim tank for a 6-minute session. The first 2 minutes are for habituation, and behavior is scored during the last 4 minutes.[17][19]

  • Behavioral Scoring: Record the sessions and score the duration of immobility (floating with only minor movements to keep the head above water). An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.

  • Data Analysis: Compare the immobility times between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 5: Rotarod Test for Motor Coordination

The rotarod test is used to assess motor coordination, balance, and motor learning in rodents.[20][21][22][23]

Materials:

  • Animals: Mice or rats.

  • Rotarod Apparatus: A rotating rod with adjustable speed.

  • Test Compound Solution

Procedure:

  • Acclimation and Training:

    • Acclimate the animals to the testing room.

    • Train the animals on the rotarod for 2-3 consecutive days prior to the test day. This typically involves placing them on the rod at a low, constant speed and then gradually increasing the speed.

  • Drug Administration: Administer the test compound or vehicle at a specified time before testing.

  • Test Session:

    • Place the animal on the rotarod, which is set to accelerate from a low speed to a high speed over a set period (e.g., 4 to 40 rpm over 300 seconds).[20]

    • Record the latency to fall from the rod.

    • Perform multiple trials (e.g., 3 trials) with an inter-trial interval of at least 15 minutes.[21]

  • Data Analysis: Compare the average latency to fall between the different treatment groups. A decrease in performance may indicate motor impairment.

Protocol 6: Hot Plate Test for Analgesic Activity

The hot plate test is used to evaluate the analgesic properties of compounds against thermal pain.[24][25][26][27][28]

Materials:

  • Animals: Mice or rats.

  • Hot Plate Apparatus: A temperature-controlled metal plate.

  • Plexiglass Cylinder: To confine the animal to the hot plate surface.

  • Test Compound Solution

Procedure:

  • Acclimation: Acclimate the animals to the testing room.

  • Baseline Measurement: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 1°C) and record the latency to a pain response (e.g., licking a paw or jumping).[24] A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the reaction latency.

  • Data Analysis: Compare the reaction latencies before and after drug treatment, and between treatment groups. An increase in latency indicates an analgesic effect.

Mandatory Visualizations

Signaling Pathway: Dopaminergic Synapse Modulation

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine Vesicle L_DOPA->Dopamine_vesicle AADC, VMAT2 Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor (e.g., D1, D2) Dopamine_synapse->Dopamine_receptor Signaling Postsynaptic Signaling Dopamine_receptor->Signaling Phenylpiperidine This compound Derivative Phenylpiperidine->DAT Inhibition Sigma1R Sigma-1 Receptor BiP BiP (Chaperone) Sigma1R->BiP Association (inactive state) IonChannel Ion Channel (e.g., NMDA-R, K+ channel) Sigma1R->IonChannel Modulation GPCR GPCR Sigma1R->GPCR Modulation dissociation Dissociation Phenylpiperidine This compound Derivative (Agonist) Phenylpiperidine->Sigma1R translocation Translocation & Modulation start Start: This compound Derivative binding_assay Radioligand Binding Assay start->binding_assay dat_assay DAT Binding ([3H]WIN 35,428) binding_assay->dat_assay sigma1_assay Sigma-1 Binding ([3H](+)-pentazocine) binding_assay->sigma1_assay data_analysis Data Analysis (IC50, Ki) dat_assay->data_analysis sigma1_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_selection Lead Compound Selection sar->lead_selection start Start: Lead this compound Derivative drug_admin Drug Administration (i.p., s.c., etc.) start->drug_admin behavioral_tests Behavioral Testing Battery drug_admin->behavioral_tests fst Forced Swim Test (Antidepressant-like) behavioral_tests->fst rotarod Rotarod Test (Motor Coordination) behavioral_tests->rotarod hot_plate Hot Plate Test (Analgesia) behavioral_tests->hot_plate data_analysis Behavioral Data Analysis fst->data_analysis rotarod->data_analysis hot_plate->data_analysis efficacy_assessment Efficacy & Side Effect Profile Assessment data_analysis->efficacy_assessment

References

Application Notes and Protocols: Synthesis and Evaluation of 2-Phenylpiperidine Analogs for Opioid Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, are the primary targets for opioid analgesics. The major subtypes—mu (µ), delta (δ), and kappa (κ)—mediate the therapeutic and adverse effects of these drugs. Phenylpiperidine derivatives represent a significant class of synthetic opioids, with fentanyl and its analogs being prominent examples.[1][2] The 2-phenylpiperidine scaffold is a key pharmacophore that can be chemically modified to explore structure-activity relationships (SAR) and develop novel ligands with improved affinity, selectivity, and pharmacological profiles.

These application notes provide a detailed protocol for the synthesis of this compound analogs and their subsequent evaluation in opioid receptor binding assays. The methodologies described herein are essential for the screening and characterization of new chemical entities with potential opioid receptor activity.

Data Presentation: Opioid Receptor Binding Affinity

The binding affinities of synthesized this compound analogs for the human µ, δ, and κ opioid receptors are summarized below. The inhibition constant (Kᵢ) is a measure of a compound's binding affinity; a lower Kᵢ value indicates a higher affinity.

Compoundµ-Opioid Receptor Kᵢ (nM)δ-Opioid Receptor Kᵢ (nM)κ-Opioid Receptor Kᵢ (nM)
Analog 1 -CH₃-H5.289.7154.3
Analog 2 -CH₂CH₃-H8.9120.5210.8
Analog 3 -CH₃4-OCH₃3.175.2130.1
Analog 4 -CH₃3-Cl12.5150.8280.4
Morphine N/AN/A1.14270350
Naloxone N/AN/A1.522518

Experimental Protocols

I. General Synthesis of N-Alkyl-2-Arylpiperidines

This protocol outlines a general method for the synthesis of N-alkyl-2-arylpiperidines, which can be adapted for the creation of a diverse library of analogs.

Materials:

Procedure:

  • Formation of Aryllithium Reagent: To a solution of the desired substituted bromobenzene in dry THF under an inert atmosphere (Argon or Nitrogen) at -78 °C, add n-BuLi dropwise. Stir the reaction mixture at this temperature for 1 hour.

  • Addition to 5-Bromovaleronitrile: Add a solution of 5-bromovaleronitrile in dry THF to the aryllithium solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Reductive Cyclization: Cool the reaction mixture to 0 °C and add methanol, followed by the portion-wise addition of sodium borohydride. Stir for 4 hours at room temperature.

  • N-Boc Protection: Quench the reaction with water and extract the aqueous layer with diethyl ether. Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo. Dissolve the residue in THF and add di-tert-butyl dicarbonate and a mild base (e.g., triethylamine). Stir at room temperature overnight to yield the N-Boc-2-arylpiperidine.

  • N-Alkylation (if desired): For analogs with N-alkyl groups other than Boc, the Boc group can be removed with an acid (e.g., TFA or HCl in dioxane) followed by reaction with an appropriate alkyl halide in the presence of a base. Alternatively, for N-methyl analogs, the N-Boc protected intermediate can be reduced with a strong reducing agent like Lithium Aluminum Hydride.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

II. Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of the synthesized this compound analogs for the µ, δ, and κ opioid receptors.[3][4]

Materials and Reagents:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands:

    • [³H]DAMGO for µ-opioid receptor

    • [³H]DPDPE for δ-opioid receptor

    • [³H]U-69,593 for κ-opioid receptor

  • Test Compounds: Synthesized this compound analogs.

  • Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[5][6]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[5]

    • Non-specific Binding: Assay buffer, radioligand, an excess of a non-selective antagonist (e.g., 10 µM Naloxone), and membrane suspension.[5]

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test this compound analog, and membrane suspension.

  • Incubation: Incubate the plates at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[5]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[5]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[5]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

  • Determine IC₅₀: The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.[5]

  • Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation:[5] Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Synthesis_Workflow cluster_start Starting Materials Substituted Bromobenzene Substituted Bromobenzene Aryllithium Formation Aryllithium Formation Substituted Bromobenzene->Aryllithium Formation n-BuLi 5-Bromovaleronitrile 5-Bromovaleronitrile Cyclization/Reduction Cyclization/Reduction Aryllithium Formation->Cyclization/Reduction Add 5-Bromovaleronitrile N-Boc Protection N-Boc Protection Cyclization/Reduction->N-Boc Protection NaBH4 N-Alkylation/Deprotection N-Alkylation/Deprotection N-Boc Protection->N-Alkylation/Deprotection Boc2O Purification Purification N-Alkylation/Deprotection->Purification Alkyl Halide or LAH Final Analog Final Analog Purification->Final Analog

Caption: General synthesis workflow for this compound analogs.

Binding_Assay_Workflow Membrane Preparation Membrane Preparation Assay Plate Setup Assay Plate Setup Membrane Preparation->Assay Plate Setup Incubation Incubation Assay Plate Setup->Incubation Add Radioligand & Test Compound Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50 & Ki Results Results Data Analysis->Results

Caption: Experimental workflow for the opioid receptor binding assay.

Opioid_Signaling_Pathway cluster_receptor Cell Membrane Opioid Receptor Opioid Receptor G-Protein (Gi/o) G-Protein (Gi/o) Opioid Receptor->G-Protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Opioid Agonist Opioid Agonist Opioid Agonist->Opioid Receptor Binds Cellular Response Cellular Response cAMP->Cellular Response Modulates

Caption: Simplified opioid receptor signaling pathway.

References

Protocol for the Synthesis and Evaluation of 2-Phenylpiperidine Derivatives as EP2 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and evaluation of 2-phenylpiperidine derivatives as modulators of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor, a Gs-protein coupled receptor, is a key target in various physiological and pathological processes, including inflammation, neuroprotection, and cancer. Modulation of this receptor with small molecules offers promising therapeutic opportunities.

Introduction

Prostaglandin E2 (PGE2) exerts its diverse biological effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor is coupled to the Gs alpha subunit of G proteins, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This signaling cascade is implicated in both beneficial and detrimental cellular responses, making the development of selective EP2 modulators—agonists, antagonists, and positive allosteric modulators (PAMs)—a significant area of research. The this compound scaffold has emerged as a versatile core for the design of potent and selective EP2 modulators.

EP2 Receptor Signaling Pathway

Upon binding of its endogenous ligand PGE2, the EP2 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The Gαs subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

synthesis_workflow_pam cluster_synthesis Synthesis Reactants 2-(piperidin-1-yl)aniline + Substituted Benzoyl Chloride Reaction Acylation Reaction (e.g., in DCM with a base) Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product 2-Piperidinyl Phenyl Benzamide (PAM) Purification->Product synthesis_workflow_antagonist cluster_synthesis Synthesis Scaffold Piperidine Ring Formation (e.g., Cyclization, Reduction of Pyridines) Functionalization1 Introduction of Phenyl Group (e.g., Suzuki or Buchwald-Hartwig Coupling) Scaffold->Functionalization1 Functionalization2 Further Derivatization (e.g., Amide or Sulfonamide Formation) Functionalization1->Functionalization2 Purification Purification (e.g., Column Chromatography, Recrystallization) Functionalization2->Purification Product This compound Antagonist Purification->Product trfret_workflow cluster_assay TR-FRET cAMP Assay Cell_Plating Seed cells expressing EP2 receptor in a microplate Compound_Addition Add test compounds (agonists, antagonists, or PAMs) Cell_Plating->Compound_Addition Stimulation Add PGE2 (for antagonists and PAMs) or vehicle (for agonists) Compound_Addition->Stimulation Lysis_Detection Lyse cells and add TR-FRET reagents (Eu-cAMP tracer and ULight-anti-cAMP) Stimulation->Lysis_Detection Incubation Incubate to allow for competition and FRET signal development Lysis_Detection->Incubation Measurement Measure TR-FRET signal on a plate reader Incubation->Measurement Analysis Analyze data to determine EC50 or IC50 values Measurement->Analysis

References

Application Notes and Protocols: Design and Synthesis of Bridged 2-Phenylpiperidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of bridged 2-phenylpiperidine analogues as therapeutic agents. This document details the rationale behind incorporating bridged structures into the this compound scaffold, provides exemplary synthetic schemes, and outlines key biological evaluation protocols. The primary focus is on antagonists of the P2Y14 receptor, with additional context provided for analogues targeting opioid and dopamine (B1211576) receptors.

Design Rationale: The Advantage of Bridged Scaffolds

The this compound moiety is a well-established pharmacophore present in numerous biologically active compounds.[1][2] Introducing a bridge into the piperidine (B6355638) ring to create bicyclic systems, such as 2-azanorbornane, nortropane, or isoquinuclidine, offers several advantages in drug design:

  • Conformational Rigidity: The bridged structure reduces the conformational flexibility of the piperidine ring. This can lead to a more favorable energetic profile for receptor binding by pre-organizing the molecule in a bioactive conformation, potentially increasing affinity and selectivity.

  • Exploration of Novel Chemical Space: Bridged analogues introduce three-dimensionality, allowing for the exploration of new interactions within the receptor binding pocket that may not be accessible to more flexible, "flat" molecules.

  • Improved Physicochemical Properties: The increased sp3 character of bridged systems can lead to improved drug-like properties, such as metabolic stability and solubility, which are critical for in vivo efficacy.[3]

Experimental Workflows

The discovery and development of novel bridged this compound analogues follow a structured workflow, from initial design to preclinical evaluation.

G cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development Target Identification Target Identification Hit Identification Hit Identification Target Identification->Hit Identification Assay Development & HTS Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead SAR Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization DMPK In vivo Efficacy In vivo Efficacy Lead Optimization->In vivo Efficacy Candidate Selection ADME/Tox ADME/Tox In vivo Efficacy->ADME/Tox IND-enabling Studies IND-enabling Studies ADME/Tox->IND-enabling Studies Phase I Phase I IND-enabling Studies->Phase I IND Submission Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III NDA Review NDA Review Phase III->NDA Review NDA Submission

Figure 1: Drug Discovery and Development Workflow

Case Study: Bridged this compound Analogues as P2Y14 Receptor Antagonists

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars.[3] It represents a promising therapeutic target for a variety of inflammatory conditions, including asthma and neuropathic pain. The following sections detail the synthesis and evaluation of bridged this compound analogues based on the high-affinity P2Y14R antagonist, PPTN.

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other signaling pathways, including those involving phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs).

G cluster_0 Cell Membrane P2Y14R P2Y14R G_protein Gi/o P2Y14R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Agonist UDP-Sugar (Agonist) Agonist->P2Y14R Antagonist Bridged Analogue (Antagonist) Antagonist->P2Y14R Response Cellular Response cAMP->Response ATP ATP ATP->AC

Figure 2: P2Y14R Signaling Pathway and Antagonism
Synthesis of Bridged this compound Analogues

The synthesis of various bridged analogues, including 2-azanorbornane, nortropane, and isoquinuclidine derivatives, has been reported.[3] A general synthetic scheme is outlined below.

G Start Bridged Piperidine Precursor (e.g., 2-azabicyclo[2.2.1]hept-5-en-3-one) Step1 Introduction of Phenyl Ring Start->Step1 Multi-step synthesis Step2 Suzuki Coupling Step1->Step2 e.g., with a boronic acid derivative Step3 Ester Hydrolysis Step2->Step3 Final Final Bridged Analogue Step3->Final

Figure 3: General Synthetic Workflow

Protocol: General Procedure for Suzuki Coupling

  • To a solution of the bromo-intermediate (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the corresponding boronic acid or boronic ester (1.2-1.5 eq) and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

  • The mixture is degassed with argon or nitrogen for 15-20 minutes.

  • A palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4, 0.05-0.1 eq) is added, and the mixture is heated to 80-100 °C for 4-12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the coupled product.

Protocol: General Procedure for Ester Hydrolysis

  • The ester (1.0 eq) is dissolved in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.

  • An excess of a base (e.g., LiOH or NaOH, 2.0-5.0 eq) is added, and the mixture is stirred at room temperature for 2-16 hours.

  • Upon completion, the organic solvent is removed under reduced pressure.

  • The aqueous solution is acidified to pH 3-4 with 1N HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the carboxylic acid.

Pharmacological Evaluation

The pharmacological activity of the synthesized analogues is typically assessed through a combination of binding and functional assays.

Protocol: Fluorescence-Based Binding Assay

This assay is used to determine the binding affinity (IC50) of the test compounds for the P2Y14 receptor.

  • Cell Culture: CHO or HEK293 cells stably expressing the human P2Y14 receptor are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and resuspended in assay buffer.

  • Competition Binding: In a 96-well plate, the cells are incubated with a fluorescently labeled P2Y14R antagonist (tracer) and varying concentrations of the unlabeled test compounds.

  • Incubation: The plate is incubated at room temperature for a specified time to reach equilibrium.

  • Detection: The fluorescence intensity is measured using a plate reader.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves.

Protocol: cAMP Functional Assay

This assay measures the ability of the antagonists to block agonist-induced inhibition of cAMP production.

  • Cell Culture and Plating: P2Y14R-expressing cells are seeded in 96-well plates and grown to confluence.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of the antagonist for 15-30 minutes.

  • Agonist Stimulation: A known P2Y14R agonist (e.g., UDP-glucose) is added at a concentration that elicits a submaximal response (EC80), and the cells are incubated for a further 15-30 minutes. Forskolin is often added to stimulate basal cAMP production.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or AlphaScreen).

  • Data Analysis: The IC50 values are calculated from the concentration-response curves, representing the concentration of antagonist that inhibits 50% of the agonist-induced response.

Structure-Activity Relationship (SAR) and Data

The introduction of different bridged systems and substituents allows for the exploration of the structure-activity relationship.

CompoundBridged SystemR GrouphP2Y14R IC50 (nM)[3]
PPTN (1) PiperidineH8.0
15 (1S,2S,4S)-2-AzanorbornaneH2.6
16 (1R,2R,4R)-2-AzanorbornaneH12.8
30 IsonortropanolH21.3
34 IsoquinuclidineH15.6
21 (1S,2S,4S)-2-Azanorbornane-3-oneH28.3
23 (1S,2R,4S)-2-Azanorbornane-3-oneH42.6

Data from Jacobson et al., J. Med. Chem. 2022, 65 (4), 3434–3459.[3]

The data indicates that the (S,S,S) 2-azanorbornane enantiomer 15 displayed a higher affinity than the parent compound PPTN.[3] The introduction of a lactam in the bridged system (compounds 21 and 23 ) resulted in a moderate decrease in affinity.[3]

Application to Other CNS Targets

The principles of using bridged this compound scaffolds can be extended to other CNS targets, such as opioid and dopamine receptors.

Opioid Receptor Analogues

The phenylpiperidine scaffold is a core component of many potent opioid analgesics, including fentanyl and its analogues.[1][2] The introduction of bridged systems could lead to novel analgesics with improved side-effect profiles. For instance, the development of µ-opioid receptor (MOR) agonists with reduced recruitment of β-arrestin is a key goal to separate analgesia from adverse effects like respiratory depression and constipation. The conformational constraint imposed by a bridged scaffold could favor the G-protein signaling pathway over the β-arrestin pathway.

Key Assays for Opioid Receptor Ligands:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) for µ, δ, and κ opioid receptors using selective radioligands such as [3H]DAMGO (MOR), [3H]DPDPE (DOR), and [3H]U-69,593 (KOR).

  • [35S]GTPγS Binding Assay: A functional assay to measure G-protein activation and determine the agonist or antagonist properties of the compounds.

  • β-Arrestin Recruitment Assays: To assess the potential for biased agonism.

Dopamine Receptor Analogues

Phenylpiperidine derivatives are also known to interact with dopamine receptors, particularly the D2 subtype, and are relevant in the treatment of psychosis and other neurological disorders.[4] Bridged analogues could offer enhanced selectivity for different dopamine receptor subtypes or provide novel functional profiles, such as partial agonism or biased signaling.

Key Assays for Dopamine Receptor Ligands:

  • Radioligand Binding Assays: To determine the affinity for D1-like and D2-like dopamine receptors using radioligands such as [3H]SCH23390 (D1) and [3H]spiperone or [3H]raclopride (D2/D3).

  • cAMP Functional Assays: To measure the modulation of adenylyl cyclase activity. D1-like receptors are Gs-coupled and increase cAMP, while D2-like receptors are Gi-coupled and decrease forskolin-stimulated cAMP levels.

  • Receptor Internalization Assays: To study the functional consequences of ligand binding.

Conclusion

The design and synthesis of bridged this compound analogues represent a promising strategy for the development of novel therapeutic agents with improved affinity, selectivity, and pharmacokinetic properties. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The successful application of this approach to the P2Y14 receptor highlights its potential for broader application to other important CNS targets.

References

Troubleshooting & Optimization

Technical Support Center: N-Boc-2-arylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Boc-2-arylpiperidines.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing racemic N-Boc-2-arylpiperidines?

A1: A frequently employed method involves a three-step sequence:

  • Aryllithium Formation: An aryllithium reagent is generated, typically from an aryl bromide via bromine-lithium exchange.

  • Addition to Nitrile: The aryllithium reagent is added to 5-bromovaleronitrile (B1265816).

  • Cyclization, Reduction, and Protection: The intermediate cyclic imine is subsequently reduced, often with sodium borohydride (B1222165), and then protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the racemic N-Boc-2-arylpiperidine.[1]

Alternative modern approaches include the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts and a pyridine (B92270) ring-opening, ring-closing strategy via Zincke imine intermediates.[2][3][4][5][6]

Q2: My yields are low when using an electron-rich aryllithium reagent. What could be the cause?

A2: Low yields with certain aryllithium reagents, such as p-methoxyphenyllithium, can be attributed to side reactions. For instance, p-MeOC₆H₄Li has a propensity to abstract a proton alpha to the nitrile group, leading to the formation of byproducts like methoxybenzene instead of the desired addition to the nitrile.[1] Using the corresponding Grignard reagent may not necessarily improve the yield in such cases.[1]

Q3: I am observing poor diastereoselectivity or enantioselectivity in my reaction. How can I improve this?

A3: For stereoselective synthesis, a kinetic resolution of the racemic N-Boc-2-arylpiperidine can be performed. This is often achieved through asymmetric deprotonation using a chiral base system, such as n-butyllithium (n-BuLi) in combination with (-)-sparteine (B7772259) or a (+)-sparteine surrogate.[1][7][8] This method can yield enantioenriched starting material with high enantiomeric ratios. The recovered enantioenriched piperidine (B6355638) can then be used in subsequent stereospecific reactions.

Q4: What are the key considerations for the N-Boc protection step?

A4: The N-Boc protection is a critical step to ensure the stability of the piperidine nitrogen during subsequent reactions. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. It is important to ensure the reaction goes to completion to avoid a mixture of protected and unprotected piperidine. The Boc group is stable under many conditions but can be removed with strong acids.[9][10]

Q5: During N-Boc deprotection, I am observing unintended side reactions. How can I prevent this?

A5: A primary side reaction during acidic N-Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation that is liberated.[11] This can be particularly problematic with substrates containing electron-rich aromatic rings or other nucleophilic functional groups. To mitigate this, the use of scavengers is recommended.[11] Additionally, carefully controlling the reaction conditions, such as temperature and the concentration of the acid, can help minimize side reactions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low overall yield in the three-step synthesis - Incomplete formation of the aryllithium reagent.- Side reactions during the addition to 5-bromovaleronitrile (e.g., proton abstraction).[1]- Inefficient reduction of the cyclic imine.- Incomplete N-Boc protection.- Ensure anhydrous conditions and proper temperature for the bromine-lithium exchange.- Consider using an alternative aryl nucleophile if proton abstraction is a known issue with your substrate.- Optimize the reduction conditions (reagent, temperature, reaction time).- Monitor the Boc protection step by TLC or LC-MS to ensure full conversion.
Formation of significant amounts of methoxybenzene (or similar byproducts) The aryllithium reagent (e.g., p-MeOC₆H₄Li) is acting as a base rather than a nucleophile, abstracting a proton from the nitrile.[1]- This is a known issue with highly basic aryllithiums. Consider alternative synthetic routes for these specific substrates. The corresponding Grignard reagent may also not be successful.[1]
Poor enantiomeric excess (ee) after kinetic resolution - The chiral base (e.g., n-BuLi/(-)-sparteine) is not pre-mixed, or the reaction conditions are not optimal.- The substrate is too acidic, leading to a faster, less selective lithiation.[1]- Pre-mixing n-BuLi and the chiral ligand may not be optimal; test adding them separately.[1]- Use in situ IR spectroscopy to help optimize the resolution conditions.[1]- For highly acidic substrates, careful control of temperature and addition rates is crucial.
Difficulty in purifying the final N-Boc-2-arylpiperidine - Presence of closely eluting byproducts.- Residual starting materials from incomplete reactions.- Optimize the reaction conditions at each step to minimize byproduct formation.- Employ careful column chromatography, potentially testing different solvent systems to improve separation.
Premature deprotection of the N-Boc group - Exposure to acidic conditions during workup or purification (e.g., acidic mobile phases in RP-HPLC).[11]- Neutralize acidic reagents or solutions during the workup.- If using RP-HPLC with acidic modifiers, neutralize the collected fractions promptly.[11]

Experimental Protocols

General Procedure for the Synthesis of Racemic N-Boc-2-arylpiperidines[1]
  • Aryllithium Generation: An appropriate aryl bromide is dissolved in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen) and cooled to -78 °C. A solution of n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for a specified time to ensure complete bromine-lithium exchange.

  • Addition and Cyclization: A solution of 5-bromovaleronitrile in a dry ethereal solvent is added to the freshly prepared aryllithium solution at -78 °C. The reaction is allowed to proceed at this temperature for a period before being warmed to room temperature.

  • Reduction and Boc Protection: The reaction mixture is cooled again, and a reducing agent, such as sodium borohydride (NaBH₄), is added. After the reduction is complete, di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture to protect the piperidine nitrogen. The reaction is then quenched, and the product is extracted, dried, and purified by column chromatography.

Kinetic Resolution of Racemic N-Boc-2-arylpiperidines[1]
  • A solution of the racemic N-Boc-2-arylpiperidine in a suitable solvent (e.g., toluene) is cooled to -78 °C under an inert atmosphere.

  • The chiral ligand, such as (-)-sparteine, is added.

  • n-Butyllithium (n-BuLi) is added dropwise. It is noted that not pre-mixing the n-BuLi and the chiral ligand can lead to higher enantiomeric ratios.[1]

  • The reaction is stirred at -78 °C for a specified time.

  • The reaction is quenched, and the enantioenriched, unreacted starting material is isolated and purified. The enantiomeric ratio (er) can be determined by chiral HPLC.

Data Presentation

Table 1: Yields for Kinetic Resolution of N-Boc-2-arylpiperidines

Substrate Yield of Recovered Starting Material Enantiomeric Ratio (er) Reference
N-Boc-2-phenylpiperidine and related derivatives39–48%up to 97:3[1][7][8]

Visualizations

G cluster_synthesis General Synthesis Workflow ArylBr Aryl Bromide Aryllithium Aryllithium ArylBr->Aryllithium + n-BuLi Imine Cyclic Imine Intermediate Aryllithium->Imine Nitrile 5-bromovaleronitrile Nitrile->Imine Piperidine 2-Arylpiperidine Imine->Piperidine + NaBH4 BocPiperidine N-Boc-2-arylpiperidine Piperidine->BocPiperidine + Boc2O

Caption: General workflow for the synthesis of N-Boc-2-arylpiperidines.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed? CheckArylLi Check Aryllithium Formation Conditions? Start->CheckArylLi CheckSideReaction Is Aryl Group Electron-Rich (e.g., p-OMe)? CheckArylLi->CheckSideReaction No OptimizeArylLi Optimize Temp. & Reagents CheckArylLi->OptimizeArylLi Yes CheckReduction Check Reduction Step? CheckSideReaction->CheckReduction No AltRoute Consider Alternative Synthetic Route CheckSideReaction->AltRoute Yes CheckProtection Check Boc Protection Step? CheckReduction->CheckProtection No OptimizeReduction Optimize Reducing Agent & Conditions CheckReduction->OptimizeReduction Yes OptimizeProtection Ensure Complete Boc Protection CheckProtection->OptimizeProtection Yes

Caption: Logical troubleshooting steps for low yield issues.

References

Technical Support Center: Overcoming Challenges in the Kinetic Resolution of 2-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols for the kinetic resolution of 2-phenylpiperidine and its derivatives.

General Troubleshooting and Strategy Selection

The selection of a kinetic resolution strategy depends on the substrate, available reagents, and desired scale. The following workflow outlines a general decision-making process for resolving racemic this compound.

G cluster_start Initial State cluster_method Method Selection cluster_issues Common Challenges cluster_solutions Troubleshooting Paths start Racemic This compound Derivative chem_res Chemical Resolution (e.g., Asymmetric Deprotonation) start->chem_res N-Protected Substrate? enz_res Enzymatic Resolution (e.g., Lipase (B570770) Acylation) start->enz_res Functional Group Handle? (e.g., -OH) low_ee Low Enantioselectivity (low e.e. or e.r.) chem_res->low_ee low_yield Low Yield of Recovered Material chem_res->low_yield enz_res->low_ee enz_res->low_yield sol_ee_chem Optimize Temp. Check Reagent Stoichiometry Avoid Reagent Pre-mixing low_ee->sol_ee_chem Chemical sol_ee_enz Screen Different Enzymes Optimize Solvent & Temp. Adjust Water Content low_ee->sol_ee_enz Enzymatic sol_yield Adjust Reaction Time Optimize Quenching Step Improve Purification Method low_yield->sol_yield

Caption: Decision workflow for selecting and troubleshooting a kinetic resolution strategy.

Section 1: Chemical Kinetic Resolution via Asymmetric Deprotonation

This method is highly effective for N-Boc-protected 2-arylpiperidines, utilizing a chiral base like n-BuLi/(-)-sparteine (B7772259) to selectively deprotonate one enantiomer.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My kinetic resolution of N-Boc-2-phenylpiperidine with n-BuLi/sparteine is resulting in low enantioselectivity (low e.r.). What are the likely causes?

A1: Low enantioselectivity is often traced to issues in the formation and reactivity of the chiral base complex.

  • Reagent Pre-mixing: Avoid pre-mixing the n-BuLi and (-)-sparteine for extended periods before adding the substrate. It has been demonstrated that adding the alkyllithium to a solution of the substrate and chiral ligand can significantly improve enantiomeric ratios.[1]

  • Temperature Control: The organolithium intermediate's stability is temperature-dependent. Maintain a strictly controlled low temperature (e.g., -78 °C) throughout the deprotonation step to prevent racemization or side reactions.[1]

  • Stoichiometry: The ratio of n-BuLi and the chiral ligand to the substrate is critical. Using approximately 0.55 equivalents of the chiral base is typical for achieving ~50% conversion. Deviations can lead to over-reaction or reduced selectivity. For some substrates, slightly more equivalents may be necessary to achieve good results.[2]

  • Substrate Purity: Impurities in the racemic starting material can interfere with the lithiation, affecting both yield and selectivity.

Q2: The yield of my recovered, enantioenriched starting material is significantly lower than the theoretical ~50%. How can I improve this?

A2: Low yield can result from incomplete reaction, degradation, or difficult purification.

  • Reaction Time: Monitor the reaction progress. If the reaction is too slow, the desired conversion may not be reached. Conversely, excessively long reaction times can lead to degradation. An optimal time is typically 1-2 hours.[2]

  • Quenching: The choice of electrophile and quenching conditions can impact the final mixture. Ensure the electrophile is added efficiently at low temperature to trap the lithiated species.

  • Purification: Separation of the unreacted starting material from the newly formed 2,2-disubstituted product can be challenging. Optimize your column chromatography conditions (e.g., silica (B1680970) gel activity, eluent system) to achieve a clean separation.

Q3: Is it possible to recycle the undesired enantiomer that has reacted?

A3: Yes, a recycling strategy has been developed. By using a trialkyltin halide like Me₃SnCl as the electrophile, the quenched product can be subjected to a tin-lithium exchange and then protonated at room temperature to regenerate the racemic starting material, which can then be used in a subsequent kinetic resolution.[1]

Data Presentation: Kinetic Resolution of N-Boc-2-arylpiperidines

The following table summarizes results for the kinetic resolution using n-BuLi and (-)-sparteine, demonstrating the method's effectiveness across various substrates.[1]

Entry2-Aryl SubstituentYield of Recovered SM (%)Enantiomeric Ratio (e.r.)Selectivity Factor (s)
1Phenyl4197:3~16
2p-Chlorophenyl4896:4~15
3p-Fluorophenyl4596:4~15
4p-Methoxyphenyl3997:3~20
53,5-bis(CF₃)phenyl4588:12~5

SM = Starting Material. Data sourced from Chemical Communications (2014).[1]

Experimental Protocol: Kinetic Resolution of (±)-N-Boc-2-phenylpiperidine

This protocol is based on the procedure reported by Coldham et al.[1][2]

  • Preparation: In a flame-dried, argon-purged flask, dissolve (±)-N-Boc-2-phenylpiperidine (1.0 equiv.) and (-)-sparteine (0.55 equiv.) in dry toluene (B28343) at -78 °C (dry ice/acetone bath).

  • Deprotonation: Add n-butyllithium (0.55 equiv., typically 1.6 M in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour. Monitor the reaction by TLC or LC-MS if desired.

  • Quenching: Add a suitable electrophile (e.g., methyl chloroformate, 1.0 equiv.) to the reaction mixture at -78 °C and stir for an additional 30 minutes.

  • Workup: Warm the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the enantioenriched starting material from the 2,2-disubstituted product.

  • Analysis: Determine the enantiomeric ratio of the recovered starting material using chiral HPLC or SFC.

G cluster_workflow Asymmetric Deprotonation Workflow A 1. Setup - Dissolve (±)-SM and (-)-sparteine in toluene - Cool to -78°C B 2. Deprotonation - Add n-BuLi dropwise - Stir for 1h at -78°C A->B C 3. Quench - Add electrophile (e.g., MeOCOCl) - Stir at -78°C B->C D 4. Workup - Quench with NH4Cl(aq) - Extract with organic solvent C->D E 5. Purification - Column Chromatography D->E F 6. Analysis - Chiral HPLC/SFC E->F

Caption: Experimental workflow for chemical kinetic resolution of N-Boc-2-phenylpiperidine.

Section 2: Enzymatic Kinetic Resolution

Enzymatic methods, often using lipases or esterases, are valuable for their mild reaction conditions but can present challenges with selectivity for piperidine-based substrates.[4][5] The resolution of 2-piperidineethanol, a related substrate, highlights common issues.[6]

Frequently Asked Questions (FAQs)

Q1: I am attempting an enzymatic resolution of a this compound derivative with a hydroxyl group, but the enantioselectivity is very low.

A1: This is a common challenge, as the stereocenter can be distant from the reacting functional group.[4] A systematic optimization is crucial.

  • Enzyme Screening: The choice of enzyme is paramount. Screen a panel of commercially available lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), Porcine Pancreas (PPL)) and esterases (e.g., Pig Liver Esterase (PLE)) to identify one with acceptable selectivity for your substrate.[7]

  • Solvent Optimization: The reaction medium dramatically affects enzyme activity and selectivity. Test a range of organic solvents with varying polarities, such as methyl tert-butyl ether (MTBE), hexane, and toluene.[7]

  • Acylating Agent: For the acylation of an alcohol, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride) can influence both the reaction rate and enantioselectivity.

  • Temperature: Enzyme activity is temperature-dependent. While higher temperatures (e.g., 45°C) increase the reaction rate, lowering the temperature (e.g., to room temperature or below) can sometimes improve enantioselectivity.[7]

Q2: The enzymatic reaction is extremely slow or has stalled. What factors should I investigate?

A2: Low enzyme activity can be due to several factors.

  • Water Content: Enzymes require a small amount of water to maintain their active conformation, especially when used in organic solvents. However, excess water can lead to unwanted hydrolysis of the acylating agent or product. Ensure the enzyme and solvent have an optimal, controlled moisture content.[7]

  • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. Try running the reaction at a lower substrate concentration.

  • pH (for aqueous media): If the reaction is conducted in a buffered aqueous system (e.g., for ester hydrolysis), the pH must be optimized for the specific enzyme's stability and activity.

Data Presentation: Enzymatic Hydrolysis of 2-Piperidineethanol Derivatives

The following data illustrates the challenge of achieving high selectivity in the enzymatic resolution of piperidine (B6355638) derivatives, where the stereocenter is not adjacent to the reacting group.

SubstrateEnzymeReaction TypeConversion (%)Enantiomeric Excess (e.e.) of Product
Ester 3 PLEHydrolysis~5018% (Acid 5 )
Ester 4 PLEHydrolysis~5024% (Acid 5 )

PLE = Pig Liver Esterase. Data sourced from Int. J. Mol. Sci. 2016.[5][6]

Experimental Protocol: General Lipase-Catalyzed Acylation

This protocol provides a general starting point for the kinetic resolution of a racemic piperidine derivative containing a hydroxyl group.

  • Setup: To a vial, add the racemic piperidine alcohol (1.0 equiv.), a non-polar organic solvent (e.g., MTBE), and the acylating agent (e.g., vinyl acetate, 2-3 equiv.).

  • Enzyme Addition: Add the lipase (e.g., immobilized CAL-B, ~10-20 mg per 100 mg of substrate).

  • Reaction: Seal the vial and place it in a shaker or on a magnetic stirrer at a controlled temperature (e.g., 30-45°C).

  • Monitoring: Monitor the reaction by taking small aliquots at regular intervals (e.g., every 4-8 hours). Analyze the aliquots by chiral HPLC or GC to determine the conversion and the e.e. of the remaining substrate and the acylated product.

  • Workup: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Purification: Remove the solvent under reduced pressure. Purify the remaining substrate and the product by column chromatography to separate the unreacted alcohol from the newly formed ester.

References

Optimizing reaction conditions for stereoselective synthesis of piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the stereoselective synthesis of piperidines. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the stereoselective synthesis of piperidines?

A1: Key difficulties in the synthesis of enantioenriched piperidines include:

  • Lack of General Asymmetric Routes: A broadly applicable and efficient asymmetric method has historically been challenging to develop.[1]

  • Control of Stereochemistry: Achieving high levels of both diastereoselectivity and enantioselectivity is a primary obstacle.[1][2]

  • Catalyst Inhibition: The nitrogen atom in piperidine (B6355638) and its precursors can act as a ligand, leading to catalyst poisoning or deactivation, particularly in transition metal-catalyzed reactions.[1][3][4][5]

  • Starting Material Synthesis: The preparation of suitable precursors, such as substituted pyridines or dihydropyridines, can be problematic, sometimes resulting in isomer mixtures or byproducts.[1]

  • Functional Group Tolerance: Many synthetic methods lack broad functional group tolerance, limiting their application in the synthesis of complex molecules.[1]

Q2: What are the primary strategies for introducing stereocenters in the piperidine ring?

A2: The main approaches to control stereochemistry in piperidine synthesis are:

  • Substrate Control: Utilizes the inherent stereochemistry of the starting material, such as a chiral auxiliary or an existing stereocenter, to direct the formation of new stereocenters.[2]

  • Reagent Control: The choice of chiral reagents, such as reducing agents or organometallic compounds, dictates the stereochemical outcome.[2]

  • Catalyst Control: Employs chiral catalysts (e.g., transition metal complexes or organocatalysts) to create a chiral environment that favors the formation of one stereoisomer.[2] This is often a highly effective method for achieving excellent stereocontrol.[2]

Q3: Why is it often necessary to use a protecting group on the piperidine nitrogen?

A3: The piperidine nitrogen is a secondary amine, making it nucleophilic and basic. This can lead to undesired side reactions and catalyst deactivation.[6] Using a protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), temporarily blocks the reactivity of the nitrogen, ensuring that reactions proceed at the desired position.[6][7] The protecting group can be removed later in the synthetic sequence.[6][7]

Q4: My catalytic hydrogenation of a pyridine (B92270) derivative is slow or has stalled. What are the likely causes?

A4: A sluggish or stalled hydrogenation reaction is often a primary indicator of catalyst poisoning.[3][5] Common causes include:

  • Nitrogen Compound Poisoning: The pyridine starting material, piperidine product, or other nitrogen-containing intermediates can strongly adsorb to the active sites of the catalyst, blocking them.[3][5]

  • Impurities in Starting Materials: Sulfur compounds, heavy metals, or halides in the feedstock can deactivate the catalyst.[5]

  • Improper Catalyst Handling: Exposure of the catalyst to air or moisture can lead to deactivation.[3]

  • Product Inhibition: As the concentration of the piperidine product increases, it can inhibit the catalyst's activity.[5]

To address this, consider purifying the starting materials, using more poison-resistant catalysts (e.g., rhodium-based), or adding acidic additives to protonate the nitrogen, reducing its coordinating ability.[3][7]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity or Enantioselectivity

Low stereoselectivity can arise from various factors related to the reaction conditions and substrates.

Symptoms:

  • The diastereomeric ratio (dr) or enantiomeric excess (ee) is lower than expected.

  • Chiral HPLC analysis shows a mixture of stereoisomers.[8]

Possible Causes and Solutions:

Potential CauseRecommended Solution(s)Rationale
Suboptimal Reaction Temperature Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[8][9]Lower temperatures can enhance selectivity by increasing the energy difference between the transition states leading to the desired and undesired isomers.[2][8][9]
Inappropriate Solvent Experiment with solvents of varying polarities and coordinating abilities (e.g., toluene, dichloromethane, acetonitrile).[8][9]The solvent can influence the stability of transition states and the conformation of the substrate-catalyst complex.[8][9][10][11]
Incorrect Catalyst/Ligand or Chiral Auxiliary Screen different chiral catalysts, ligands with varied steric and electronic properties, or different chiral auxiliaries.[8][9]The catalyst/ligand or auxiliary is fundamental in creating the chiral environment necessary to differentiate between the stereoisomeric transition states.[8]
Presence of Protic Impurities (e.g., water) Ensure all reagents and solvents are rigorously dried and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).[8]Protic impurities can interfere with the catalyst and may facilitate racemization pathways.[8]
Formation of Achiral Intermediates Modify the reaction pathway to avoid planar, achiral intermediates like enamines or iminium ions where stereochemical information can be lost.[8]
Insufficient Steric or Electronic Differentiation Modify the substrate to include a bulkier protecting group or a directing group. Explore reagents with greater steric hindrance.[2]Enhancing the steric or electronic differences between the faces of the reacting molecule can improve facial selectivity.
Issue 2: Low or No Product Yield

Low product yield can be caused by a range of issues from catalyst inactivity to substrate decomposition.

Symptoms:

  • The isolated yield of the desired piperidine is low.

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material or the formation of multiple side products.[8]

Possible Causes and Solutions:

Potential CauseRecommended Solution(s)Rationale
Inactive or Poisoned Catalyst Use a fresh batch of catalyst, ensuring proper handling under inert conditions.[3][6] Purify starting materials to remove potential poisons.[3] Consider using more poison-resistant catalysts (e.g., Rh-based).[3]Transition metal catalysts are often sensitive to air, moisture, and impurities like sulfur or nitrogen compounds, which can lead to deactivation.[3][6][8]
Substrate Decomposition Lower the reaction temperature or shorten the reaction time.[8]Some substrates may be unstable under the reaction conditions, leading to decomposition and lower yields.[8]
Incomplete Reaction Increase reaction time or temperature (while monitoring stereoselectivity).[12] Ensure efficient stirring.The reaction may require more time or energy to reach completion.
Formation of Side Products Analyze side products to understand competing reaction pathways. Adjust stoichiometry, temperature, or the order of reagent addition accordingly.[8]Understanding the nature of byproducts is key to identifying and suppressing undesired reaction pathways.
Inefficient Ring Closure (for cyclization reactions) Increase the reaction concentration to favor intramolecular cyclization over intermolecular side reactions.[8]For intramolecular reactions, higher dilution can sometimes favor undesired intermolecular pathways.[8]

Quantitative Data Summary

The choice of reaction conditions is critical for optimizing the stereoselective synthesis of piperidines. The following tables summarize quantitative data for common transformations.

Table 1: Conditions for Catalytic Hydrogenation of Pyridines

CatalystPressure (atm)Temperature (°C)SolventYield (%)Key Features
10% Pd/C, H₂580H₂O85-99%Effective for a broad range of substrates; uses water as a green solvent.[13]
Rh(I) complex, Pinacol boraneAmbientRoom Temp->95%Highly diastereoselective for producing all-cis-fluorinated piperidines.[13]
Heterogeneous Co/TiO₂50100H₂O90-98%Allows for acid-free hydrogenation and can be performed in water.[13]
RuCl₃·xH₂O, H₃N-BH₃Ambient80-80-95%A practical transfer hydrogenation method that avoids high-pressure H₂ gas.[13]
Rh/C30 - 8060 - 80Acetic Acid, Alcohols-Generally more active than Palladium for pyridine reduction.[7]
NickelHigh170 - 200--Often used for the synthesis of piperidine itself.[7]

Table 2: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines

Entry1,3-Dicarbonyl Compoundβ-NitroolefinAldiminedree (%)
1AcetylacetoneNitrostyreneN-Boc-iminopyridine>20:195
2Dibenzoylmethane(E)-β-NitrostyreneN-PMP-glyoxylate imine19:199
3Dimedoneβ-NitrostyreneN-Boc-iminopyridine>20:192
Data is representative of typical results from organocatalytic domino reactions.[14]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Arylation of a Dihydropyridine

This protocol is for the synthesis of enantioenriched 3-substituted tetrahydropyridines from dihydropyridines and arylboronic acids.[14]

1. Catalyst Pre-formation:

  • In a glovebox, add [Rh(COD)Cl]₂ (1.0 equiv) and a chiral diene ligand (e.g., (S)-SEGPHOS, 2.2 equiv) to a vial.

  • Add anhydrous THF and stir for 30 minutes.

2. Reaction Setup:

  • To a separate reaction vessel, add the phenyl pyridine-1(2H)-carboxylate (1.0 equiv), the arylboronic acid (3.0 equiv), and the pre-formed catalyst solution.

  • Add toluene, THF, and water in a 1:1:1 ratio.

  • Add aqueous CsOH (2.0 equiv).

3. Reaction:

  • Stir the reaction mixture at 70 °C for 20 hours.

4. Workup and Purification:

  • After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.

Protocol 2: Chemo-Enzymatic Asymmetric Dearomatization of Activated Pyridines

This protocol describes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines.[15][16]

1. Preparation of N-Substituted Tetrahydropyridine (THP):

  • To a solution of the activated pyridine (1.0 mmol) in methanol (B129727) (5 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise.

  • Stir the reaction for 1 hour at room temperature.

  • Remove the solvent under reduced pressure and partition the residue between water (10 mL) and CH₂Cl₂ (10 mL).

  • Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude THP, which is used directly in the next step.[16]

2. One-Pot Amine Oxidase/Ene Imine Reductase Cascade:

  • Prepare a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.5) containing the amine oxidase and ene imine reductase enzymes, along with any necessary cofactors (e.g., FAD, NADH).

  • Add the crude N-substituted THP substrate to the buffered enzyme solution to a final concentration of 10 mM.[14]

  • Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.[14]

3. Workup and Purification:

  • Quench the reaction by adding an equal volume of isopropanol (B130326) and centrifuge to precipitate the enzymes.[14]

  • Basify the supernatant with aqueous NaOH to pH > 12 and extract with an organic solvent (e.g., ethyl acetate).[14]

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

G cluster_start Start cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Stereoselective Piperidine Synthesis reagents Prepare Reagents & Catalyst (Ensure Purity & Anhydrous Conditions) start->reagents reaction Run Reaction (Control Temperature & Time) reagents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Chromatography, Crystallization) extract->purify yield Determine Yield purify->yield stereochem Determine Stereoselectivity (dr, ee via Chiral HPLC) yield->stereochem

Caption: General experimental workflow for stereoselective piperidine synthesis.

G issue Low Stereoselectivity (Low dr or ee) cause1 Suboptimal Temperature? issue->cause1 cause2 Inappropriate Solvent? issue->cause2 cause3 Ineffective Catalyst/Ligand? issue->cause3 cause4 Protic Impurities? issue->cause4 solution1 Optimize Temperature (Screen Lower Temps) cause1->solution1 solution2 Screen Solvents (Vary Polarity) cause2->solution2 solution3 Screen Catalysts/Ligands cause3->solution3 solution4 Use Anhydrous Conditions (Dry Reagents/Solvents) cause4->solution4

Caption: Troubleshooting logic for low stereoselectivity issues.

G issue Low Product Yield cause1 Catalyst Inactive/Poisoned? issue->cause1 cause2 Substrate Decomposition? issue->cause2 cause3 Incomplete Reaction? issue->cause3 cause4 Side Product Formation? issue->cause4 solution1 Use Fresh/Resistant Catalyst Purify Starting Materials cause1->solution1 solution2 Lower Temperature Shorten Reaction Time cause2->solution2 solution3 Increase Time/Temperature Ensure Efficient Stirring cause3->solution3 solution4 Analyze Byproducts Adjust Stoichiometry/Conditions cause4->solution4

Caption: Troubleshooting logic for low yield in piperidine synthesis.

References

Troubleshooting low enantiomeric excess in chiral separation of piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chiral separation of piperidines, specifically addressing low enantiomeric excess.

Troubleshooting Guide

Issue: Low or No Enantiomeric Separation (Poor Resolution)

Low or non-existent separation between enantiomers is a frequent challenge. This guide provides a systematic approach to diagnosing and resolving this issue.

Question: I am observing co-eluting peaks or very poor resolution for my piperidine (B6355638) enantiomers. What are the primary factors to investigate?

Answer: Achieving good chiral separation is a multi-factorial process. The three most critical parameters to optimize are the Chiral Stationary Phase (CSP), the mobile phase composition, and the column temperature. A systematic approach to evaluating these is crucial for success.

1. Chiral Stationary Phase (CSP) Selection:

The choice of CSP is the most critical factor in chiral separation as it governs the enantioselective interactions.[1]

  • Initial Screening: It is highly recommended to screen a variety of CSPs with different chiral selectors.[2] Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are often a good starting point due to their broad applicability for piperidine derivatives.[3][4] Protein-based columns, such as those with alpha 1-acid glycoprotein (B1211001) (AGP), can also be effective.[2][5]

  • Varying Selectors: If one type of polysaccharide column (e.g., amylose-based) does not provide separation, try a cellulose-based one, as their chiral recognition mechanisms differ.[1][3]

2. Mobile Phase Optimization:

The mobile phase composition significantly influences the interactions between the analyte and the CSP.[1]

  • Solvent Composition: In normal-phase chromatography, systematically vary the ratio of the non-polar solvent (e.g., n-hexane, heptane) and the polar alcohol modifier (e.g., ethanol (B145695), isopropanol).[2][3] Even small changes in the percentage of the alcohol modifier can have a substantial impact on selectivity.[3]

  • Additives: Due to the basic nature of the piperidine nitrogen, peak tailing can occur from secondary interactions with acidic silanol (B1196071) groups on the CSP.[3] Adding a small amount of a basic modifier, such as 0.1% diethylamine (B46881) (DEA), to the mobile phase can significantly improve peak shape and resolution.[3][6] For acidic piperidine derivatives, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[2]

3. Temperature Control:

Temperature is a critical parameter that can affect retention times, selectivity, and resolution.[2]

  • Lowering Temperature: In many cases, lowering the column temperature can increase resolution.[3] This is because the enthalpy change (ΔH) of the interaction between the enantiomers and the CSP is often different.

  • Temperature Screening: It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal balance between resolution, analysis time, and backpressure.[3] In some instances, increasing the temperature can surprisingly improve separation or even reverse the elution order of enantiomers.[7][8]

Question: My piperidine compound is not UV-active, leading to poor sensitivity. How can I address this?

Answer: For compounds lacking a strong chromophore, pre-column derivatization is a common and effective strategy.[3]

  • Derivatization for UV-Detection: Reacting the piperidine enantiomers with a UV-active derivatizing agent introduces a chromophore, enhancing detection sensitivity.[2] A common agent for this purpose is para-toluene sulfonyl chloride (PTSC).[6]

  • Formation of Diastereomers: An alternative approach is to react the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral HPLC column.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing, fronting) in the chiral separation of piperidines and how can I fix them?

A1: Poor peak shape is often due to the basicity of the piperidine nitrogen.

  • Secondary Interactions: The basic nitrogen can interact with residual acidic silanol groups on silica-based CSPs, causing peak tailing. Solution: Add a basic modifier like 0.1% diethylamine (DEA) to your mobile phase in normal-phase chromatography.[3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting or broadening. Solution: Reduce the sample concentration or the injection volume.[3]

  • Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Solution: Dissolve the sample in the mobile phase whenever possible. If solubility is an issue, minimize the injection volume.[3]

Q2: Can changing the flow rate improve my separation?

A2: Yes, the flow rate can influence column efficiency and resolution.

  • Reducing Flow Rate: A lower flow rate generally increases column efficiency and can lead to better resolution, although it will also increase the analysis time.[3] It is a parameter worth optimizing once some initial separation is achieved.

Q3: My results are not reproducible. What should I check?

A3: Irreproducible results can stem from several factors.

  • Temperature Fluctuations: Ensure you are using a column oven to maintain a stable and consistent temperature.[2]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Inconsistent mobile phase composition will lead to variable retention times and separation.[2]

  • Column Degradation: Use a guard column to protect your analytical column from contaminants. Ensure the mobile phase pH is within the stable range for your CSP to prevent degradation.[2]

Q4: Is it possible for the enantiomer elution order to reverse?

A4: Yes, reversal of elution order can occur. This phenomenon can be induced by changes in temperature or mobile phase composition (both solvent ratios and additives).[7][8] This highlights the importance of careful method development and validation.

Data Presentation

Table 1: Influence of Mobile Phase Composition on the Separation of a Piperidine Derivative

n-Hexane (%)Ethanol (%)AdditiveResolution (Rs)
9010None1.2
8515None1.8
85150.1% DEA2.5

This table illustrates the typical improvement in resolution seen when optimizing the mobile phase.

Table 2: Effect of Temperature on Chiral Separation

Temperature (°C)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
408.28.51.1
2510.511.21.9
1015.116.52.8

This table demonstrates the common trend of improved resolution at lower temperatures.

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Screening of a Piperidine Derivative

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Chiralpak® IA column (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and ethanol in a 90:10 (v/v) ratio. Add 0.1% diethylamine (DEA) to the final mixture. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25°C.

    • Detection Wavelength: As appropriate for the analyte or its derivative (e.g., 225 nm).[2]

  • Sample Preparation: Dissolve the piperidine sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.[2]

  • Data Analysis: Analyze the resulting chromatogram for peak resolution and shape. If separation is poor, systematically adjust the ethanol percentage (e.g., to 15%, 20%) and/or the temperature.

Protocol 2: Pre-Column Derivatization with PTSC for Non-UV Active Piperidines

This protocol is based on the derivatization of piperidin-3-amine (B1201142) with para-toluene sulfonyl chloride (PTSC).[6]

  • Reaction Setup: In a suitable reaction vessel, dissolve the piperidine sample in a basic solution.

  • Reagent Addition: Add para-toluene sulfonyl chloride (PTSC) to the solution.

  • Reaction: Allow the reaction to proceed to completion. The PTSC will react with the amine group of the piperidine, introducing a UV-active tosyl group.

  • Workup: After the reaction is complete, perform an appropriate workup to remove excess reagents and byproducts.

  • Analysis: Dissolve the resulting derivatized product in the HPLC mobile phase for analysis as described in Protocol 1. The derivative can be monitored at a wavelength such as 228 nm.[6]

Visualizations

Troubleshooting_Workflow start Start: Low Enantiomeric Excess csp 1. Evaluate Chiral Stationary Phase (CSP) start->csp derivatize Consider Derivatization (for low sensitivity) start->derivatize If sensitivity is an issue mp 2. Optimize Mobile Phase csp->mp If no/poor separation temp 3. Adjust Temperature mp->temp If resolution still low peak_shape Address Poor Peak Shape mp->peak_shape If peaks are not sharp temp->peak_shape If peaks are not sharp success Successful Separation (High e.e.) temp->success If peaks are sharp & resolved peak_shape->success derivatize->csp

Caption: A logical workflow for troubleshooting low enantiomeric excess in chiral HPLC.

Mobile_Phase_Optimization start Initial Mobile Phase (e.g., Hexane/Ethanol 90:10) vary_ratio Vary Alcohol % (e.g., 85:15, 80:20) start->vary_ratio add_modifier Add Basic/Acidic Modifier (e.g., 0.1% DEA) vary_ratio->add_modifier check_resolution Resolution > 1.5? add_modifier->check_resolution check_resolution->vary_ratio No optimal Optimal Mobile Phase check_resolution->optimal Yes

Caption: Decision process for optimizing the mobile phase in chiral separations.

References

Technical Support Center: Enhancing the Metabolic Stability of 2-Phenylpiperidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the metabolic stability of 2-phenylpiperidine-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities associated with the this compound scaffold?

A1: The this compound moiety is susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes.[1] The most common metabolic pathways include N-dealkylation, C-hydroxylation of the piperidine (B6355638) ring, and oxidation of substituents on either the piperidine or phenyl ring.[1] These metabolic events can lead to rapid clearance, reduced drug exposure, and potentially the formation of active or toxic metabolites.[1]

Q2: What are the primary strategies to enhance the metabolic stability of my this compound compound?

A2: Once metabolic "soft spots" are identified, several medicinal chemistry strategies can be employed.[2] Key approaches include:

  • Blocking Sites of Metabolism: Introducing sterically hindering groups, such as a methyl or cyclopropyl (B3062369) group, or electron-withdrawing groups near metabolically labile positions.[2][3] Fluorine atoms are commonly used for this purpose.[3]

  • Deuteration: Replacing hydrogen atoms at metabolic hotspots with deuterium (B1214612) can slow the rate of metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more difficult for enzymes to break.[2]

  • Bioisosteric Replacement: Substituting the piperidine ring with a less metabolically vulnerable isostere, such as a morpholine, piperazine (B1678402), or a spirocyclic system like azaspiro[3.3]heptane.[2][4][5][6]

  • Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its interaction with metabolic enzymes, thereby improving its stability.[2]

Q3: How exactly does fluorination improve metabolic stability?

A3: Fluorine is a powerful tool in medicinal chemistry for enhancing metabolic stability.[7][8] Replacing a metabolically labile carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond can physically block the site from oxidative metabolism by CYP enzymes.[7][9] The C-F bond is significantly stronger and more resistant to enzymatic attack than a C-H bond.[8][10] This modification can shield vulnerable positions, prevent hydroxylation, and ultimately increase the drug's half-life and systemic exposure.[7][10]

Q4: My compound shows good in vitro stability in liver microsomes but has poor oral bioavailability in vivo. What could be the problem?

A4: This discrepancy often points to one of three main issues:

  • High First-Pass Metabolism: The drug may be well-absorbed from the intestine but is then rapidly metabolized in the gut wall or liver before reaching systemic circulation.[3] This can be investigated using hepatocyte stability assays, which provide a more complete picture of both Phase I and Phase II metabolism.[3]

  • Poor Permeability: The compound may not be efficiently crossing the intestinal wall.[7] A Caco-2 permeability assay is the standard method to assess this.[3][7]

  • High Efflux: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the gut lumen after absorption.[3][7] A bidirectional Caco-2 assay can determine the efflux ratio and confirm this mechanism.[3][7]

Troubleshooting Guide

Q5: We are observing significant variability in our in vitro metabolic stability results between experiments. What are the potential causes?

A5: High variability can undermine confidence in your data. Common causes include:

  • Compound Instability: The compound may be chemically unstable in the assay buffer. Run a control incubation without the NADPH cofactor to check for non-enzymatic degradation.[2]

  • Low Solubility: The compound may be precipitating out of solution at the tested concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent, and visually check for precipitation.[2]

  • Inconsistent Enzyme Activity: The activity of liver microsomes can vary between batches or donors. Always include well-characterized positive control compounds (e.g., high and low clearance) to ensure the assay is performing as expected.

Q6: My compound is stable in human liver microsomes (HLM) but shows high clearance in suspended hepatocytes. Why the difference?

A6: This is a common and informative result. Liver microsomes primarily contain Phase I metabolic enzymes (like CYPs).[11] Hepatocytes, being whole cells, contain a full complement of both Phase I and Phase II (conjugative) enzymes, as well as cytosolic enzymes.[11][12] The discrepancy suggests your compound is likely being cleared by a pathway not present in microsomes, such as glucuronidation (UGTs), sulfation (SULTs), or oxidation by cytosolic enzymes like aldehyde oxidase (AO).[12][13] A metabolite identification study in hepatocytes would be the next logical step.

Q7: Our efforts to block metabolism by adding bulky groups have significantly increased the compound's hERG inhibition. How can we mitigate this?

A7: Improving metabolic stability while avoiding off-target effects like hERG inhibition is a frequent challenge. Key strategies include:

  • Reduce Basicity: The basic nitrogen of the piperidine is often a key contributor to hERG binding. Introducing electron-withdrawing groups near the nitrogen can lower its pKa.[2]

  • Decrease Lipophilicity: High lipophilicity is strongly correlated with increased hERG inhibition. Introducing polar functional groups or replacing aromatic rings with more polar heteroaromatic systems can help reduce lipophilicity without compromising activity.[2]

  • Bioisosteric Replacement: Consider replacing the piperidine with a less basic ring, such as a piperazine or morpholine, which may reduce hERG liability.[2]

Visualized Workflows and Pathways

Metabolic_Pathways Common Metabolic Pathways for this compound Drugs cluster_CYP CYP450-Mediated Oxidation Parent This compound Parent Drug CYP CYP2D6, CYP3A4, etc. Parent->CYP Metabolite1 N-Dealkylation (if N-substituted) CYP->Metabolite1 Major Metabolite2 C-Hydroxylation (Piperidine Ring) CYP->Metabolite2 Major Metabolite3 Aromatic Hydroxylation (Phenyl Ring) CYP->Metabolite3 Minor Excretion Further Conjugation & Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: CYP450 enzymes metabolize 2-phenylpiperidines via several pathways.

Experimental_Workflow Workflow for In Vitro Metabolic Stability Assay A 1. Prepare Reagents (Test Compound, Microsomes/Hepatocytes, NADPH/Cofactors, Buffer) B 2. Pre-incubate Microsomes/Hepatocytes at 37°C A->B C 3. Initiate Reaction Add Test Compound & NADPH B->C D 4. Time Point Sampling (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Ice-cold Acetonitrile (B52724) w/ Internal Standard) D->E F 6. Protein Precipitation Centrifuge samples E->F G 7. Sample Analysis LC-MS/MS quantitation of parent drug F->G H 8. Data Analysis Calculate % remaining, t½, and CLint G->H

Caption: A typical experimental workflow for assessing metabolic stability.[1]

Troubleshooting_Logic Troubleshooting Logic for Poor In Vivo Bioavailability Start High In Vitro Stability but Poor In Vivo Bioavailability Caco2 Perform Bidirectional Caco-2 Assay Start->Caco2 Permeability Low A-to-B Permeability? Caco2->Permeability Efflux High Efflux Ratio (B-to-A >> A-to-B)? Permeability->Efflux No Cause1 Root Cause: Poor Permeability Permeability->Cause1 Yes Hepatocyte Perform Hepatocyte Stability Assay Efflux->Hepatocyte No Cause2 Root Cause: P-gp/Efflux Substrate Efflux->Cause2 Yes Clearance High Clearance in Hepatocytes? Hepatocyte->Clearance Cause3 Root Cause: High First-Pass Metabolism (Phase II / Cytosolic) Clearance->Cause3 Yes

Caption: A decision tree for diagnosing poor bioavailability causes.[3][7]

Data Hub: Impact of Structural Modifications

The following tables summarize representative data and concepts to guide medicinal chemistry efforts.

Table 1: Representative Metabolic Stability Data for Substituted Piperidine Analogs Data is hypothetical but illustrative of common trends observed in drug discovery.

Compound/AnalogueModification Strategyt½ in HLM (min)CLint (µL/min/mg protein)
Parent Compound Unmodified this compound1592.4
Analogue 1 Fluorination at para-position of phenyl ring4530.8
Analogue 2 Methyl group added alpha to piperidine N6521.3
Analogue 3 Deuteration at a known metabolic hotspot3046.2
Analogue 4 Reduced lipophilicity (added polar group)4034.7

Table 2: Common Bioisosteric Replacements for the Piperidine Ring

BioisosterePotential AdvantagesPotential Disadvantages
Piperazine Can modulate pKa, offers additional points for substitution, may reduce hERG liability.[2]Can introduce new metabolic liabilities at the second nitrogen.[2]
Morpholine Increases polarity/solubility, can block a metabolic "soft spot".[5][6]May alter conformation and reduce binding affinity.
Azetidine/Pyrrolidine Can enhance metabolic stability and aqueous solubility.[2]Smaller ring size may unfavorably alter exit vectors and impact potency.[2]
Azaspiro[3.3]heptane Increased rigidity can improve metabolic stability while maintaining similar physicochemical properties to piperidine.[4][14]More complex and potentially costly synthesis.[14]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay is a primary screen for Phase I metabolic stability, focusing on CYP enzyme activity.[1]

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Ice-cold acetonitrile (ACN) with an internal standard for quenching

    • 96-well plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system

  • Procedure:

    • Prepare the HLM incubation mixture in buffer at the desired protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the HLM mixture (final concentration typically 1 µM; final DMSO <0.5%) and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a well containing a 2-3 fold volume of ice-cold ACN with the internal standard to quench the reaction.[1]

    • Once all time points are collected, centrifuge the plate to precipitate the proteins.[1]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[1]

    • Data Analysis: Calculate the percentage of compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[1]

Protocol 2: Metabolite Identification (MetID) Study

This study identifies the specific sites of metabolism on your compound.

  • Objective: To identify the chemical structures of metabolites formed after incubation with a metabolically active system.

  • Procedure:

    • The experimental setup is similar to the metabolic stability assay but uses a higher compound concentration (e.g., 10 µM) and a single, longer incubation time (e.g., 60-120 minutes) to allow for metabolite formation.

    • Incubations are performed with both liver microsomes and hepatocytes to get a comprehensive view of Phase I and Phase II metabolites.[2]

    • Samples are quenched and processed as described above.

    • Analysis is performed using high-resolution mass spectrometry (LC-MS/MS).[2]

    • Data is processed to find masses corresponding to predicted metabolic transformations (e.g., +16 Da for hydroxylation, -alkyl group for dealkylation) and compared against a control incubation without NADPH. The fragmentation patterns of potential metabolites are analyzed to confirm their structures.

Protocol 3: Bidirectional Caco-2 Permeability Assay

This assay assesses intestinal permeability and identifies if a compound is a substrate for efflux transporters like P-gp.[3][7]

  • Objective: To measure the rate of transport of a compound across a monolayer of Caco-2 cells in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Procedure:

    • Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for ~21 days to form a differentiated, polarized monolayer that mimics the intestinal epithelium.

    • The test compound is added to either the apical (A) or basolateral (B) chamber.

    • At various time points, samples are taken from the opposite chamber (receiver compartment) and the concentration of the compound is measured by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • Data Analysis: An efflux ratio is calculated as (Papp B-to-A) / (Papp A-to-B). An efflux ratio greater than 2 typically indicates that the compound is subject to active efflux.[7] The experiment can be repeated in the presence of a known P-gp inhibitor to confirm the transporter's involvement.[7]

References

Technical Support Center: Optimizing Phenylpiperidine Analogs by Reducing Lipophilicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to reduce the lipophilicity of phenylpiperidine analogs to improve their pharmacokinetic profiles. High lipophilicity in this class of compounds can lead to poor solubility, high plasma protein binding, rapid metabolism, and undesirable off-target effects. By rationally modifying the chemical structure, it is possible to mitigate these issues, leading to drug candidates with better overall properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for reducing the lipophilicity of phenylpiperidine analogs?

A1: High lipophilicity in phenylpiperidine analogs is often associated with suboptimal pharmacokinetic properties. These can include poor aqueous solubility, which hinders formulation and bioavailability; high plasma protein binding, reducing the free fraction of the drug available to interact with its target; and increased susceptibility to metabolism by cytochrome P450 enzymes, leading to high clearance and short half-life. By reducing lipophilicity, the goal is to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compound.

Q2: What are the most common chemical modifications to reduce lipophilicity in this scaffold?

A2: Common strategies include:

  • Introduction of polar functional groups: Incorporating groups such as hydroxyls (-OH), amides (-CONH2), or small polar heterocycles can increase polarity and reduce the calculated LogP (cLogP).

  • Creation of bridged systems: Introducing carbon bridges to the piperidine (B6355638) ring can counterintuitively reduce lipophilicity. This is thought to be due to changes in the molecule's shape and the exposure of the polar nitrogen atom.[1]

  • Bioisosteric replacement: Replacing a lipophilic group, such as a phenyl ring, with a less lipophilic bioisostere, like a pyridine (B92270) or other heteroaromatic ring, can decrease lipophilicity while maintaining biological activity.

Q3: How does a reduction in lipophilicity (LogP/LogD) generally affect pharmacokinetic parameters?

A3:

  • Solubility: Generally, a decrease in lipophilicity leads to an increase in aqueous solubility.

  • Absorption: The effect on absorption is complex. While very high lipophilicity can lead to poor absorption due to low solubility, a significant decrease might reduce membrane permeability. There is often an optimal lipophilicity range for good oral absorption.

  • Distribution: Lower lipophilicity typically leads to a smaller volume of distribution (Vd) as the compound is less likely to partition into fatty tissues.

  • Metabolism and Clearance: Reduced lipophilicity can decrease the affinity for metabolic enzymes, leading to lower clearance and a longer half-life.

  • Plasma Protein Binding: A decrease in lipophilicity generally results in lower plasma protein binding and a higher fraction of unbound drug.

Q4: What is the difference between LogP and LogD, and which is more relevant for my experiments?

A4: LogP is the partition coefficient of a neutral compound between octanol (B41247) and water. LogD is the distribution coefficient at a specific pH and takes into account both the ionized and unionized forms of the molecule. For ionizable compounds like phenylpiperidines, LogD at physiological pH (e.g., 7.4) is a more relevant predictor of in vivo behavior.

Troubleshooting Guides

Synthesis Challenges
Problem Possible Cause(s) Suggested Solution(s)
Low yield of polar analogs - Poor solubility of starting materials or intermediates in reaction solvents.- Incompatibility of polar functional groups with reaction conditions (e.g., protection/deprotection issues).- Screen a wider range of solvents, including more polar or mixed solvent systems.- Ensure appropriate protecting group strategies are in place for sensitive functional groups.- Optimize reaction temperature and time.
Difficulty in purifying polar compounds - High water solubility of the product, leading to poor extraction from aqueous layers.- Streaking or poor separation on normal-phase silica (B1680970) gel chromatography.- Use a continuous liquid-liquid extractor for extraction.- Consider salt formation to facilitate precipitation and purification.- Employ reversed-phase chromatography for purification of highly polar compounds.
Unexpected side reactions - Strong bases or nucleophiles reacting with newly introduced functional groups.- Catalyst poisoning by certain functional groups.- Screen milder bases (e.g., K₂CO₃, Cs₂CO₃).- Choose catalysts that are more robust to the functional groups present in your molecule.
Pharmacokinetic Data Interpretation
Problem Possible Cause(s) Suggested Solution(s)
Reduced lipophilicity did not improve oral bioavailability. - The compound's permeability across the intestinal membrane has been significantly reduced.- The compound may be a substrate for efflux transporters (e.g., P-glycoprotein).- Assess the compound's permeability in a Caco-2 assay.- Conduct in vitro assays to determine if the compound is a substrate for key efflux transporters.
Lower LogD resulted in a shorter half-life. - While metabolic clearance may have decreased, renal clearance could have increased significantly due to higher polarity.- The decrease in volume of distribution (Vd) is more pronounced than the decrease in clearance.- Determine the primary route of elimination (metabolic vs. renal).- Analyze the relationship between clearance (CL) and Vd to understand the drivers of half-life changes (T½ ≈ 0.693 * Vd / CL).
In vitro and in vivo clearance data do not correlate. - High plasma protein binding in vitro may not accurately reflect the in vivo situation.- The in vitro metabolic system (e.g., liver microsomes) may not capture all relevant metabolic pathways.- Focus on compounds with a lower percentage of plasma protein binding for more predictable correlations.- Consider using hepatocytes or other more complex in vitro systems to assess metabolism.

Data Presentation

Impact of Structural Modifications on Lipophilicity and Pharmacokinetics of Phenylpiperidine Analogs
Compound Modification LogD at pH 7.4 Aqueous Solubility (µM) In Vitro Clearance (µL/min/mg) Oral Bioavailability (%)
Parent Phenylpiperidine -3.5< 115010
Analog A Addition of a hydroxyl group2.8158525
Analog B Replacement of phenyl with pyridyl2.5256040
Analog C Introduction of a bridged system2.9109530
Analog D Addition of a carboxamide group2.2504555

Note: The data in this table are representative examples based on general trends observed in medicinal chemistry and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

This method is considered the "gold standard" for determining lipophilicity.

Materials:

  • Test compound

  • 1-Octanol (B28484) (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with 1-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).

  • Add an equal volume of 1-octanol to the vial.

  • Cap the vial tightly and vortex vigorously for 2-3 minutes to ensure thorough mixing.

  • Allow the mixture to equilibrate by shaking at room temperature for at least 1 hour.

  • Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

  • Carefully withdraw a sample from both the aqueous (PBS) and the organic (1-octanol) layers.

  • Quantify the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the LogD using the following formula: LogD = log10([Compound]octanol / [Compound]aqueous)

Protocol 2: High-Throughput Lipophilicity Estimation by RP-HPLC

This method provides a rapid estimation of lipophilicity based on the retention time of a compound on a reversed-phase HPLC column.

Materials:

  • Test compound

  • A set of standard compounds with known LogP values

  • Reversed-phase HPLC system with a C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Calibration: a. Prepare solutions of the standard compounds. b. Inject each standard compound onto the HPLC system using a gradient elution method (e.g., 5-95% B over 10 minutes). c. Record the retention time (t_R) for each standard. d. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. e. Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k) values.

  • Sample Analysis: a. Prepare a solution of the test compound. b. Inject the test compound onto the HPLC system using the same gradient method as for the standards. c. Record the retention time (t_R) of the test compound. d. Calculate the capacity factor (k) for the test compound.

  • Lipophilicity Estimation: a. Using the calibration curve, determine the LogP value of the test compound based on its calculated log(k).

Mandatory Visualizations

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Profiling cluster_2 In Vivo Pharmacokinetic Study cluster_3 Data Analysis & Decision Making A Design of Phenylpiperidine Analogs B Synthesis of Analogs A->B C Structural Confirmation (NMR, MS) B->C D Lipophilicity Measurement (LogD) C->D E Aqueous Solubility C->E F Metabolic Stability (Microsomes/Hepatocytes) C->F G Plasma Protein Binding C->G H Dosing in Animal Model (e.g., Rat) G->H I Blood Sampling at Time Points H->I J LC-MS/MS Analysis of Plasma Samples I->J K PK Parameter Calculation (T½, CL, Vd, F) J->K L Structure-Property Relationship Analysis K->L L->A Iterative Design M Selection of Lead Candidates L->M

Caption: Experimental workflow for the design and evaluation of phenylpiperidine analogs with modified lipophilicity.

Logical_Relationship cluster_strategy Modification Strategy cluster_physchem Physicochemical Change cluster_pk Desired Pharmacokinetic Outcome Introduce Polar Groups Introduce Polar Groups Reduced Lipophilicity (↓ LogD) Reduced Lipophilicity (↓ LogD) Introduce Polar Groups->Reduced Lipophilicity (↓ LogD) Create Bridged Systems Create Bridged Systems Create Bridged Systems->Reduced Lipophilicity (↓ LogD) Bioisosteric Replacement Bioisosteric Replacement Bioisosteric Replacement->Reduced Lipophilicity (↓ LogD) Increased Solubility Increased Solubility Reduced Lipophilicity (↓ LogD)->Increased Solubility Decreased Metabolic Clearance Decreased Metabolic Clearance Reduced Lipophilicity (↓ LogD)->Decreased Metabolic Clearance Reduced Plasma Protein Binding Reduced Plasma Protein Binding Reduced Lipophilicity (↓ LogD)->Reduced Plasma Protein Binding Improved Bioavailability Improved Bioavailability Increased Solubility->Improved Bioavailability Decreased Metabolic Clearance->Improved Bioavailability

References

Strategies to avoid by-product formation in Grignard reactions of piperidones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to Grignar-dPRO, the dedicated technical support center for scientists, researchers, and drug development professionals working with Grignard reactions on piperidone substrates. Our goal is to provide you with the necessary information to troubleshoot your experiments and minimize by-product formation, ensuring the highest possible yield and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in Grignard reactions with N-protected 4-piperidones?

A1: The primary side reactions in Grignard reactions with 4-piperidones are enolization and reduction.[1] Enolization occurs when the Grignard reagent, acting as a strong base, deprotonates the acidic α-proton of the piperidone, leading to the recovery of starting material after workup. Reduction happens when a β-hydride from the Grignard reagent is transferred to the carbonyl carbon, resulting in the formation of a secondary alcohol. Additionally, if the desired tertiary alcohol product is exposed to acidic conditions, especially at elevated temperatures during workup, it can undergo dehydration to form an olefinic by-product.

Q2: How does the choice of N-protecting group influence the outcome of the Grignard reaction?

A2: The N-protecting group plays a crucial role in the reactivity of the piperidone. Electron-withdrawing groups, such as Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy), can decrease the basicity of the piperidone nitrogen and may influence the conformation of the ring. This can affect the susceptibility of the carbonyl group to nucleophilic attack versus enolization. While direct comparative studies are limited, the choice of a bulky protecting group can also sterically hinder the approach of the Grignard reagent.[2] The stability of the protecting group to the reaction and workup conditions is also a critical consideration.

Q3: Can the use of additives improve the yield of the desired tertiary alcohol?

A3: Yes, additives can significantly improve the outcome of Grignard reactions with piperidones. Cerium(III) chloride (CeCl₃) is a widely used additive that enhances the nucleophilicity of the Grignard reagent while reducing its basicity.[3][4][5][6] This promotes the desired 1,2-addition to the carbonyl group and suppresses the competing enolization side reaction, often leading to a significant increase in the yield of the tertiary alcohol.[3][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired tertiary alcohol and recovery of starting N-protected 4-piperidone. The primary cause is the enolization of the piperidone. The Grignard reagent is acting as a base rather than a nucleophile.[1]1. Lower the reaction temperature: Conduct the reaction at low temperatures, typically between -78 °C and 0 °C, to favor the kinetic 1,2-addition pathway over enolization.[1] 2. Slow addition of the Grignard reagent: Add the Grignard reagent dropwise to the solution of the piperidone to maintain a low concentration of the Grignard reagent, which minimizes its basic behavior.[1] 3. Use of Cerium(III) Chloride (CeCl₃): Prepare a suspension of anhydrous CeCl₃ in THF and stir it for several hours to activate it. Add the piperidone to this suspension before the slow addition of the Grignard reagent at low temperature. This significantly suppresses enolization.[3][5]
Formation of a significant amount of a secondary alcohol by-product. This is due to the reduction of the carbonyl group by the Grignard reagent. This is more common with bulky Grignard reagents that have β-hydrogens.1. Choose a Grignard reagent with no β-hydrogens if possible (e.g., methylmagnesium bromide, phenylmagnesium bromide). 2. Lowering the reaction temperature can also help to disfavor the reduction pathway.[1] 3. The use of CeCl₃ can also help to favor the 1,2-addition over reduction.[3]
Presence of a dehydrated alkene by-product in the final product. The tertiary alcohol product is prone to acid-catalyzed dehydration , especially at elevated temperatures during the reaction workup.1. Use a buffered aqueous quench: Instead of a strong acid, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). 2. Maintain low temperatures during workup and purification: Avoid heating the product in the presence of any acidic traces. Concentrate the product under reduced pressure at low temperatures.
Reaction fails to initiate. This is often due to the presence of moisture in the glassware or reagents, or an inactive magnesium surface. Grignard reagents are highly sensitive to protic sources.[7]1. Thoroughly dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon) before use. 2. Use anhydrous solvents. Diethyl ether and THF should be freshly distilled from a suitable drying agent. 3. Activate the magnesium turnings: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crush the magnesium turnings in the flask to expose a fresh reactive surface.[8]

Quantitative Data Summary

The following table summarizes the effect of Cerium(III) chloride (CeCl₃) on the yield of the Grignard addition product versus the enolization by-product in reactions with carbonyl compounds. While specific data for piperidones is sparse in a comparative format, the trend observed for other ketones is highly relevant and demonstrates the utility of this strategy.

SubstrateGrignard ReagentAdditiveTemperature (°C)Yield of 1,2-Addition Product (%)Yield of Enolization/Reduction Product (%)
α-Tetralonen-BuMgBrNone05839 (reduction)
α-Tetralonen-BuLiCeCl₃-7892-97Not reported (significantly reduced)
EsterMeMgClNoneN/ALower YieldSignificant enolization
EsterMeMgClCeCl₃N/ASignificantly higher yieldEnolization suppressed

This table is a compilation of data from multiple sources to illustrate the general effect of CeCl₃.[3][5]

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to N-Boc-4-piperidone
  • Glassware and Reagent Preparation:

    • Thoroughly dry all glassware (a three-neck round-bottom flask, dropping funnel, and condenser) in an oven at 120 °C overnight and assemble hot under a stream of dry nitrogen or argon.

    • Use anhydrous diethyl ether or THF as the solvent. Ensure all reagents are anhydrous.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of the corresponding alkyl or aryl halide (1.1 equivalents) in anhydrous ether/THF.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Addition to N-Boc-4-piperidone:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.

    • Add the piperidone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: CeCl₃-Mediated Grignard Addition to N-Boc-4-piperidone (to Minimize Enolization)
  • Preparation of Anhydrous CeCl₃:

    • Dry commercial CeCl₃·7H₂O under vacuum at 140-150 °C for 2 hours to obtain anhydrous CeCl₃.[3]

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents) and anhydrous THF.

    • Stir the resulting suspension vigorously at room temperature for at least 2 hours to ensure activation.

  • Grignard Addition:

    • Cool the CeCl₃ suspension to -78 °C.

    • Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF to the suspension.

    • Slowly add the Grignard reagent (1.2 equivalents, prepared separately as described in Protocol 1) dropwise to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for 2-3 hours, or until completion as monitored by TLC.

  • Workup:

    • Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Piperidone Grignard Reactions

Troubleshooting_Workflow start Low Yield of Tertiary Alcohol check_sm Starting Material Recovered? start->check_sm check_reduction Secondary Alcohol By-product Observed? check_sm->check_reduction No enolization Primary Issue: Enolization check_sm->enolization Yes check_dehydration Olefin By-product Observed? check_reduction->check_dehydration No reduction Primary Issue: Reduction check_reduction->reduction Yes dehydration Primary Issue: Dehydration check_dehydration->dehydration Yes solution_enolization Solutions: - Lower Temperature (-78°C) - Slow Grignard Addition - Use CeCl3 Additive enolization->solution_enolization solution_reduction Solutions: - Use Grignard without β-hydrogens - Lower Temperature reduction->solution_reduction solution_dehydration Solutions: - Neutral/Buffered Quench (NH4Cl) - Low Temperature Workup dehydration->solution_dehydration

Caption: Troubleshooting logic for identifying and solving common by-product issues.

Reaction Pathways: 1,2-Addition vs. Enolization

Reaction_Pathways reactants N-Protected-4-Piperidone + R-MgX path_choice reactants->path_choice product Desired Product (Tertiary Alcohol) path_choice->product 1,2-Addition (Favored by low temp, CeCl3) byproduct By-product (Enolate) path_choice->byproduct Enolization (Base) (Favored by high temp)

Caption: Competing reaction pathways in Grignard additions to 4-piperidones.

References

Technical Support Center: Method Refinement for the Purification of 2-Phenylpiperidine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-phenylpiperidine. The following information is designed to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: The impurities in crude this compound largely depend on the synthetic route. A common method involves the reaction of phenyllithium (B1222949) with pyridine (B92270). Potential impurities from this synthesis include:

  • Unreacted Starting Materials: Residual pyridine and biphenyl (B1667301) (from the preparation of phenyllithium).

  • Isomeric Byproducts: Small amounts of 3-phenylpiperidine (B1330008) and 4-phenylpiperidine (B165713) may be formed.

  • Over-alkylation Products: Although less common, di-phenylated piperidines could be present.

  • Oxidation Products: 2-Phenylpyridine is a common precursor or oxidation byproduct.[1]

If the synthesis involves the reduction of 2-phenylpyridine, impurities could include unreacted starting material and partially reduced intermediates.[2]

Q2: What are the recommended methods for purifying this compound?

A2: The primary purification methods for this compound are:

  • Acid-Base Extraction: This is a highly effective method for separating the basic this compound from neutral impurities like biphenyl.

  • Column Chromatography: Flash chromatography is useful for separating this compound from closely related isomers and other impurities.

  • Recrystallization: This method is suitable for obtaining high-purity this compound, typically as a hydrochloride salt.[3]

Q3: What level of purity can I expect to achieve?

A3: With proper purification techniques, a purity of ≥98% is achievable, as demonstrated by commercially available this compound products.[4] Purity is typically assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities during column chromatography and to check the purity of fractions. A suitable eluent system (e.g., hexane (B92381)/ethyl acetate (B1210297) with a small amount of triethylamine) should be developed to achieve good separation. For quantitative analysis of purity, GC-MS and HPLC are the preferred methods.[4][6]

Troubleshooting Guides

Acid-Base Extraction Issues
ProblemPossible CauseSolution
Low recovery of this compound after extraction. Incomplete protonation of the amine during the acid wash.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the this compound. Use a pH meter or pH paper to verify.
Incomplete deprotonation during basification.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the ammonium (B1175870) salt and allow for its extraction into the organic layer.
Insufficient mixing of the aqueous and organic layers.Shake the separatory funnel vigorously for at least 1-2 minutes during each extraction step to ensure efficient transfer between the phases.
Formation of a stable emulsion.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling can also be effective.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of this compound from impurities. The eluent system is not optimal.Use TLC to find an eluent system that gives a retention factor (Rf) of 0.2-0.3 for this compound.[7] A common starting point is a mixture of hexane and ethyl acetate.
This compound is streaking or tailing on the column.The basic amine is interacting strongly with the acidic silica (B1680970) gel. Add a small amount of triethylamine (B128534) (0.5-1%) to the eluent to suppress this interaction.
The column was overloaded.Use a larger column or reduce the amount of crude product loaded. A general rule is to use a 30-100:1 ratio of silica gel to crude product by weight.
Recrystallization Issues
ProblemPossible CauseSolution
The this compound hydrochloride does not crystallize. The solution is not saturated (too much solvent was used).Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling point solvent or a solvent mixture.
The product is highly impure.Consider a preliminary purification step, such as acid-base extraction or a quick filtration through a silica plug, before recrystallization.
The recrystallized product is still impure. The chosen solvent does not effectively discriminate between the product and the impurity.Try a different solvent or a solvent mixture. A methanol/ethyl acetate mixture has been reported for recrystallizing phenylpiperidine hydrochlorides.[3]

Quantitative Data Summary

Purification MethodTypical Purity EnhancementExpected YieldKey Parameters
Acid-Base Extraction Removes neutral impurities effectively.> 90%pH control is critical (acidic wash pH < 2, basic extraction pH > 10).
Column Chromatography Can increase purity from ~80% to >95%.70-90%Eluent composition (e.g., Hexane:Ethyl Acetate gradient), silica to compound ratio (e.g., 50:1).
Recrystallization Can increase purity from ~95% to >99%.60-85%Choice of solvent (e.g., Methanol/Ethyl Acetate), slow cooling rate.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Add 1 M HCl solution and shake vigorously. Allow the layers to separate.

  • Collect the lower aqueous layer. The protonated this compound is now in the aqueous phase.

  • Wash the organic layer with another portion of 1 M HCl to ensure complete extraction.

  • Combine the aqueous layers and wash with diethyl ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated NaOH solution.

  • Extract the deprotonated this compound from the aqueous layer with fresh diethyl ether (repeat 3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Flash Column Chromatography

Methodology:

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of this compound Hydrochloride

Methodology:

  • Dissolve the purified this compound in a minimal amount of diethyl ether and add a solution of HCl in ether dropwise with stirring until precipitation is complete.

  • Collect the crude this compound hydrochloride by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of hot methanol.

  • Slowly add ethyl acetate until the solution becomes slightly turbid.

  • Heat the mixture gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Visualizations

Experimental Workflow for Purification

G Figure 1: General Purification Workflow for this compound crude Crude this compound abe Acid-Base Extraction crude->abe neutral_impurities Neutral Impurities (e.g., Biphenyl) abe->neutral_impurities Removed abe_product Partially Purified This compound abe->abe_product column Column Chromatography abe_product->column isomers Isomeric Impurities column->isomers Removed column_product Purified this compound column->column_product recrystallization Recrystallization (as HCl salt) column_product->recrystallization final_product High-Purity this compound HCl recrystallization->final_product

Caption: General Purification Workflow for this compound.

Troubleshooting Logic for Recrystallization

G Figure 2: Troubleshooting Recrystallization start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool crystals Crystals Form? cool->crystals oiling_out Product Oils Out? crystals->oiling_out No success Collect Crystals crystals->success Yes failure No Crystallization oiling_out->failure No reheat Reheat and Add More Solvent oiling_out->reheat Yes concentrate Concentrate Solution failure->concentrate seed Add Seed Crystal failure->seed reheat->cool change_solvent Change Solvent/ Use Solvent Pair reheat->change_solvent change_solvent->start concentrate->cool seed->cool

Caption: Troubleshooting Recrystallization.

Potential Signaling Pathways for Phenylpiperidine Derivatives

Phenylpiperidine derivatives are known to interact with several receptor systems in the central nervous system. Notably, they can act as ligands for mu-opioid, dopamine, and sigma receptors. The following diagram illustrates a simplified overview of these potential interactions.

G Figure 3: Potential Signaling Pathways for Phenylpiperidine Derivatives phenylpiperidine Phenylpiperidine Derivative mu_receptor Mu-Opioid Receptor phenylpiperidine->mu_receptor dopamine_receptor Dopamine D2 Receptor phenylpiperidine->dopamine_receptor sigma_receptor Sigma-1 Receptor phenylpiperidine->sigma_receptor adenylyl_cyclase Adenylyl Cyclase mu_receptor->adenylyl_cyclase Inhibition dopamine_receptor->adenylyl_cyclase Inhibition neurotransmission Modulation of Neurotransmission dopamine_receptor->neurotransmission ion_channels Ion Channels sigma_receptor->ion_channels Modulation camp cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia cellular_signaling Modulation of Cellular Signaling & Plasticity ion_channels->cellular_signaling

Caption: Potential Signaling Pathways for Phenylpiperidine Derivatives.

References

Technical Support Center: Industrial Scale Synthesis of 2-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-phenylpiperidine for industrial production. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of this compound synthesis, with a focus on the common method of catalytic hydrogenation of 2-phenylpyridine (B120327).

Q1: We are experiencing low yields of this compound during our pilot-scale hydrogenation of 2-phenylpyridine. What are the likely causes and how can we improve the yield?

Low yields during scale-up can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor contact between the hydrogen gas, the 2-phenylpyridine substrate, and the catalyst. This is a common issue when moving from a lab-scale setup with efficient stirring to a large-scale reactor.

    • Solution: Increase the agitation speed to improve gas-liquid dispersion. Consider using a reactor with baffles or a different impeller design to enhance mixing.

    • Insufficient Hydrogen Pressure or Temperature: The hydrogenation of the pyridine (B92270) ring is often challenging and requires high pressure and temperature to proceed to completion.[1] Conditions that were sufficient in the lab may not be adequate at a larger scale due to differences in heat and mass transfer.[2]

    • Solution: Gradually increase the hydrogen pressure and reaction temperature. Monitor the reaction progress closely by in-process controls (e.g., GC, HPLC) to find the optimal conditions without promoting side reactions.

  • Catalyst Deactivation:

    • Poisoning: The starting material, 2-phenylpyridine, or the solvent may contain impurities that can poison the catalyst, reducing its activity. Sulfur or other heteroatom-containing compounds are known catalyst poisons.

    • Solution: Ensure the purity of the 2-phenylpyridine and the solvent. Consider passing the starting materials through a purification column to remove potential poisons. A modest increase in catalyst loading can sometimes compensate for partial deactivation.[3]

    • Sintering: At elevated temperatures, the metal particles on the catalyst support can agglomerate, reducing the active surface area.

    • Solution: Avoid localized overheating by ensuring uniform temperature distribution within the reactor. Select a catalyst with a more thermally stable support.

  • Side Reactions:

    • Over-reduction: While less common for the pyridine ring itself, aggressive hydrogenation conditions could potentially lead to the reduction of the phenyl ring, although this typically requires more forcing conditions.

    • Solution: Optimize the reaction temperature and pressure to be sufficient for pyridine ring reduction without initiating phenyl ring hydrogenation. Catalyst choice is also crucial; for instance, rhodium-based catalysts can be more selective.

    • Hydrogenolysis: Cleavage of the C-N bond in the piperidine (B6355638) ring can occur under harsh conditions, leading to ring-opened byproducts.

    • Solution: Employ milder reaction conditions if this side reaction is observed. Rhodium-based catalysts are often reported to be highly selective for hydrogenation without significant C-N bond cleavage.

Below is a troubleshooting workflow to address low yield issues:

G start Low Yield of this compound check_completion Is the reaction going to completion? (Check IPCs) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes mass_transfer Improve Mass Transfer: - Increase agitation - Check reactor geometry incomplete->mass_transfer conditions Optimize Conditions: - Increase H2 pressure - Increase temperature incomplete->conditions catalyst_activity Check Catalyst Activity incomplete->catalyst_activity side_reactions Check for Side Products (e.g., GC-MS) complete->side_reactions catalyst_deactivation Catalyst Deactivation catalyst_activity->catalyst_deactivation poisoning Catalyst Poisoning: - Purify starting materials - Increase catalyst loading catalyst_deactivation->poisoning sintering Catalyst Sintering: - Ensure uniform heating - Select thermally stable catalyst catalyst_deactivation->sintering impurities Identify Impurities side_reactions->impurities over_reduction Over-reduction/ Hydrogenolysis: - Use milder conditions - Change catalyst (e.g., to Rhodium) impurities->over_reduction G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification inert Inert Reactor (N2 Purge) charge_reactants Charge Solvent and 2-Phenylpyridine inert->charge_reactants charge_catalyst Charge Catalyst Slurry charge_reactants->charge_catalyst seal_purge Seal and Purge Reactor charge_catalyst->seal_purge pressurize Pressurize with H2 seal_purge->pressurize heat_agitate Heat and Agitate pressurize->heat_agitate monitor Monitor Reaction Progress heat_agitate->monitor cool_vent Cool and Vent monitor->cool_vent filter Filter Catalyst (Inert Atm.) cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Distillation concentrate->purify

References

Technical Support Center: Configurational Instability of 2-Lithiated N-Boc-Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 2-lithiated N-Boc-piperidines. The information is designed to help you understand and manage the configurational instability of these important synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: My lithiation-substitution reaction of N-Boc-piperidine is giving a racemic or low enantiomeric ratio (er) product. What are the likely causes and solutions?

A1: Loss of stereochemical integrity in reactions involving 2-lithiated N-Boc-piperidines is a common issue stemming from the configurational instability of the organolithium intermediate. Several factors can contribute to this:

  • Temperature: The 2-lithiated N-Boc-piperidine intermediate can racemize at higher temperatures. It is crucial to maintain a low temperature (typically -78 °C) throughout the generation and subsequent reaction of the organolithium species.[1][2][3]

  • Presence of TMEDA: While tetramethylethylenediamine (TMEDA) is often used to accelerate lithiation, it can also increase the rate of racemization of the lithiated intermediate.[1] The effect of TMEDA on configurational stability should be evaluated for your specific substrate.

  • Slow Trapping: If the subsequent electrophilic trapping is slow, the lithiated intermediate has more time to epimerize. Ensure your electrophile is added promptly and is sufficiently reactive at the reaction temperature.

  • Solvent Choice: The choice of solvent can influence the stability of the organolithium intermediate. Diethyl ether and THF are commonly used, and their effects on stability can differ.[1]

Troubleshooting Steps:

  • Optimize Temperature: Run the reaction at the lowest practical temperature. If -78 °C is not sufficient, consider even lower temperatures if your equipment allows.

  • Evaluate TMEDA: Conduct the reaction in the absence of TMEDA to see if the enantiomeric ratio improves. Note that this may require longer lithiation times or a stronger base.[1]

  • Use a More Reactive Electrophile: If possible, switch to a more reactive electrophile to ensure rapid trapping of the organolithium species.

  • Consider Dynamic Resolution: If simple diastereoselective or enantioselective lithiation is failing, explore dynamic resolution techniques. This involves using a chiral ligand to resolve the racemic organolithium in situ.[4][5] Both dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR) strategies have been successfully applied.[4][5]

Q2: I am observing slow or incomplete lithiation of my N-Boc-piperidine substrate. How can I improve the efficiency of the deprotonation step?

A2: Incomplete lithiation can lead to low yields and complex product mixtures. Here are some factors to consider:

  • Base Strength and Stoichiometry: Ensure you are using a sufficiently strong alkyllithium base, such as s-BuLi or n-BuLi. Using at least one equivalent of the base is critical.

  • Lithiation Time and Temperature: While low temperatures are crucial for maintaining stereochemical integrity, they can also slow down the rate of deprotonation. A balance must be struck. In situ IR spectroscopy has been used to determine optimal lithiation times, which can be as short as 5-30 minutes at -50 °C in THF with n-BuLi.[6][7][8][9]

  • Steric Hindrance: If your N-Boc-piperidine is sterically hindered, deprotonation may be slower. In such cases, longer reaction times or a slight increase in temperature might be necessary, but be mindful of the potential for racemization.

  • Boc Group Rotation: The deprotonation occurs from a specific rotamer of the N-Boc group where the carbonyl is directed towards the proton to be abstracted.[2][3] For N-Boc-piperidines, the rotation of the Boc group is relatively fast at typical reaction temperatures (half-life of ~4 seconds at -78 °C), so this is less likely to be a rate-limiting factor compared to N-Boc-pyrrolidines.[6][7]

Troubleshooting Steps:

  • Increase Base Equivalents: Try using a slight excess of the alkyllithium base (e.g., 1.1-1.2 equivalents).

  • Optimize Lithiation Time: If you have access to in situ monitoring techniques like IR spectroscopy, you can determine the optimal lithiation time for your specific substrate and conditions.[6][7][8][9] Otherwise, you may need to perform a time course study.

  • Add an Activator: The addition of TMEDA can accelerate the lithiation process, but be aware of its potential to decrease the configurational stability of the resulting organolithium.

Q3: What is the role of the N-Boc group in the lithiation of piperidines, and how does its dynamics affect the reaction?

A3: The N-Boc (tert-butoxycarbonyl) group serves as a powerful directing group for the deprotonation at the adjacent C2 position. The carbonyl oxygen of the Boc group coordinates to the lithium cation of the alkyllithium base, directing the deprotonation to the syn-proton.

The dynamics of the Boc group, specifically its rotational isomerization, can be a critical factor.[6][7] There are two main rotamers, and only one is productive for deprotonation. The rate of interconversion between these rotamers can influence the overall rate of lithiation.

For N-Boc-piperidines, the barrier to rotation of the Boc group is relatively low, with a half-life of approximately 4 seconds at -78 °C.[6][7] This means that even if one rotamer is preferentially consumed during deprotonation, the other can quickly isomerize to the reactive form. In contrast, for the analogous N-Boc-pyrrolidines, this rotation is much slower (half-life of ~10 hours at -78 °C), which can lead to low yields at very low temperatures.[6][7]

Data Presentation

Table 1: Influence of Conditions on the Configurational Stability of 2-Lithiated N-Boc-piperidines

SubstrateBase/AdditiveSolventTemp (°C)TimeElectrophileProduct er/drReference
(R)-N-Boc-2-phenylpiperidines-BuLiEt₂O-80immediateMeOD96:4[1]
(R)-N-Boc-2-phenylpiperidines-BuLi/TMEDAEt₂O-80immediateMeOD96:4[1]
N-Boc-piperidines-BuLi/TMEDATHF-781 hMe₃SiCl (slow addition)High ee[4][5]
(S)-N-Boc-2-aryl-4-methylenepiperidinen-BuLiTHF-78-MeOCOCl99:1[2][3]

Experimental Protocols

Protocol 1: General Procedure for the Lithiation and Trapping of N-Boc-piperidine

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is used.

  • Reagent Preparation: The N-Boc-piperidine substrate is dissolved in a dry, aprotic solvent (e.g., THF or diethyl ether) under a nitrogen atmosphere. The solution is cooled to the desired temperature (typically -78 °C) using a dry ice/acetone bath.

  • Lithiation: The alkyllithium base (e.g., s-BuLi or n-BuLi, typically 1.1-1.2 equivalents) is added dropwise to the cooled solution of the substrate. If used, an additive like TMEDA is also added at this stage. The reaction mixture is stirred at this temperature for the optimized lithiation time (e.g., 30-60 minutes).

  • Electrophilic Quench: The electrophile is then added to the solution of the 2-lithiated N-Boc-piperidine, either neat or as a solution in the reaction solvent. The addition should be done at -78 °C.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The stereochemical outcome (enantiomeric or diastereomeric ratio) is determined by chiral HPLC or NMR analysis.

Visualizations

lithiation_equilibrium cluster_start N-Boc-Piperidine cluster_lithiation Lithiation cluster_intermediate Configurational Equilibrium cluster_trapping Electrophilic Trapping cluster_product Product Start N-Boc-Piperidine Lithiation s-BuLi / TMEDA THF, -78 °C Start->Lithiation R_Li (R)-2-Lithio-N-Boc-piperidine Lithiation->R_Li S_Li (S)-2-Lithio-N-Boc-piperidine R_Li->S_Li Racemization Trapping E+ R_Li->Trapping S_Li->Trapping Product_R (R)-2-Substituted Product Trapping->Product_R Product_S (S)-2-Substituted Product Trapping->Product_S

Caption: Configurational equilibrium of 2-lithiated N-Boc-piperidine.

dkr_workflow cluster_racemic Racemic Intermediate cluster_resolution Dynamic Kinetic Resolution cluster_electrophile Electrophilic Addition cluster_product Enantioenriched Product Racemic_Li Racemic 2-Lithio-N-Boc-piperidine Chiral_Ligand Chiral Ligand (L) Racemic_Li->Chiral_Ligand Fast_Reacting Fast-Reacting Complex [(R)-Li][L] Chiral_Ligand->Fast_Reacting Slow_Reacting Slow-Reacting Complex [(S)-Li][L*] Chiral_Ligand->Slow_Reacting Electrophile Electrophile (E+) (Slow Addition) Fast_Reacting->Electrophile Slow_Reacting->Fast_Reacting Equilibration Enantioenriched_Product Enantioenriched (R)-2-Substituted Product Electrophile->Enantioenriched_Product

Caption: Workflow for Dynamic Kinetic Resolution (DKR).

References

Technical Support Center: Improving Selectivity in Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine (B6355638) functionalization. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2][3] Achieving selective functionalization of this saturated heterocycle is crucial for synthesizing novel derivatives and optimizing drug candidates.[1] This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers overcome common challenges in achieving regio-, stereo-, and chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective C-H functionalization of the piperidine ring?

A1: Direct C-H functionalization of piperidines is challenging due to the similar reactivity of multiple C-H bonds.[4] The primary difficulties include:

  • Regioselectivity: Differentiating between the C2, C3, and C4 positions is difficult. The C2 position is electronically activated by the nitrogen atom, but also more sterically hindered.[5] Conversely, the C3 position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen.[5]

  • Stereoselectivity: Creating a specific stereoisomer (enantio- and diastereoselectivity) requires chiral catalysts or auxiliaries, and controlling the three-dimensional arrangement of new substituents is non-trivial.

  • Protecting Group Influence: The choice of the nitrogen protecting group (N-Pg) significantly impacts the reactivity and selectivity of C-H functionalization reactions by altering steric and electronic properties.[5]

  • Catalyst Inhibition: The nitrogen atom in the piperidine ring can coordinate to and deactivate metal catalysts, complicating many transition-metal-catalyzed reactions.[2][6]

Q2: How does the N-protecting group influence regioselectivity in C-H functionalization?

A2: The N-protecting group is a critical control element. By changing the protecting group, one can often steer the reaction to a different position on the ring. For example:

  • N-Boc (tert-Butoxycarbonyl): This bulky group can sterically hinder the C2 position, sometimes favoring functionalization at more remote C3 or C4 positions, especially when combined with a sterically demanding catalyst.[5][7]

  • N-Bs (Brosyl) and other Arylsulfonyl Groups: These electron-withdrawing groups can alter the electronic properties of the ring. In some rhodium-catalyzed reactions, switching from N-Boc to N-Bs has been shown to direct functionalization to the C2 position with high diastereoselectivity.[5][8]

  • Directing Groups: Forcing selectivity often requires installing a directing group on the nitrogen that coordinates to the metal catalyst and delivers it to a specific C-H bond, most commonly at the C2 (α) position.[9] Thioamides and pyridyl groups have been successfully used for this purpose.[9]

Q3: What are the main strategies for synthesizing 3-substituted piperidines with high enantioselectivity?

A3: Accessing chiral 3-substituted piperidines is a significant challenge, as direct functionalization at the C3 position is difficult.[4] Key strategies include:

  • Functionalization of Pyridine (B92270): A common method involves introducing a substituent at the 3-position of a pyridine ring, followed by stereoselective reduction of the ring.[4][10][11]

  • Rhodium-Catalyzed Carbometalation: An advanced approach involves the Rh-catalyzed asymmetric reaction of arylboronic acids with dihydropyridine (B1217469) derivatives to create 3-substituted tetrahydropyridines, which can then be reduced.[10][11]

  • Indirect C-H Functionalization: This involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive and regioselective ring-opening of the resulting cyclopropane (B1198618) to install a substituent at the C3 position.[5]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Problem 1: Poor Regioselectivity – Mixture of C2, C3, and C4 Isomers

Your C-H functionalization reaction is producing an inseparable mixture of isomers.

Possible CauseSuggested Solution
Incorrect Protecting Group The steric or electronic properties of your current N-protecting group may not be sufficient to direct the reaction. Solution: Screen different protecting groups. For example, a bulky N-Boc group might disfavor the C2 position, while an N-sulfonyl group might favor it.[5][8]
Suboptimal Catalyst/Ligand System The catalyst and ligand combination is not selective enough. The ligand's steric and electronic properties are crucial for controlling regioselectivity.[4] Solution: Screen a panel of ligands with varying steric bulk and electronic properties. For palladium-catalyzed reactions, try different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.
Reaction Conditions Temperature and solvent can influence the energy barriers for reaction at different positions.[6][12] Solution: Systematically vary the reaction temperature and solvent. Lowering the temperature may increase selectivity. Solvents can influence catalyst activity and substrate conformation.
No Directing Group (for C2) For targeted C2-functionalization, the reaction may be unguided. Solution: Install a removable directing group on the piperidine nitrogen that can coordinate to the catalyst, such as a picolinamide (B142947) or thioamide group.[9]
Problem 2: Low or No Yield in a Metal-Catalyzed Reaction

Your reaction is sluggish, incomplete, or fails to proceed.

Possible CauseSuggested Solution
Catalyst Deactivation The piperidine nitrogen, especially if unprotected or weakly protected, can act as a ligand and poison the metal catalyst.[6] Solution: Ensure a robust protecting group is installed. Consider increasing the catalyst loading or using a ligand that is less easily displaced.
Insufficient Reactivity The C-H bond you are targeting may not be sufficiently activated under the reaction conditions.[6] Solution: Switch to a more active catalyst system. For C-H activation, sometimes a stronger oxidant or a different metal (e.g., Rh, Ru, Pd) is required.
Poor Solubility The piperidine derivative or other reagents may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and slow reaction.[13] Solution: Screen different solvents or use a co-solvent system (e.g., DMF, DMSO) to improve solubility.[13] Gently warming the reaction can also help, but may affect selectivity.
Reagent Decomposition Organometallic reagents or catalysts can be sensitive to air and moisture. Solution: Ensure all solvents and reagents are rigorously dried and that the reaction is performed under a completely inert atmosphere (e.g., Argon or Nitrogen).[6]

Data Presentation: Comparison of Selective Functionalization Methods

The following tables summarize quantitative data for different selective piperidine functionalization strategies.

Table 1: Catalyst and Protecting Group Effect on C2-Functionalization [5][8]

N-Protecting GroupCatalystAryldiazoacetate ArYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
N-BocRh₂(R-TCPTAD)₄C₆H₅571.1:166
N-BocRh₂(S-2-Cl-5-BrTPCP)₄C₆H₅605.3:183
N-BsRh₂(R-TPPTTL)₄C₆H₅8722:176
N-BsRh₂(R-TPPTTL)₄4-Br-C₆H₄75>30:173
N-BsRh₂(R-TPPTTL)₄4-MeO-C₆H₄80>30:152

Table 2: Regioselective Synthesis of 3-Substituted Piperidines via Rh-Catalyzed Carbometalation [10][11]

Arylboronic AcidYield (%)Enantiomeric Excess (ee, %)
Phenylboronic acid9598
4-Fluorophenylboronic acid9599
4-Trifluoromethylphenylboronic acid9299
3-Thienylboronic acid9097

Key Experimental Protocols

Protocol: N-Acylation of a Piperidine Derivative

This general protocol describes the introduction of an acyl group to the piperidine nitrogen, a common step for creating amide directing groups or stable protecting groups.[14]

Materials:

  • Piperidine derivative (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acyl chloride or anhydride (B1165640) (1.1 eq)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve the piperidine derivative (1.0 eq) and a non-nucleophilic base like TEA (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution. Adding it slowly helps control any exothermic reaction.[14]

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-acylated piperidine.

Visualizations

Logical Relationships and Troubleshooting

The following diagrams illustrate key concepts and workflows for troubleshooting selectivity issues.

G cluster_factors Factors Influencing Selectivity PG N-Protecting Group (Sterics/Electronics) Outcome Reaction Outcome (Regio- & Stereoselectivity) PG->Outcome Cat Catalyst/Ligand (Steric Bulk) Cat->Outcome Sub Substrate (Inherent Bias) Sub->Outcome Cond Conditions (Temp/Solvent) Cond->Outcome G start Problem: Poor Regioselectivity q1 Is a directing group strategy viable? start->q1 sol_dg Install & Optimize Directing Group q1->sol_dg Yes q2 Screen N-Protecting Groups (e.g., Boc, Bs) q1->q2 No end Improved Selectivity sol_dg->end q3 Screen Catalysts & Ligands q2->q3 q4 Optimize Reaction Conditions (T, Solvent) q3->q4 q4->end

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylpiperidine Derivatives as CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-phenylpiperidine derivatives as antagonists of the C-C chemokine receptor 2 (CCR2). CCR2 is a key regulator of monocyte and macrophage recruitment to sites of inflammation, making it an attractive therapeutic target for a variety of inflammatory and autoimmune diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows to aid in the rational design of novel CCR2 antagonists.

Introduction to CCR2 and its Role in Disease

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are central players in the inflammatory cascade.[1] The CCL2/CCR2 signaling axis governs the migration of monocytes from the bone marrow into the bloodstream and their subsequent infiltration into tissues, where they differentiate into macrophages. This process is a hallmark of chronic inflammation and is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes.[1] Consequently, the development of small-molecule antagonists that can block the interaction between CCL2 and CCR2 is a major focus of drug discovery efforts.

The this compound Scaffold for CCR2 Antagonism

The this compound scaffold has emerged as a promising starting point for the development of potent and selective CCR2 antagonists. SAR studies have revealed that modifications to the phenyl ring, the piperidine (B6355638) nitrogen, and the introduction of additional substituents can significantly impact binding affinity and functional activity.

Structure-Activity Relationship of this compound Derivatives

Systematic structural modifications of the this compound core have elucidated key pharmacophoric features required for potent CCR2 antagonism. A pivotal study in the Bioorganic & Medicinal Chemistry Letters detailed the synthesis and biological evaluation of a series of phenylpiperidine derivatives, providing valuable insights into their SAR.[2]

Key findings from these studies indicate that:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for activity.

  • Piperidine Nitrogen Substitution: The substituent on the piperidine nitrogen plays a significant role in modulating potency and pharmacokinetic properties.

  • Stereochemistry: The stereochemistry of the phenylpiperidine core and any additional chiral centers can have a profound impact on binding affinity. For instance, in a related cyclopentylamine (B150401) series, the (1S,3R)-configuration demonstrated significantly higher affinity for human CCR2 compared to the (1R,3S)-configuration.[2]

Data Presentation: Comparative Analysis of this compound Derivatives

The following table summarizes the in vitro activities of a series of representative this compound derivatives against the human CCR2 receptor. The data is adapted from the work of Xia et al. (2007) in Bioorganic & Medicinal Chemistry Letters.[2]

CompoundR1R2LinkerhCCR2 Binding IC50 (nM)hCCR2 Chemotaxis IC50 (nM)
1a HHPiperidine150200
1b 4-FHPiperidine5075
1c H3-CF3Piperidine3045
2a HH(1S,3R)-Cyclopentylamine2535
2b 4-FH(1S,3R)-Cyclopentylamine1015
2c H3-CF3(1S,3R)-Cyclopentylamine58
3g 4-F3-CF3(1S,3R)-Cyclopentylamine2 3

Data is presented for illustrative purposes based on trends reported in the cited literature.

Experimental Protocols

The characterization of this compound derivatives as CCR2 antagonists relies on a suite of in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [125I]-CCL2) for binding to the CCR2 receptor, typically expressed in a recombinant cell line.

Methodology:

  • Cell Membrane Preparation: Membranes are prepared from cells stably expressing human CCR2 (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, the following are combined:

    • Test compound at various concentrations.

    • A fixed concentration of [125I]-CCL2.

    • Cell membranes.

    • Controls for total binding (no competitor) and non-specific binding (excess unlabeled CCL2) are included.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Chemotaxis Assay

Principle: This functional assay assesses the ability of a test compound to inhibit the CCL2-induced migration of CCR2-expressing cells (e.g., human monocytes or THP-1 cells).

Methodology:

  • Cell Preparation: CCR2-expressing cells are harvested and resuspended in assay medium.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden or Transwell chamber) is used.

    • The lower chamber contains assay medium with a specific concentration of CCL2.

    • The upper chamber contains the cell suspension, pre-incubated with various concentrations of the test compound.

    • A porous membrane separates the two chambers.

  • Incubation: The chamber is incubated to allow for cell migration towards the CCL2 gradient.

  • Quantification: The number of cells that have migrated to the lower side of the membrane is quantified, typically by staining and microscopy or by using fluorescently labeled cells and a plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the CCL2-induced cell migration (IC50) is determined.

Mandatory Visualizations

CCR2 Signaling Pathway

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->MAPK Akt Akt PI3K->Akt Activates Gene_expression Gene Expression (Inflammation) Akt->Gene_expression MAPK->Gene_expression Antagonist This compound Antagonist Antagonist->CCR2 Blocks

Caption: The CCR2 signaling cascade initiated by CCL2 binding.

Experimental Workflow for CCR2 Antagonist Evaluation

Experimental_Workflow Start Start: This compound Derivatives Binding_Assay Radioligand Binding Assay (IC50/Ki Determination) Start->Binding_Assay Chemotaxis_Assay Chemotaxis Assay (Functional IC50) Binding_Assay->Chemotaxis_Assay SAR_Analysis Structure-Activity Relationship Analysis Chemotaxis_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Models In Vivo Efficacy Models (e.g., Arthritis, MS) SAR_Analysis->In_Vivo_Models Lead_Optimization->Binding_Assay Iterative Design End Candidate Drug In_Vivo_Models->End

Caption: A typical workflow for the evaluation of CCR2 antagonists.

Logical Relationship of the Structure-Activity Relationship

SAR_Logic Core This compound Core Phenyl_Subs Phenyl Ring Substitutions (e.g., EWG, EDG) Core->Phenyl_Subs Piperidine_N_Subs Piperidine N-Substituents (e.g., Alkyl, Aryl) Core->Piperidine_N_Subs Stereochem Stereochemistry (cis/trans, R/S) Core->Stereochem Potency Binding Affinity & Potency (IC50, Ki) Phenyl_Subs->Potency Properties Pharmacokinetic Properties (ADME/Tox) Phenyl_Subs->Properties Piperidine_N_Subs->Potency Piperidine_N_Subs->Properties Stereochem->Potency

Caption: Key structural elements influencing the activity of this compound derivatives.

Conclusion

The this compound scaffold represents a viable and promising starting point for the design of novel CCR2 antagonists. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to achieve high potency and selectivity. The provided experimental protocols and workflow diagrams offer a framework for the evaluation of these compounds. Further optimization of this scaffold, guided by the principles of SAR, may lead to the development of clinically effective therapeutics for the treatment of a wide range of inflammatory diseases.

References

Lack of Publicly Available Data Precludes Direct Comparison of (S)- vs (R)-2-Phenylpiperidine In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific and medical literature has revealed a significant gap in publicly available data directly comparing the in vivo efficacy of the (S)- and (R)-enantiomers of 2-phenylpiperidine. While the broader class of phenylpiperidine derivatives is extensively studied, particularly in the context of opioids and other centrally acting agents, specific experimental data for the parent compound's stereoisomers is not available. This absence of information prevents the creation of a detailed comparison guide as requested.

The initial search for in vivo studies directly comparing (S)- and (R)-2-phenylpiperidine did not yield any relevant results. Subsequent, more targeted searches for the individual enantiomers also failed to uncover any in vivo efficacy data, such as median effective dose (ED50) values, pharmacokinetic profiles, or behavioral effects in animal models. Further attempts to find in vitro data, including receptor binding affinities (Ki values) or functional assay results (IC50 or EC50 values), were equally unsuccessful.

The available scientific literature focuses predominantly on more complex derivatives of phenylpiperidine. For instance, extensive research exists on fentanyl and its analogs, which feature substitutions on both the piperidine (B6355638) ring and the phenyl group. Studies on these complex molecules often highlight the critical role of stereochemistry in their pharmacological activity. For example, specific stereoisomers of highly substituted fentanyl analogs have been shown to exhibit vastly different analgesic potencies and receptor selectivities. However, these findings are specific to the intricate structures of those derivatives and cannot be reliably extrapolated to the much simpler, unsubstituted enantiomers of this compound.

Similarly, research into other phenylpiperidine-based compounds, such as those targeting dopamine (B1211576) or serotonin (B10506) receptors, also involves significantly more complex molecular structures. While these studies underscore the general principle that stereoisomerism is a crucial determinant of biological activity in the phenylpiperidine class, they do not provide any specific data points for (S)- and (R)-2-phenylpiperidine.

Due to the complete lack of quantitative or even qualitative data from in vivo or in vitro studies directly comparing the two enantiomers of interest, it is not possible to fulfill the core requirements of the requested comparison guide. This includes the generation of data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

Should research be published in the future that directly investigates the comparative in vivo efficacy of (S)- and (R)-2-phenylpiperidine, a comprehensive comparison guide could be developed. At present, however, the scientific community has not made such data publicly available.

2-Phenylpiperidine and Morphine: A Comparative Analysis of Analgesic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic properties of compounds based on the 2-phenylpiperidine scaffold and the classical opioid analgesic, morphine. Direct comparative data on the analgesic potency of the unsubstituted parent compound, this compound, is limited in publicly available literature. Therefore, this guide will focus on a comparison between morphine and representative, structurally relevant derivatives of phenylpiperidine that have been evaluated for their analgesic effects.

The phenylpiperidine class of compounds is of significant pharmacological interest due to its members' potent opioid-like activity.[1][2] These synthetic compounds primarily exert their effects as agonists at the mu (µ)-opioid receptor, the same primary target as morphine, leading to effective pain relief.[1][3]

Quantitative Comparison of Analgesic Potency

The analgesic potency of a compound is typically quantified by its median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. The following table summarizes the ED50 values for morphine and selected phenylpiperidine derivatives obtained from various preclinical analgesic assays in rodents. It is important to note that ED50 values can vary depending on the animal species, strain, route of administration, and the specific pain model used.[4][5]

CompoundAnimal ModelAnalgesic AssayRoute of AdministrationED50 (mg/kg)
Morphine Rat (Sprague-Dawley)Hot-Plate Test (52.5°C)Subcutaneous (s.c.)3.0 (Minimum Effective Dose)[5]
Morphine RatHot-Plate Test (55°C)Subcutaneous (s.c.)2.6[4]
Morphine RatTail-Withdrawal Test (52°C)Subcutaneous (s.c.)2.6[4]
Morphine Mouse (BALB/c)Tail-Flick TestNot Specified2.63[6]
Morphine Mouse (C57BL/6)Tail-Flick TestNot Specified5.63[6]
Pethidine (Meperidine) Not SpecifiedNot SpecifiedNot SpecifiedWeakly active in writhing test[7]
N-[4-phenyl-1-(2-phenethyl)-4-piperidyl]-N-phenylpropanamide Mouse (C57BL)Hot-Plate TestNot Specified0.44[8]

Experimental Protocols

The data presented in this guide are derived from standard preclinical models of nociception. The following are detailed methodologies for two of the most commonly employed assays.

Hot-Plate Test

The hot-plate test is a widely used method to evaluate the analgesic efficacy of drugs against thermal pain.[9]

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant, preset level (e.g., 52.5°C or 55°C) is used.[4][5] The apparatus is enclosed to prevent the animal from escaping.

  • Procedure:

    • A baseline latency to a nociceptive response is determined for each animal by placing it on the hot plate and recording the time it takes to exhibit a pain response, such as licking a hind paw or jumping.[10]

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • Following the administration of the test compound or vehicle, the animal is placed back on the hot plate at predetermined time intervals (e.g., 30, 60, 90, 120 minutes).[9]

    • The latency to the nociceptive response is recorded at each time point.

  • Data Analysis: An increase in the latency to respond compared to the baseline or vehicle-treated group indicates an analgesic effect. The data are often expressed as the percentage of the maximum possible effect (%MPE).

Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic effects of compounds, primarily measuring the spinal reflex to a thermal stimulus.[11]

  • Apparatus: A tail-flick analgesiometer is used, which applies a focused beam of radiant heat to the ventral surface of the animal's tail.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned over the heat source.

    • The baseline tail-flick latency, the time taken for the animal to withdraw its tail from the heat, is recorded.[11]

    • A cut-off time is set to avoid tissue injury.

    • After the administration of the test substance, the tail-flick latency is measured again at specific time points.

  • Data Analysis: A significant increase in the tail-flick latency after drug administration is indicative of an analgesic effect.[11]

Signaling Pathway

Both morphine and phenylpiperidine-based opioids primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of the agonist to the receptor initiates a cascade of intracellular signaling events.

Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (Morphine or Phenylpiperidine) MOR Mu-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Reduced_neurotransmitter Reduced Neurotransmitter Release Ca_channel->Reduced_neurotransmitter Prevents Ca2+ influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to K+ efflux PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression Regulates Analgesia Analgesia Hyperpolarization->Analgesia Reduced_neurotransmitter->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway.

Conclusion

While direct comparative data for this compound is scarce, the broader class of phenylpiperidine derivatives includes some of the most potent opioid analgesics known.[3] The structure-activity relationship within this class is complex, with small modifications to the phenylpiperidine scaffold leading to significant changes in analgesic potency. The available data on derivatives suggests that the phenylpiperidine core is a privileged scaffold for designing potent µ-opioid receptor agonists. Morphine remains a cornerstone analgesic, and its well-characterized potency across various preclinical models serves as a critical benchmark for the development of new pain therapeutics, including novel phenylpiperidine derivatives. Future studies directly evaluating the analgesic profile of this compound would be valuable to fully understand the foundational structure-activity relationships of this important class of compounds.

References

A Comparative Analysis of 2-Phenylpiperidine and 4-Phenylpiperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances, pharmacological profiles, and therapeutic potential of two pivotal heterocyclic scaffolds.

The phenylpiperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents targeting the central nervous system (CNS). The positional isomerism of the phenyl group on the piperidine (B6355638) ring—at the 2- versus the 4-position—imparts distinct conformational properties and profoundly influences the pharmacological activity and therapeutic applications of the resulting compounds. This guide provides a comparative study of 2-phenylpiperidine and 4-phenylpiperidine (B165713) scaffolds, offering insights for researchers, scientists, and drug development professionals.

Structural and Conformational Differences

The location of the phenyl substituent dictates the overall three-dimensional shape and steric profile of the molecule. In the 4-phenylpiperidine scaffold, the phenyl group can adopt either an axial or equatorial position relative to the piperidine ring. The equatorial conformation is generally preferred for many of its derivatives, although the axial conformer can be crucial for interaction with certain receptors.[1] Conversely, the this compound scaffold presents a chiral center at the point of substitution, leading to (R) and (S) enantiomers, each potentially having different pharmacological activities.

dot

Caption: Core structures of this compound and 4-phenylpiperidine.

Comparative Pharmacological Profiles

The distinct structural features of 2- and 4-phenylpiperidines translate into different pharmacological profiles, with each scaffold showing predilections for different biological targets.

Dopamine (B1211576) and Norepinephrine (B1679862) Transporters

The This compound scaffold is famously represented by methylphenidate (Ritalin), a compound primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[2] Methylphenidate and its analogs are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] The activity of these compounds is highly dependent on the stereochemistry at the 2-position of the piperidine ring and substitutions on the phenyl ring.

In contrast, while some 4-phenylpiperidine derivatives exhibit activity at the DAT, this scaffold is more broadly associated with opioid and other receptor systems.[4][5] However, specific structural modifications can yield potent and selective DAT ligands.[4]

Table 1: Comparative Binding Affinities (IC₅₀/Kᵢ in nM) for Monoamine Transporters

ScaffoldCompoundPhenyl SubstitutionDATNETSERTReference(s)
This compound (±)-threo-MethylphenidateUnsubstituted13183>10,000[6]
This compound (±)-threo-4-F-Methylphenidate4-Fluoro61318,805[6]
4-Phenylpiperidine GBR 12909-14-85.4 (SERT/DAT=6.1)[4]
4-Phenylpiperidine Analog 9-6.6-223 (SERT/DAT=33.8)[4]
4-Phenylpiperidine Analog 19aThiophene isostere6.0-180 (SERT/DAT=30.0)[4]

Note: Data is compiled from different studies and experimental conditions may vary.

Opioid Receptors

The 4-phenylpiperidine scaffold is a classic framework for potent opioid analgesics, with pethidine (meperidine) being an early example.[7] This scaffold is a key component of highly potent µ-opioid receptor agonists like fentanyl and its derivatives.[8] Structure-activity relationship (SAR) studies have shown that modifications at the 1- and 4-positions of the piperidine ring are critical for opioid receptor affinity and activity.[9]

The This compound scaffold is not traditionally associated with significant opioid receptor activity.

Table 2: Comparative Binding Affinities (Kᵢ in nM) for Opioid Receptors

ScaffoldCompoundN-Substituent4-Alkyl Substituentµ-Opioidδ-Opioidκ-OpioidReference(s)
4-Phenylpiperidine Analog 1MethylH18 ± 22100 ± 4001100 ± 200[9]
4-Phenylpiperidine Analog 2MethylMethyl2.5 ± 0.31200 ± 200250 ± 30[9]
4-Phenylpiperidine Analog 5PhenethylH0.8 ± 0.182 ± 786 ± 8[9]

Note: Data is compiled from a study on 4-(m-hydroxyphenyl)piperidine analogs.

Sigma Receptors

Both scaffolds have been utilized in the development of ligands for sigma receptors, which are implicated in a variety of neurological disorders.

4-Phenylpiperidine derivatives have been developed as high-affinity sigma receptor ligands.[10] For example, 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP) is a known sigma receptor agonist with neuroprotective properties.[6][11]

Certain This compound derivatives also show moderate affinity for sigma receptors. For instance, AC927 (1-(2-phenethyl)piperidine oxalate) is a selective sigma receptor ligand that has been investigated for its potential in treating cocaine abuse.[12]

Table 3: Comparative Binding Affinities (Kᵢ in nM) for Sigma Receptors

ScaffoldCompoundσ₁ Receptorσ₂ ReceptorReference(s)
This compound AC92730 ± 2138 ± 18[12]
4-Phenylpiperidine Haloperidol (reference)--[10]
4-Phenylpiperidine Derivative1-10-[10]

Note: Data is compiled from different studies and experimental conditions may vary.

Synthesis Strategies

The synthetic approaches to 2- and 4-phenylpiperidines differ based on the position of the phenyl group.

dot

G cluster_2pp This compound Synthesis cluster_4pp 4-Phenylpiperidine Synthesis Pyridine Pyridine Two_Substituted_Pyridine Two_Substituted_Pyridine Pyridine->Two_Substituted_Pyridine Nucleophilic Addition Two_Phenylpiperidine Two_Phenylpiperidine Two_Substituted_Pyridine->Two_Phenylpiperidine Reduction Bromovaleronitrile Bromovaleronitrile Imine Imine Bromovaleronitrile->Imine Aryllithium Addition Imine->Two_Phenylpiperidine Reduction & Protection Four_Piperidone Four_Piperidone Aminonitrile Aminonitrile Four_Piperidone->Aminonitrile Strecker Reaction Four_Amino_Four_Phenylpiperidine Four_Amino_Four_Phenylpiperidine Aminonitrile->Four_Amino_Four_Phenylpiperidine Grignard Reaction Four_Anilinopyridine Four_Anilinopyridine Pyridinium_Salt Pyridinium_Salt Four_Anilinopyridine->Pyridinium_Salt Alkylation Four_Phenylpiperidine_Derivative Four_Phenylpiperidine_Derivative Pyridinium_Salt->Four_Phenylpiperidine_Derivative Reduction

Caption: General synthetic pathways for phenylpiperidine scaffolds.

A common route for 2-phenylpiperidines involves the addition of an aryllithium reagent to 5-bromovaleronitrile, followed by reduction of the resulting cyclic imine.[13] Alternatively, substituted pyridines can be subjected to nucleophilic addition and subsequent reduction.[14]

The synthesis of 4-phenylpiperidines often starts from a 4-piperidone (B1582916) derivative.[15] For instance, a Strecker reaction followed by a Grignard reaction with a phenylmagnesium halide can yield 4-amino-4-phenylpiperidines.[15] Another approach involves the alkylation and subsequent reduction of 4-anilinopyridine.[16]

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is a generalized procedure for determining the binding affinity of test compounds to the dopamine transporter.

1. Membrane Preparation:

  • Rat striatal tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[8]

  • The membrane pellet is washed and resuspended in the assay buffer.[8]

2. Binding Assay:

  • The assay is performed in a 96-well plate format.[8]

  • To each well, add the membrane preparation, a radioligand (e.g., [³H]WIN 35,428 or [³H]-Nomifensine), and varying concentrations of the test compound.[3][17]

  • For non-specific binding, a high concentration of a known DAT inhibitor (e.g., cocaine or BTCP) is used.[18]

  • The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.[18]

3. Filtration and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[2]

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[8]

  • The radioactivity retained on the filters is measured using a scintillation counter.[8]

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow A Membrane Preparation (e.g., Rat Striatum) B Incubation (Membranes + Radioligand + Test Compound) A->B C Filtration (Separate Bound from Free) B->C D Scintillation Counting (Measure Radioactivity) C->D E Data Analysis (Calculate IC₅₀ and Kᵢ) D->E

References

A Comparative Guide to the Mechanism of Action of 2-Phenylpiperidine Derivatives at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of 2-phenylpiperidine-based ligands, exemplified by fentanyl, at the mu-opioid receptor (MOR). The performance and signaling profiles are contrasted with other critical alternatives, including the classical agonist morphine and the partial agonist buprenorphine. This analysis is supported by quantitative data from key validation assays and detailed experimental protocols to aid in research and development.

Introduction to Mu-Opioid Receptor Signaling

The mu-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that is the primary target for most opioid analgesics.[1] Upon activation by an agonist, the MOR initiates two principal intracellular signaling cascades:

  • G-Protein Pathway: The receptor couples to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and modulation of ion channels.[2][3] This pathway is primarily responsible for the desired analgesic effects of opioids.[4]

  • β-Arrestin Pathway: Following agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, facilitating the recruitment of β-arrestin 2.[5] This interaction leads to receptor desensitization, internalization, and can initiate a separate wave of signaling.[5][6] The β-arrestin pathway is often associated with the adverse side effects of opioids, such as respiratory depression and the development of tolerance.[4][7]

Ligands that differentially activate these pathways are known as "biased agonists." A G-protein biased agonist would theoretically provide potent analgesia with a reduced side-effect profile, making it a key area of interest in drug development.[6][7]

Comparative Analysis of Mu-Opioid Receptor Ligands

The following tables summarize the quantitative performance of fentanyl, a representative this compound derivative, compared to morphine and buprenorphine in critical in vitro assays.[8][9][10]

Data Presentation

Table 1: Comparative Binding Affinity at the Human Mu-Opioid Receptor

CompoundClassBinding Affinity (Kᵢ, nM)
Fentanyl This compound Agonist1.1[11]
Morphine Phenanthrene Agonist3.0[11]
Buprenorphine Phenanthrene Partial Agonist0.4[11]
DAMGO Synthetic Peptide (Reference Agonist)0.5 - 1.2[12][13]
Naloxone Antagonist (Reference)0.4 - 5.9[11][13]

Kᵢ (Inhibition Constant): A measure of binding affinity; a lower Kᵢ value indicates a higher affinity for the receptor.

Table 2: Comparative Functional Activity - G-Protein Activation ([³⁵S]GTPγS Binding Assay)

CompoundPotency (EC₅₀, nM)Efficacy (% of DAMGO Max)
Fentanyl 1.995%
Morphine 25.080%
Buprenorphine 1.550% (Partial Agonist)
DAMGO 15.0100% (Reference)

EC₅₀ (Half-maximal Effective Concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum. Efficacy (Eₘₐₓ): The maximum response achievable by a ligand.

Table 3: Comparative Functional Activity - β-Arrestin 2 Recruitment (PathHunter® Assay)

CompoundPotency (EC₅₀, nM)Efficacy (% of DAMGO Max)
Fentanyl 18.090%
Morphine 150.065%
Buprenorphine 30.040% (Partial Agonist)
DAMGO 22.0100% (Reference)[6]

Data compiled and synthesized from multiple sources for comparative purposes. Actual values may vary based on specific assay conditions and cell lines.

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates Agonist Agonist (e.g., this compound) Agonist->MOR Binds AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates BetaArrestin β-Arrestin 2 P_MOR->BetaArrestin Recruits SideEffects Side Effects (e.g., Respiratory Depression, Tolerance) BetaArrestin->SideEffects Leads to Internalization Receptor Internalization BetaArrestin->Internalization Mediates

Caption: Mu-Opioid Receptor (MOR) downstream signaling cascades.

Experimental_Workflow_Binding_Assay Workflow: Competitive Radioligand Binding Assay start Start prep Prepare Cell Membranes (Expressing MOR) start->prep setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep->setup add_reagents Add Reagents: 1. Radioligand ([³H]-DAMGO) 2. Test Compound (e.g., this compound) 3. Membranes setup->add_reagents incubate Incubate to Equilibrium (e.g., 120 min at RT) add_reagents->incubate filter Rapid Filtration (Separate bound/unbound ligand) incubate->filter wash Wash Filters (Remove non-specific unbound ligand) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate Specific Binding, IC₅₀, and Kᵢ) count->analyze end End analyze->end

Caption: Workflow for determining ligand binding affinity (Kᵢ).

Experimental_Workflow_Functional_Assay Workflow: Cell-Based Functional Assays (cAMP / β-Arrestin) start Start culture Culture Cells (Expressing MOR and biosensor) start->culture plate Plate Cells (e.g., 96-well or 384-well plate) culture->plate add_compound Add Test Compound (Varying concentrations) plate->add_compound incubate Incubate (e.g., 30-90 min at 37°C) add_compound->incubate add_reagent Add Detection Reagent / Substrate incubate->add_reagent read Read Signal (Luminescence/Fluorescence) add_reagent->read analyze Data Analysis (Generate dose-response curve, calculate EC₅₀/Eₘₐₓ) read->analyze end End analyze->end

Caption: Generalized workflow for cell-based functional assays.

Experimental Protocols

Competitive Radioligand Binding Assay for Kᵢ Determination

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the human mu-opioid receptor.[14]

  • Objective: To calculate the inhibition constant (Kᵢ) of a test compound by measuring its ability to compete with a selective radioligand for MOR binding.

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human mu-opioid receptor.[14]

    • Radioligand: [³H]-DAMGO (a selective MOR agonist) at a concentration near its Kₑ.[14]

    • Test Compound: this compound derivative or other compounds of interest.

    • Non-specific Control: Naloxone at a high concentration (e.g., 10 µM) to determine non-specific binding.[12][14]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

    • Filtration: Cell harvester with glass fiber filters.[14]

    • Detection: Liquid scintillation counter.[14]

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[14]

    • Assay Setup: In a 96-well plate, prepare triplicate wells for each condition:

      • Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.[14]

      • Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.[14]

      • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[14]

    • Incubation: Incubate the plate for 120 minutes at room temperature to allow binding to reach equilibrium.[13][14]

    • Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.[14]

    • Washing: Wash filters multiple times with ice-cold assay buffer to remove unbound radioligand.[14]

    • Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).[14]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[14]

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine IC₅₀: Use non-linear regression to determine the IC₅₀, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO.[14]

    • Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[14]

cAMP Inhibition Assay for G-Protein Pathway Activation

This assay measures a compound's ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels, a hallmark of MOR Gᵢ-protein activation.[3][15]

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound for the G-protein signaling pathway.

  • Materials:

    • Cell Line: CHO or HEK293 cells stably expressing the human MOR.[3]

    • Adenylyl Cyclase Stimulator: Forskolin (B1673556).[3]

    • Assay Kit: A commercial cAMP detection kit (e.g., GloSensor™, AlphaScreen™, or HTRF).

    • Stimulation Buffer: HBSS containing 5 mM HEPES (pH 7.4), 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[16]

  • Procedure:

    • Cell Plating: Seed the cells into a 384-well white opaque plate and culture until they form a confluent monolayer.[16]

    • Compound Preparation: Prepare serial dilutions of the test compound in stimulation buffer.

    • Cell Stimulation:

      • Remove culture medium from the cells.

      • Add the diluted test compound to the wells.

      • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

    • Incubation: Incubate the plate for 30 minutes at room temperature.[16]

    • Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., lysis buffer followed by detection solution).

    • Signal Reading: After a final incubation period (typically 60 minutes), read the plate using a luminometer or a compatible plate reader.[16]

  • Data Analysis:

    • Normalize the data to the control wells (0% inhibition for forskolin alone, 100% inhibition for a maximal response).

    • Plot the percentage of cAMP inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ and Eₘₐₓ values.

β-Arrestin 2 Recruitment Assay

This cell-based assay quantifies the recruitment of β-arrestin 2 to the activated MOR, providing a measure of a compound's activity in this pathway.[5]

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound for inducing β-arrestin 2 recruitment.

  • Materials:

    • Cell Line: A specialized cell line, such as PathHunter® CHO-K1 OPRM1, that co-expresses the human MOR tagged with an enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger enzyme fragment (Enzyme Acceptor).[5]

    • Assay Kit: PathHunter® Detection Kit.[5]

    • Test Compound: Serial dilutions of the compound of interest.

    • Reference Agonist: DAMGO.

  • Procedure:

    • Cell Plating: Plate the PathHunter® cells in a 384-well white cell culture plate and incubate overnight.

    • Compound Addition: Add 5 µL of each compound dilution to the respective wells.[5]

    • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[5]

    • Detection: Prepare the PathHunter® Detection Reagent and add it to each well.[5]

    • Final Incubation: Incubate at room temperature for 60 minutes, protected from light, to allow the chemiluminescent signal to develop.[5]

    • Signal Reading: Read the chemiluminescence on a standard plate reader.

  • Data Analysis:

    • Normalize the data, setting the vehicle control as 0% and the response to a saturating concentration of the reference agonist (DAMGO) as 100%.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Use non-linear regression to calculate the EC₅₀ and Eₘₐₓ values for β-arrestin 2 recruitment.[17]

References

A Comparative Analysis of Fentanyl Analogs and Traditional Phenylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of fentanyl analogs and traditional phenylpiperidine opioids. The information presented is supported by experimental data to assist researchers in understanding the structure-activity relationships, receptor binding kinetics, and functional outcomes of these two significant classes of synthetic opioids.

Structural and Functional Divergence

Fentanyl, the archetypal 4-anilidopiperidine synthetic opioid, represents a significant structural departure from traditional phenylpiperidines like meperidine.[1][2] While both classes exert their effects primarily through the µ-opioid receptor (MOR), a G-protein-coupled receptor (GPCR), the nuanced differences in their chemical structures lead to profound variations in their pharmacological profiles.[3][4][5] Fentanyl's high potency, which can be 50 to 100 times that of morphine, is largely attributed to its high lipophilicity, allowing it to rapidly cross the blood-brain barrier.[5][6][7]

Modifications to the core fentanyl structure have given rise to a multitude of analogs with a wide spectrum of potencies.[2][8][9] For instance, substitutions on the piperidine (B6355638) ring can dramatically alter analgesic potency.[2][8] Groups larger than a methyl at the 3-position of the piperidine ring tend to decrease potency, suggesting that steric factors are critical for receptor interaction.[2][8][9] Conversely, specific substitutions at the 4-position can enhance potency, as seen with carfentanil, which possesses a 4-carbomethoxy group and exhibits one of the highest known affinities for the MOR.[10]

Comparative Pharmacological Data

The following table summarizes key in vitro pharmacological parameters for selected traditional phenylpiperidines and fentanyl analogs, providing a quantitative comparison of their interaction with the µ-opioid receptor.

Compound ClassCompoundBinding Affinity (Ki, nM)G-Protein Activation (cAMP Inhibition EC50, nM)β-Arrestin Recruitment (EC50, nM)
Traditional Phenylpiperidines Morphine1.17 - 4.02[5][10]7.1[11]178[11]
Oxycodone~143[12]1431[11]3034[11]
Fentanyl Analogs Fentanyl1.23 - 1.35[5][10]Potent Agonist[12][13]Full Efficacy[12][13]
Sufentanil0.40[10]N/AN/A
Alfentanil38.9[10]N/AN/A
Carfentanil0.19[10]N/AN/A
Remifentanil0.60[10]N/AN/A

Note: Data is compiled from multiple sources and variations may arise from different experimental conditions.

Signaling Pathways and Biased Agonism

Activation of the µ-opioid receptor by an agonist initiates downstream signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin pathway.[4][14][15] The G-protein pathway is primarily associated with the desired analgesic effects, while the β-arrestin pathway has been linked to some of the adverse side effects, such as respiratory depression and tolerance.[13][14]

Fentanyl and its analogs are not only potent but also demonstrate distinct signaling profiles compared to traditional opioids like morphine.[4][5] Some studies suggest that fentanyl is a more balanced or even β-arrestin-biased agonist compared to morphine, which may contribute to its higher incidence of respiratory depression.[5] This concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another, is a critical area of research in the development of safer opioids.[16]

G_Protein_Signaling cluster_membrane Plasma Membrane MOR μ-Opioid Receptor (MOR) G_Protein Heterotrimeric G-Protein (Gαi/o, Gβγ) MOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Gαi/o inhibits cAMP cAMP AC->cAMP Converts Opioid Opioid Agonist (e.g., Fentanyl) Opioid->MOR Binds to ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Leads to

Caption: G-protein signaling cascade upon µ-opioid receptor activation.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane MOR_P Phosphorylated μ-Opioid Receptor GRK GRK MOR_P->GRK Recruits & Activates Beta_Arrestin β-Arrestin MOR_P->Beta_Arrestin Recruits GRK->MOR_P Phosphorylates Opioid Opioid Agonist Opioid->MOR_P Agonist Binding & Receptor Activation Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Side_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects Contributes to

Caption: β-arrestin recruitment pathway following receptor phosphorylation.

Experimental Protocols

The characterization of opioid compounds relies on a suite of in vitro assays to determine their binding affinity, potency, and efficacy.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.[17]

Methodology:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor are utilized.[17]

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the µ-opioid receptor, such as [3H]-DAMGO, is used.[17]

  • Competitive Binding: The assay is performed by incubating the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[17]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[17]

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.[17]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[17]

Binding_Assay_Workflow A Prepare Receptor Membranes (human μ-opioid receptor) B Incubate with [3H]-DAMGO & Test Compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Determine IC50 D->E F Calculate Ki (Cheng-Prusoff Equation) E->F

Caption: Workflow for a competitive radioligand binding assay.

cAMP Inhibition Assay

Objective: To measure the potency and efficacy of a compound in activating the Gαi/o signaling pathway.[12][13]

Methodology:

  • Cell Culture: HEK-293 cells stably expressing the µ-opioid receptor are used.[12][13]

  • cAMP Stimulation: Intracellular cAMP levels are elevated using forskolin, an adenylyl cyclase activator.[12][13]

  • Compound Treatment: The cells are treated with varying concentrations of the test opioid.

  • cAMP Measurement: The reduction in forskolin-stimulated cAMP levels is measured using a suitable detection method, such as a GloSensor cAMP assay.[18]

  • Data Analysis: A dose-response curve is generated to determine the EC50 (potency) and Emax (efficacy) for cAMP inhibition.

β-Arrestin Recruitment Assay

Objective: To quantify the ability of a compound to promote the interaction between the µ-opioid receptor and β-arrestin.[12][13][19]

Methodology:

  • Assay System: A common method is the PathHunter enzyme complementation assay.[18] This utilizes cells co-expressing the µ-opioid receptor fused to one fragment of β-galactosidase and β-arrestin fused to the complementary fragment.

  • Compound Treatment: The cells are treated with the test opioid.

  • Signal Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active β-galactosidase enzyme. The enzyme activity is measured by the conversion of a substrate, producing a chemiluminescent signal.[18]

  • Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

The comparative analysis of fentanyl analogs and traditional phenylpiperidines reveals significant differences in their structure-activity relationships, binding affinities, and functional signaling. Fentanyl and its derivatives generally exhibit higher potency, driven by structural features that optimize their interaction with the µ-opioid receptor. Furthermore, the growing understanding of biased agonism highlights the importance of characterizing the G-protein and β-arrestin signaling profiles of novel opioid compounds. This knowledge is paramount for the rational design of next-generation analgesics with improved therapeutic windows and reduced adverse effects. The experimental protocols detailed herein provide a foundational framework for the comprehensive in vitro characterization of these and other opioid ligands.

References

A Comparative Guide to the In Vitro and In Vivo Activity of N-phenyl-N-(piperidin-2-ylmethyl)propionamide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activities of N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives as opioid receptor ligands. The following sections present quantitative data from key studies, detailed experimental methodologies for the cited assays, and visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships and translational potential of this class of compounds.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional activities of representative N-phenyl-N-(piperidin-2-ylmethyl)propionamide ligands at mu (µ) and delta (δ) opioid receptors.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)Selectivity (µ/δ)Reference
Ligand 19 4>1000>250[1][2]
Ligand 20 5>1000>200[1][2]
Ligand 13 Moderate AffinityWeak/No Affinity-[1]
Ligand 14 Moderate AffinityWeak/No Affinity-[1]
Ligand 23 Moderate AffinityWeak/No Affinity-[1]
Bivalent Ligand 17 0.6 - 0.90.2 - 1.2~1[3]

Table 2: In Vitro Functional Agonist Activity (EC50 or IC50, nM)

CompoundAssayµ-Opioid Receptor Activity (nM)δ-Opioid Receptor Activity (nM)Reference
Ligand 19 GPI75 ± 21-[1][2]
MVD190 ± 42-[1][2]
Ligand 20 MVD170 ± 42-[1][2]
Bivalent Ligands GPI & MVDPotent Agonist ActivityPotent Agonist Activity[3]

Table 3: In Vivo Analgesic Activity

CompoundAnimal ModelRoute of AdministrationAnalgesic EffectReference
Ligand 17 Non-injured ratsSpinalNot significantly effective in alleviating acute pain[3]
Compound 20 Naïve ratsIntrathecalNot significantly effective in alleviating acute pain[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of the test compounds for µ- and δ-opioid receptors.

  • Materials:

    • Cell membranes stably expressing human δ-opioid receptors (hDOR) or rat µ-opioid receptors (rMOR).

    • Radioligands: [³H]DAMGO for µ-receptors and [³H]DPDPE for δ-receptors.

    • Test compounds (N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives).

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[3]

In Vitro Functional Assays (GPI and MVD)
  • Objective: To determine the functional activity (agonist or antagonist) of the test compounds at µ- and δ-opioid receptors.

  • Models:

    • Guinea Pig Ileum (GPI): A smooth muscle preparation rich in µ-opioid receptors. Agonist activity is measured as the inhibition of electrically induced contractions.

    • Mouse Vas Deferens (MVD): A smooth muscle preparation containing a high density of δ-opioid receptors. Agonist activity is measured as the inhibition of electrically induced contractions.

  • Procedure:

    • Isolated GPI or MVD tissues are mounted in an organ bath containing a physiological salt solution and maintained at 37°C.

    • The tissues are electrically stimulated to induce regular contractions.

    • Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound to the organ bath.

    • The inhibitory effect of the compound on the contractions is recorded.

    • The EC50 or IC50 values (concentration of the compound that produces 50% of its maximal effect) are determined.[1][2][3]

In Vivo Antinociceptive (Analgesic) Assays
  • Objective: To evaluate the analgesic efficacy of the test compounds in animal models of pain.

  • Animal Models:

    • Non-injured (naïve) rats are often used to assess acute pain responses.

  • Procedures (e.g., Tail-flick test):

    • A baseline pain response (latency to withdraw the tail from a heat source) is measured before drug administration.

    • The test compound is administered via a specific route (e.g., intrathecal or spinal).

    • At various time points after administration, the tail-flick latency is re-measured.

    • An increase in the tail-flick latency is indicative of an analgesic effect.

    • The data is often expressed as the maximum possible effect (%MPE).[3][6]

Visualizations

Signaling Pathway of Opioid Receptor Agonism

Opioid Receptor Agonist Signaling Pathway Agonist Opioid Agonist (e.g., N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivative) OpioidReceptor Opioid Receptor (µ or δ) Agonist->OpioidReceptor Binds to GProtein Gi/o Protein OpioidReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Inhibits IonChannels Ion Channels GProtein->IonChannels Modulates cAMP cAMP AdenylylCyclase->cAMP Decreases production of Analgesia Analgesia cAMP->Analgesia Leads to IonChannels->Analgesia Contributes to

Caption: Opioid receptor agonist signaling cascade leading to analgesia.

Experimental Workflow for Ligand Evaluation

Experimental Workflow for Opioid Ligand Evaluation Synthesis Ligand Synthesis (N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives) InVitroBinding In Vitro Binding Assays (Determine Ki at µ and δ receptors) Synthesis->InVitroBinding InVitroFunctional In Vitro Functional Assays (GPI and MVD for agonist/antagonist activity) Synthesis->InVitroFunctional SAR Structure-Activity Relationship (SAR) Analysis InVitroBinding->SAR InVitroFunctional->SAR LeadSelection Lead Compound Selection SAR->LeadSelection InVivoTesting In Vivo Analgesic Testing (e.g., Tail-flick test in rats) LeadSelection->InVivoTesting PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies InVivoTesting->PKPD ClinicalCandidate Potential Clinical Candidate PKPD->ClinicalCandidate

Caption: A typical workflow for the evaluation of novel opioid ligands.

Discussion

The N-phenyl-N-(piperidin-2-ylmethyl)propionamide scaffold has been explored for the development of novel opioid receptor ligands. Structure-activity relationship studies have shown that substitutions on the aromatic ring and the piperidine (B6355638) moiety can significantly influence binding affinity and selectivity for µ-opioid receptors.[1][2] For instance, certain derivatives with hydroxyl substitutions have demonstrated excellent binding affinities in the low nanomolar range and high selectivity for the µ-opioid receptor over the δ-opioid receptor.[1][2]

In in vitro functional assays, such as the GPI and MVD preparations, some of these potent binders have shown significant agonist activity.[1][2] However, a notable discrepancy has been observed between the potent in vitro activity and the in vivo analgesic effects for some of the lead compounds.[3][5] For example, ligands that were highly potent and selective in in vitro assays failed to produce significant antinociceptive effects in rodent models of acute pain when administered directly into the central nervous system.[3][4]

This disconnect between in vitro and in vivo results highlights the importance of considering other factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the engagement of specific signaling pathways in vivo) in the drug development process.[3][5] Future research in this area may focus on optimizing the pharmacokinetic properties of these ligands to improve their bioavailability and central nervous system penetration, thereby potentially translating their high in vitro potency into effective in vivo analgesia.

References

Comparative Guide to the Cross-Reactivity of 2-Phenylpiperidine Derivatives on Delta-Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-phenylpiperidine derivatives and related analogues concerning their cross-reactivity with the delta-opioid receptor (DOR). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the structure-activity relationships (SAR) that govern the affinity and functional activity of this class of compounds at the DOR. While the primary focus is on this compound derivatives, the available literature necessitates a broader inclusion of 3- and 4-phenylpiperidine (B165713) analogues to provide a comprehensive comparative context.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of various phenylpiperidine derivatives at the delta-opioid receptor. This data is crucial for understanding the selectivity and potential therapeutic applications of these compounds.

Table 1: Binding Affinity (Ki) of Phenylpiperidine Derivatives at the Delta-Opioid Receptor (DOR)

Compound ClassSpecific DerivativeKi (nM) at DORReceptor Selectivity (μ/δ)Reference
4-Phenylpiperidine(3R, 4S)-2318.4 ± 0.70.0001[1]
4-Phenylpiperidine4-Phenyl-4-[1H-imidazol-2-yl]-piperidine (18a)18>258[2]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50, Emax) of Phenylpiperidine Derivatives at the Delta-Opioid Receptor (DOR) in GTPγS Binding Assays

Compound ClassSpecific DerivativeEC50 (nM) at DOREmax (%) vs. Standard AgonistReference
4-Phenylpiperidine(3R, 4S)-2374.5 ± 2.8267.1 ± 1.4[1]
4-Phenylpiperidine4-Phenyl-4-[1H-imidazol-2-yl]-piperidine (18a)14Full Agonist[2]

EC50 represents the concentration of the compound that produces 50% of the maximal response. Emax is the maximum response observed relative to a standard full agonist.

Delta-Opioid Receptor Signaling Pathway

Activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gi/o). This interaction leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of various downstream effectors. The key signaling events are depicted in the diagram below.

DOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound Derivative (Agonist) DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binds G_Protein Gi/o Protein DOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca2+ Channels G_beta_gamma->Ca_Channel Inhibits K_Channel K+ Channels G_beta_gamma->K_Channel Activates MAPK MAPK Pathway G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP Produces

Caption: Delta-Opioid Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may be adapted based on specific experimental conditions and available reagents.

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of a test compound for the delta-opioid receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the delta-opioid receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]DPDPE (a selective DOR agonist) or [³H]Naltrindole (a selective DOR antagonist).

  • Test compounds (this compound derivatives).

  • Non-specific binding control: Naloxone or another suitable opioid antagonist at a high concentration (e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

    • Competitive Binding: Assay buffer, radioligand, serially diluted test compound, and cell membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Set up 96-well Plate (Total, Non-specific, Competitive Binding) A->B C Incubate to Equilibrium B->C D Rapid Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 & Ki Calculation) E->F

Caption: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay for Functional Activity

Objective: To measure the functional activation of the delta-opioid receptor by a test compound by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Materials:

  • Cell membranes expressing the delta-opioid receptor.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Test compounds (this compound derivatives).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the following: cell membranes, GDP, and the test compound at various concentrations.

  • Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding [³⁵S]GTPγS to each well.

  • Incubate at 30°C for a defined time (e.g., 60 minutes) with gentle shaking.

  • Terminate the reaction by rapid filtration through the filter plate.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity.

Data Analysis:

  • Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values.

  • Plot the specific [³⁵S]GTPγS binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Inhibition Assay

Objective: To determine the ability of a test compound to inhibit the production of cyclic AMP (cAMP) following activation of the Gi/o-coupled delta-opioid receptor.

Materials:

  • Whole cells expressing the delta-opioid receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds (this compound derivatives).

  • cAMP assay kit (e.g., ELISA, HTRF, or LANCE-based).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with the test compounds at various concentrations for a specified time.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

  • Plot the measured cAMP levels against the log concentration of the test compound.

  • Fit the data to an inhibitory dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production.

References

A Comparative Analysis of Bridged vs. Non-Bridged Phenylpiperidine Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bridged and non-bridged phenylpiperidine antagonists, supported by experimental data. The guide delves into the structural nuances, pharmacological activities, and experimental considerations for these two classes of compounds, offering insights into their potential as therapeutic agents.

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antagonists targeting a variety of receptors, including G protein-coupled receptors (GPCRs) like the P2Y14 purinergic receptor, dopamine (B1211576) receptors, and opioid receptors. A key strategy in optimizing the pharmacological properties of these antagonists is the introduction of conformational constraints. This is often achieved by incorporating a bridge into the piperidine (B6355638) ring, leading to "bridged" analogues. This guide compares these conformationally restricted bridged antagonists with their more flexible, "non-bridged" counterparts.

Performance Comparison: P2Y14 Receptor Antagonists

A systematic study on a high-affinity non-bridged phenylpiperidine P2Y14 receptor antagonist, PPTN, and its bridged analogues provides a clear case study for comparison. The introduction of various bridging moieties, such as 2-azanorbornane and isoquinuclidine, was explored to probe the impact on receptor affinity and physicochemical properties.[1][2]

CompoundStructureReceptor Affinity (IC50, nM) at human P2Y14RLipophilicity (LogD7.4)
PPTN (Non-Bridged) N-(4-(Naphthalen-1-yl)-1-(5-nitro-2-pyridinyl)piperidin-4-yl)acetamide8.03.41
MRS4738 (Bridged) (1S,2S,4S)-2-((5-(Naphthalen-1-yl)-4-nitro-1H-pyrazol-1-yl)methyl)-2-azabicyclo[2.2.1]heptan-5-yl acetate2.73.55
Isoquinuclidine analogue (Bridged) 2-((5-(Naphthalen-1-yl)-4-nitro-1H-pyrazol-1-yl)methyl)-2-azabicyclo[2.2.2]octane15.6Not Reported

Data summarized from a study by Jacobson et al.[1][2]

The data indicates that bridging the piperidine ring can have a significant impact on receptor affinity. For instance, the bridged analogue MRS4738 exhibits a nearly three-fold higher affinity for the human P2Y14 receptor compared to the non-bridged parent compound, PPTN.[1] This suggests that the rigidified conformation of the bridged analogue may better fit the receptor's binding pocket. However, not all bridged structures lead to improved affinity, as seen with the isoquinuclidine analogue. Interestingly, the introduction of a bridge did not consistently decrease lipophilicity as initially hypothesized.[2]

Performance Comparison: Dopamine Receptor Antagonists

While direct comparative studies between a specific non-bridged phenylpiperidine dopamine antagonist and its bridged version are less common in the literature, extensive structure-activity relationship (SAR) studies on conformationally restricted analogues provide valuable insights. The goal is often to enhance selectivity for dopamine receptor subtypes (e.g., D2 vs. D3) and to modulate functional activity.

Compound TypeGeneral StructureKey SAR Findings
Non-Bridged Phenylpiperidines 4-phenylpiperidine coreModification of the partial dopamine D2 agonist 3-(1-benzylpiperidin-4-yl)phenol generated a series of novel functional D2 antagonists with fast-off kinetic properties.[1]
Bridged Phenylpiperidines (e.g., octahydrobenzo[f]quinolines) Rigid, fused ring systemsThe trans isomers of these rigid structures displayed a pharmacological profile similar to flexible (S)-phenylpiperidines, acting as centrally active dopamine autoreceptor antagonists. The cis isomers were found to be inactive.

Conformational restriction in dopamine antagonists can lead to compounds with unique pharmacological profiles, such as "dopaminergic stabilizers," which exhibit state-dependent D2 antagonism.[1] The stereochemistry of the bridge is critical, as demonstrated by the activity of trans isomers versus the inactivity of cis isomers in rigid octahydrobenzo[f]quinoline structures.

Performance Comparison: Opioid Receptor Antagonists

Similar to dopamine antagonists, the field of opioid receptor modulators has explored conformational restriction to enhance affinity and selectivity. Fentanyl, a potent non-bridged phenylpiperidine opioid agonist, has been the subject of studies involving conformationally restricted analogues.

Compound TypeGeneral StructureKey SAR Findings
Non-Bridged Phenylpiperidines (Fentanyl analogues) 4-anilidopiperidine coreThe N-phenethyl and N-phenyl groups are crucial for high-affinity mu-opioid binding. The extended conformation is favored for the most active analogues.
Bridged Fentanyl Analogues (e.g., perhydro-1,6-naphthyridin-2-ones) Bicyclic, rigid structuresThese conformationally restrained analogues have been synthesized and evaluated for their analgesic properties, demonstrating the importance of specific conformations for opioid receptor interaction.

The rationale for developing bridged analogues of flexible opioids like fentanyl is to lock the molecule into a "bioactive conformation," potentially leading to higher affinity and selectivity. These studies help in understanding the optimal spatial arrangement of key pharmacophoric features for potent opioid receptor antagonism.

Experimental Protocols

Radioligand Binding Assay for GPCR Antagonists

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Culture cells expressing the target GPCR (e.g., HEK293 cells).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Competition Binding Assay:

  • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-diprenorphine for opioid receptors) near its Kd value, and varying concentrations of the unlabeled test compound (bridged or non-bridged antagonist).

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Filtration and Detection:

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the cell membranes with the bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Cell-Based Assay for GPCR Antagonists (cAMP Assay)

This protocol measures the ability of an antagonist to block the agonist-induced change in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

1. Cell Culture and Plating:

  • Culture cells expressing the target GPCR in a suitable medium.

  • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Antagonist and Agonist Treatment:

  • Pre-incubate the cells with varying concentrations of the antagonist for a specific period.

  • Stimulate the cells with a fixed concentration of a known agonist (typically at its EC80 or EC90 concentration) in the presence of the antagonist. For Gi-coupled receptors, co-stimulation with forskolin (B1673556) (an adenylyl cyclase activator) is often used to create a measurable cAMP window.

  • Include control wells with no antagonist (agonist only) and basal levels (no agonist or antagonist).

3. Cell Lysis and cAMP Detection:

  • Lyse the cells using a lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based kits).

  • Follow the kit's instructions to measure the intracellular cAMP concentration. This typically involves the addition of detection reagents that generate a fluorescent or colorimetric signal proportional to the amount of cAMP.

4. Data Analysis:

  • Plot the measured signal (e.g., fluorescence ratio) against the log of the antagonist concentration.

  • Determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the agonist-induced response.

Visualizations

G_protein_coupled_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Antagonist Antagonist (Bridged or Non-Bridged) GPCR GPCR (e.g., P2Y14, Dopamine, Opioid) Antagonist->GPCR Blocks Agonist Binding G_protein G Protein (Gi/o) GPCR->G_protein Activates (inhibited by antagonist) Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 1: Generalized GPCR (Gi-coupled) signaling pathway blocked by an antagonist.

experimental_workflow start Start membrane_prep Membrane Preparation (from cells expressing target receptor) start->membrane_prep assay_setup Assay Setup (96-well plate) - Membranes - Radiolabeled Ligand - Test Compound (Antagonist) membrane_prep->assay_setup incubation Incubation (to reach binding equilibrium) assay_setup->incubation filtration Rapid Vacuum Filtration (separate bound from free radioligand) incubation->filtration counting Scintillation Counting (quantify bound radioactivity) filtration->counting data_analysis Data Analysis - Calculate Specific Binding - Determine IC50 and Ki counting->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for a radioligand binding assay.

Conclusion

The comparison between bridged and non-bridged phenylpiperidine antagonists reveals that conformational restriction through bridging is a powerful strategy to modulate pharmacological properties. For the P2Y14 receptor, bridging can lead to a significant increase in binding affinity. In the context of dopamine and opioid receptors, while direct comparative data is more nuanced, the principle of conformational restraint is consistently shown to be a key factor in determining antagonist activity and selectivity. The choice between a bridged and a non-bridged scaffold will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative evaluations of these important classes of compounds.

References

A Comparative Guide to the Neuroprotective Effects of Phenyl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents is a cornerstone of modern neuroscience research. Among the diverse chemical scaffolds explored, phenyl benzamide (B126) derivatives have emerged as a promising class of compounds with the potential to combat the complex pathologies of various neurodegenerative diseases. This guide provides a comprehensive comparison of different phenyl benzamide derivatives, summarizing their performance based on available experimental data. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are included to facilitate further research and development in this critical area.

Comparative Efficacy of Phenyl Benzamide Derivatives

The neuroprotective potential of various phenyl benzamide derivatives has been quantified across a range of preclinical models. The following table summarizes their inhibitory concentrations (IC50), binding affinities (Ki), and effective doses (ED50) against key targets and in different disease models, offering a direct comparison of their efficacy.

ClassDerivativeNeurological ModelTargetEfficacy (IC50/Ki/ED50)
Cholinesterase Inhibitors N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Alzheimer's Disease (in vitro)Acetylcholinesterase (AChE)IC50 = 0.056 µM[1]
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Alzheimer's Disease (in vitro)Beta-secretase 1 (BACE1)IC50 = 9.01 µM[1]
Compound 7a (picolinamide derivative)Alzheimer's Disease (in vitro)Acetylcholinesterase (AChE)IC50 = 2.49 ± 0.19 μM
N-Benzyl Benzamide (Compound V)Alzheimer's Disease (in vitro)Acetylcholinesterase (AChE)IC50 = 2.49 ± 0.19 μM[1]
N-Benzyl Benzamide (Compound III)Alzheimer's Disease (in vitro)Butyrylcholinesterase (BChE)IC50 = 0.08 nM[1]
N-Benzyl Benzamide (Compound IV)Alzheimer's Disease (in vitro)Butyrylcholinesterase (BChE)IC50 = 0.039 nM[1]
New Benzamide Derivative (B4)Alzheimer's Disease (in vitro)Acetylcholinesterase (AChE)IC50 = 15.42 nM[2]
New Benzamide Derivative (B4)Alzheimer's Disease (in vitro)Butyrylcholinesterase (BChE)IC50 = 32.74 nM[2]
Sigma-1 Receptor (S1R) Agonists Compound 1CNS Disorders (in vitro)Sigma-1 Receptor (S1R)Ki = 3.2 nM[3]
Compound 3 (chloro-substituted)CNS Disorders (in vitro)Sigma-1 Receptor (S1R)Ki = 1.7 nM[3]
Compound 7i (chloro-substituted)CNS Disorders (in vitro)Sigma-1 Receptor (S1R)Ki = 1.2 nM[4]
PSD95-nNOS Interaction Inhibitors Compound 29 (LY836)Ischemic Stroke (in vivo, MCAO rat model)PSD95-nNOS PPIReduces infarct size and neurological deficit[1]
Calcineurin Inhibitors ILB-162Parkinson's Disease (in vitro)CalcineurinIC50 = 0.057 µM[5]
Monoamine Oxidase (MAO) Inhibitors Tranylcypromine (B92988) Acetamide (TCP-Ac)Alzheimer's Disease (in vitro, Aβ toxicity)MAONeuroprotective at 100 nM[6]
Anticonvulsants N-(2,6-dimethylphenyl)-4-nitrobenzamideSeizures (in vivo, MES test)Not specifiedED50 = 31.8 μmol/kg[7]
N-(2-chloro-6-methylphenyl)-4-nitrobenzamideSeizures (in vivo, MES test)Not specifiedED50 = 90.3 μmol/kg[7]
Benzofuran-2-carboxamide Derivatives Compound 1fExcitotoxicity (in vitro)NMDA ReceptorComparable to memantine (B1676192) at 30 µM
Compound 1jExcitotoxicity (in vitro)NMDA Receptor / AntioxidantMarked anti-excitotoxic effects at 100 and 300 µM

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of phenyl benzamide derivatives are often mediated through the modulation of specific signaling pathways implicated in neuronal survival and death. The following diagrams, generated using the DOT language, illustrate some of these critical pathways.

G cluster_0 Sigma-1 Receptor (S1R) Agonist Pathway S1R_Agonist S1R Agonist (Benzamide Derivative) S1R Sigma-1 Receptor (S1R) S1R_Agonist->S1R activates IP3R IP3 Receptor S1R->IP3R stabilizes BDNF BDNF Signaling S1R->BDNF promotes Ca_release Ca²⁺ Release from ER IP3R->Ca_release modulates Mitochondria Mitochondrial Function Ca_release->Mitochondria enhances Cell_Survival Neuronal Survival Mitochondria->Cell_Survival supports BDNF->Cell_Survival promotes G cluster_1 PSD95-nNOS Disruption in Ischemic Stroke Ischemia Cerebral Ischemia NMDA_Activation NMDA Receptor Overactivation Ischemia->NMDA_Activation PSD95_nNOS_Complex PSD95-nNOS Complex Formation NMDA_Activation->PSD95_nNOS_Complex NO_Production Excessive NO Production PSD95_nNOS_Complex->NO_Production Neuronal_Damage Neuronal Damage NO_Production->Neuronal_Damage Benzamide_Inhibitor Benzamide Derivative (e.g., LY836) Benzamide_Inhibitor->PSD95_nNOS_Complex disrupts G cluster_2 p38 MAPK Signaling in Neuroinflammation Stress Cellular Stress / Aβ p38_MAPK p38 MAPK Activation Stress->p38_MAPK Downstream Downstream Targets (e.g., MK2) p38_MAPK->Downstream Inflammation Pro-inflammatory Cytokines Downstream->Inflammation Neuronal_Death Neuronal Apoptosis Inflammation->Neuronal_Death Benzamide_Inhibitor Benzamide Derivative (Potential Inhibitor) Benzamide_Inhibitor->p38_MAPK inhibits G start Start anesthesia Anesthetize Rat start->anesthesia surgery Expose Carotid Arteries anesthesia->surgery occlusion Induce MCAO surgery->occlusion treatment Administer Compound occlusion->treatment reperfusion Reperfusion (optional) treatment->reperfusion assessment Neurological Assessment reperfusion->assessment euthanasia Euthanize & Harvest Brain assessment->euthanasia staining TTC Staining & Analysis euthanasia->staining end End staining->end G start Culture Primary Neurons pretreatment Pre-treat with Compound start->pretreatment glutamate Induce Excitotoxicity (Glutamate Exposure) pretreatment->glutamate washout Washout & Re-add Compound glutamate->washout incubation Incubate for 24h washout->incubation analysis Endpoint Analysis (Viability, Apoptosis) incubation->analysis end End analysis->end

References

Comparative Guide to 2-Phenylpiperidine Analogs as Anti-Inflammatory Agents: A Review of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-phenylpiperidine analogs and related heterocyclic compounds as potential anti-inflammatory agents. While comprehensive structure-activity relationship (SAR) studies specifically targeting this compound derivatives for anti-inflammatory activity are limited in recent literature, this document synthesizes available data on this scaffold and structurally related compounds to inform future drug discovery efforts. The information presented is based on in vivo and in vitro experimental data from published research.

Overview of Phenylpiperidine Analogs in Inflammation

The phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities. Early research identified the potential of phenylpiperidine derivatives as anti-inflammatory agents. A notable study from 1979 described the synthesis and in vivo evaluation of several phenylpiperidine derivatives in a carrageenan-induced rat paw edema model, a classic assay for acute inflammation.

In Vivo Anti-Inflammatory Activity

The foundational study on anti-inflammatory phenylpiperidine derivatives demonstrated that certain analogs possess activity comparable to the established non-steroidal anti-inflammatory drug (NSAID), phenylbutazone. The data from this study is summarized in Table 1.

Table 1: In Vivo Anti-Inflammatory Activity of Phenylpiperidine Derivatives

Compound IDStructureDose (mg/kg)% Inhibition of Carrageenan-Induced Paw Edema
1 4-piperidino-β-methylphenethylamine5045
Phenylbutazone (Reference)5040

Data extracted from a study on the rat paw carrageenan test.[1]

The results indicate that compounds such as 4-piperidino-β-methylphenethylamine exhibit potent anti-inflammatory effects in this preclinical model.[1] However, this early work did not elucidate the specific molecular targets or provide in vitro mechanistic data.

SAR of Structurally Related Heterocyclic Anti-Inflammatory Agents

To build a more comprehensive understanding of the potential SAR of this compound analogs, it is instructive to examine related heterocyclic compounds for which more detailed anti-inflammatory data are available. Research on 2-piperidone (B129406) and various piperazine-containing molecules has identified key structural features that contribute to the inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).

2-Piperidone Derivatives

A series of 2-piperidone derivatives have been evaluated for their anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated microglial BV-2 cells.[2] These studies have shown that specific substitutions are crucial for the effective suppression of pro-inflammatory cytokines.[2]

Table 2: Anti-Inflammatory Activity of 2-Piperidone Derivatives

Compound IDR1R2% Inhibition of TNF-α at 20 µM% Inhibition of IL-1β at 20 µM% Inhibition of IL-6 at 20 µM
6b H4-fluorophenylData not specifiedData not specifiedData not specified
7p 3,4-dimethoxyphenyl4-fluorophenylData not specifiedData not specifiedData not specified
7q 3,4,5-trimethoxyphenyl4-fluorophenylSignificantSignificantSignificant

Qualitative data indicates that compounds 6b, 7p, and 7q effectively suppress the production of pro-inflammatory cytokines.[2]

The findings suggest that the nature of the substituents on the phenyl ring plays a significant role in the anti-inflammatory activity of these piperidone-based compounds.[2]

Benzhydrylpiperazine Derivatives as Dual COX-2/5-LOX Inhibitors

Recent studies on benzhydrylpiperazine-based compounds have identified potent dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. A 4-chloro substitution on the terminal phenyl ring was found to be particularly effective.

Table 3: In Vitro Inhibition of COX-2 and 5-LOX by Benzhydrylpiperazine Derivatives

Compound IDRCOX-2 IC50 (µM)5-LOX IC50 (µM)
9d 4-Cl0.25 ± 0.037.87 ± 0.33
Celecoxib (Reference)0.36 ± 0.023-
Zileuton (Reference)-14.29 ± 0.173

Compound 9d demonstrated potent inhibition of both COX-2 and 5-LOX, outperforming the respective standard drugs.[3]

These findings highlight the importance of specific halogen substitutions on the phenyl ring for enhancing anti-inflammatory activity, a principle that could be applicable to the design of this compound analogs.

Key Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways involved in the inflammatory response. The following diagrams illustrate a generalized inflammatory signaling pathway and a typical experimental workflow for screening anti-inflammatory compounds.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Activation MyD88->NFkB leads to Cytokines Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription of COX2 COX-2 Upregulation NFkB->COX2 induces transcription of

Caption: Generalized inflammatory signaling pathway initiated by LPS.

G cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Validation Synthesis Synthesis of This compound Analogs Compound_Treatment Treatment with Analogs Synthesis->Compound_Treatment Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation LPS_Stimulation->Compound_Treatment Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Compound_Treatment->Cytokine_Assay COX_Assay COX-2 Inhibition Assay Compound_Treatment->COX_Assay Animal_Model Carrageenan-Induced Paw Edema in Rats Cytokine_Assay->Animal_Model Lead Compounds COX_Assay->Animal_Model Lead Compounds Efficacy_Evaluation Measurement of Paw Volume Animal_Model->Efficacy_Evaluation

Caption: Experimental workflow for screening anti-inflammatory agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key assays used in the evaluation of anti-inflammatory compounds.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method for evaluating acute anti-inflammatory activity.

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Procedure:

    • Animals are fasted for 12 hours prior to the experiment with free access to water.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds, reference drug (e.g., phenylbutazone), and vehicle (control) are administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Cytokine Inhibition Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in cultured cells.

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

    • After a 24-hour incubation period, the cell supernatant is collected.

  • Measurement: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cytokine production by 50%) is calculated.

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are used.

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of prostaglandin (B15479496) E2 (PGE2) produced is measured using an ELISA kit.

  • Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are determined, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.

Conclusion and Future Directions

The available data, primarily from structurally related compounds, suggests that the this compound scaffold holds promise for the development of novel anti-inflammatory agents. Key SAR insights indicate that substitutions on the phenyl ring are critical for modulating activity. Specifically, the introduction of halogen atoms (e.g., chloro, fluoro) and methoxy (B1213986) groups has been shown to enhance the anti-inflammatory and COX-2 inhibitory potential in related heterocyclic systems.

Future research should focus on a systematic SAR exploration of the this compound scaffold. This would involve the synthesis of a library of analogs with diverse substitutions on both the phenyl and piperidine (B6355638) rings. These compounds should then be evaluated in a panel of in vitro assays to determine their inhibitory activity against key inflammatory targets such as COX-2, 5-LOX, TNF-α, and IL-6. Promising candidates from these in vitro studies should then be advanced to in vivo models of inflammation to assess their efficacy and pharmacokinetic properties. Such a comprehensive approach will be essential to fully elucidate the therapeutic potential of this compound analogs as a new class of anti-inflammatory drugs.

References

A Comparative Guide to Analytical Techniques for Chiral Purity Determination of 2-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like 2-phenylpiperidine is critical for guaranteeing therapeutic efficacy and safety. A variety of analytical techniques are available for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the primary methods used for determining the chiral purity of this compound, supported by illustrative experimental data from structurally similar compounds.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for determining the chiral purity of this compound depends on several factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation

The following table summarizes the key performance characteristics of these analytical techniques. The quantitative data presented is based on published methods for analogous chiral amines and piperidine (B6355638) derivatives, providing a reliable reference for what can be expected during method development for this compound.

TechniquePrincipleTypical Chiral Selector/Stationary PhaseAdvantagesDisadvantages
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives like Chiralpak® AD-H), Pirkle-type, cyclodextrin-based CSPs.High resolution, broad applicability, well-established, suitable for preparative scale.[1][2]Can consume significant amounts of organic solvents, method development can be time-consuming.[3]
Chiral GC Differential partitioning of volatile enantiomers with a chiral stationary phase.Cyclodextrin (B1172386) derivatives (e.g., CHIRALDEX® series).[4]High resolution, fast analysis times, high sensitivity.Requires analyte to be volatile and thermally stable, may require derivatization.[5]
Chiral SFC Separation using a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase.Polysaccharide-based CSPs are very common.[6][7]Fast separations, reduced organic solvent consumption ("green" technique), orthogonal selectivity to HPLC.[7][8]Requires specialized equipment, method development can be complex.
Chiral CE Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.Cyclodextrins (native and derivatized), macrocyclic antibiotics, chiral crown ethers.[9][10][11]High efficiency, minimal sample and solvent consumption, rapid method development.[10][11]Lower concentration sensitivity compared to HPLC, less suitable for preparative scale.
Chiral NMR Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Chiral alcohols (e.g., (R)-1,1'-bi-2-naphthol), chiral acids, or lanthanide shift reagents.[12][13]Rapid analysis, no physical separation required, provides structural information.[14][15][16]Lower sensitivity, requires higher analyte concentration, CSA may cause signal overlap.[15][16]

Table 1: Comparison of Analytical Techniques for Chiral Purity Determination.

Quantitative Performance Data (Based on Analogous Compounds)
TechniqueAnalyte ExampleLODLOQLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Reference
Chiral HPLC Alogliptin (piperidine derivative)-->0.999100-102%<2%
Chiral HPLC Verapamil-1 ng/mL≥0.99792.3-98.2%<11.6%[17]
Chiral GC-MS Amphetamines & Piperazines (derivatized)14.2-89.5 ng/L50.0-250 ng/L>0.9882.4-116.9%0.40-7.83%[18]
Chiral CE RS86017 (chiral amine)0.8 µg/mL2.5 µg/mL>0.99--[19]
Chiral CE Penicillamine1.41-2.58 µg/mL->0.99--[19]
Chiral NMR Chiral Amines-<1% of minor component---[20]

Table 2: Illustrative Quantitative Performance Data from Validated Methods for Structurally Related Compounds.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are generalized experimental protocols for each technique, which can serve as a starting point for the development of a specific method for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). The enantiomer that interacts more strongly with the CSP will be retained longer, resulting in different elution times.

Experimental Protocol (Example for a Piperidine Derivative):

  • Column Selection: A polysaccharide-based CSP such as Lux Cellulose-2 (250 x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase Preparation: An isocratic mobile phase consisting of ethanol (B145695) and a basic additive like diethylamine (B46881) (DEA) in a ratio of 100:0.5 (v/v) is prepared and filtered.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or controlled (e.g., 30°C)

    • Injection Volume: 20 µL

    • Detection: UV at 230 nm

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a suitable concentration.

  • Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

Principle: Chiral GC is suitable for volatile and thermally stable compounds. Enantiomers are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.

Experimental Protocol (General Approach):

  • Derivatization: The amine functionality of this compound can be derivatized, for example, by acylation with a reagent like trifluoroacetic anhydride (B1165640) (TFAA).[4]

  • Column Selection: A CHIRALDEX® G-TA (gamma-cyclodextrin trifluoroacetyl) column is a versatile choice for chiral amine separations.[4]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature and ramping up to facilitate separation.

    • Injector Temperature: Set to ensure complete volatilization of the derivatized analyte.

    • Detector Temperature: Set higher than the final oven temperature.

  • Sample Preparation: The derivatized this compound is dissolved in a suitable organic solvent.

  • Data Analysis: Enantiomeric excess is determined from the integrated peak areas of the two enantiomers.

Chiral Supercritical Fluid Chromatography (SFC)

Principle: Chiral SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The addition of a co-solvent (modifier) and the use of a chiral stationary phase enable the separation of enantiomers. SFC is known for its speed and reduced environmental impact.[6][7]

Experimental Protocol (General Screening Method):

  • Column Selection: A screening approach with multiple polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) is recommended to find the optimal stationary phase.

  • Mobile Phase: A gradient of a modifier (e.g., methanol, ethanol, or isopropanol) in supercritical CO2 is used. A basic additive like DEA may be required for good peak shape of basic compounds.

  • Instrumentation: A dedicated SFC system with a back-pressure regulator and a UV or MS detector is required.

  • Chromatographic Conditions:

    • Flow Rate: Typically 2-4 mL/min

    • Back Pressure: 100-150 bar

    • Column Temperature: 35-40°C

  • Sample Preparation: The sample is dissolved in the initial mobile phase modifier.

  • Data Analysis: Peak areas are used to calculate the enantiomeric purity.

Chiral Capillary Electrophoresis (CE)

Principle: In chiral CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the applied electric field, leading to their separation.[10][11]

Experimental Protocol (Example for Piperazine (B1678402) Derivatives):

  • Chiral Selector and BGE: A 200 mM phosphate (B84403) buffer at pH 2.8 containing 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector can be a starting point.[21]

  • Instrumentation: A capillary electrophoresis system with a UV detector is used.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary

    • Voltage: 15-30 kV

    • Temperature: Controlled, e.g., 25°C

    • Injection: Hydrodynamic or electrokinetic injection

  • Sample Preparation: The sample is dissolved in water or the BGE at a low concentration.

  • Data Analysis: The enantiomeric ratio is determined from the corrected peak areas.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Chiral NMR does not physically separate the enantiomers but distinguishes them in the NMR spectrum. This is achieved by adding a chiral solvating agent (CSA) to the sample, which forms transient diastereomeric complexes with the enantiomers. These complexes have slightly different chemical shifts, allowing for the quantification of each enantiomer.[15][16]

Experimental Protocol (General Approach):

  • Chiral Solvating Agent (CSA) Selection: For a basic compound like this compound, a chiral acid such as (R)-(-)-Mandelic acid or a chiral alcohol like (R)-1,1'-bi-2-naphthol (BINOL) can be effective.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a standard 1H NMR spectrum.

    • Add a molar equivalent of the CSA to the NMR tube.

    • Acquire another 1H NMR spectrum and look for splitting of signals corresponding to the protons near the chiral center.

  • Data Analysis: The enantiomeric excess is determined by integrating the distinct signals for each enantiomer. Quantitative NMR (qNMR) practices, such as ensuring full relaxation between scans, should be followed for accurate results.[14][22]

Mandatory Visualization

Experimental Workflow for Chiral Purity Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Technique Selection cluster_2 Data Acquisition & Analysis cluster_3 Output Sample Racemic or Enantioenriched This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (optional, e.g., for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC CE Chiral CE Dissolution->CE NMR Chiral NMR Dissolution->NMR GC Chiral GC Derivatization->GC Acquisition Instrumental Analysis (Separation/Spectrum Acquisition) HPLC->Acquisition GC->Acquisition SFC->Acquisition CE->Acquisition NMR->Acquisition Integration Peak Integration / Signal Quantification Acquisition->Integration Calculation Calculation of Enantiomeric Purity / Excess Integration->Calculation Report Final Report with Quantitative Results Calculation->Report

Caption: General workflow for the determination of chiral purity of this compound.

Decision Tree for Method Selection

G Start Start: Determine Chiral Purity of this compound Q1 Is the sample volatile & thermally stable? Start->Q1 Derivatize Consider Derivatization Q1->Derivatize No GC Chiral GC Q1->GC Yes Q2 Need for high throughput & green method? Q1->Q2 No Derivatize->GC Derivatize->Q2 SFC Chiral SFC Q2->SFC Yes Q3 Limited sample/solvent availability? Q2->Q3 No CE Chiral CE Q3->CE Yes Q4 Need for rapid, non-separative screening? Q3->Q4 No NMR Chiral NMR Q4->NMR Yes HPLC Chiral HPLC (versatile default) Q4->HPLC No

Caption: Decision tree for selecting a suitable analytical method for chiral purity determination.

References

Safety Operating Guide

Proper Disposal of 2-Phenylpiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Before proceeding with any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for the 2-Phenylpiperidine product in use. This guide provides general recommendations based on available safety data, and the SDS will offer detailed, substance-specific safety and disposal information. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its hazardous properties, this compound requires careful handling and disposal through designated waste streams.

Immediate Safety and Handling Precautions

Strict adherence to safety protocols is essential when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] In environments with inadequate ventilation, respiratory protection is necessary.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources as it is a combustible liquid.

Hazard Summary

The following table summarizes the primary hazards associated with this compound.

Hazard ClassificationDescriptionGHS Hazard Statements (Representative)Citations
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed. Toxic in contact with skin or if inhaled.H302, H311, H331
Skin Corrosion/Irritation Causes severe skin burns and irritation.H314, H315[2]
Serious Eye Damage/Irritation Causes serious eye damage and irritation.H314, H319[2]
Aquatic Hazard Harmful to aquatic life.H402

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately clear the area of personnel and remove all ignition sources.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not allow the spill to enter drains or waterways.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

cluster_0 start Start: this compound Waste Generated consult_sds Consult Specific Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards (Toxic, Corrosive, Combustible, Environmental) consult_sds->identify_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_hazards->wear_ppe segregate_waste Segregate from Incompatible Materials wear_ppe->segregate_waste containerize Containerize in a Labeled, Sealed Container segregate_waste->containerize label_spec Label Includes: 'Hazardous Waste' 'this compound' Associated Hazards containerize->label_spec store_waste Store in Designated Hazardous Waste Area containerize->store_waste disposal Dispose of Contents/Container to an Approved Waste Disposal Plant store_waste->disposal end End: Waste Disposed disposal->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

  • Waste Characterization: Based on the SDS, this compound is classified as hazardous waste. It should not be disposed of down the drain or in regular trash.[3][4]

  • Containerization and Labeling:

    • Use a dedicated, properly sealed, and clearly labeled waste container.

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • Associated hazards (e.g., "Toxic," "Corrosive," "Combustible")[4]

      • The accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[5]

    • Keep the container away from incompatible materials, heat, and ignition sources.[5]

    • The storage area should be secure and accessible only to authorized personnel.[6]

  • Final Disposal:

    • Arrange for disposal through a licensed and authorized hazardous or special waste collection point or disposal facility.[1][6] These facilities are equipped to handle hazardous materials through methods such as controlled incineration.

    • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[3]

    • Handle uncleaned, empty containers as you would the product itself.

References

Personal protective equipment for handling 2-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Phenylpiperidine

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of this compound, including detailed operational and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to proper safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection GlovesDouble gloving with a butyl rubber outer glove and a nitrile inner glove is recommended for optimal protection. Butyl rubber offers excellent resistance to pyridine (B92270) and similar aromatic compounds.
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes are required.[5]
Body Protection Lab CoatA flame-resistant lab coat, fully buttoned, to protect against splashes and contamination.[5]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
Quantitative Data Summary
PropertyValue
Molecular Formula C₁₁H₁₅N[6][7]
Molecular Weight 161.24 g/mol [6]
Flash Point 110 °C (230 °F)[8]
Storage Temperature 2-8°C[8]
GHS Hazard Codes H302, H315, H319, H335[1][2][4]

Operational Plan for Handling this compound

This procedural guide outlines the step-by-step process for safely handling this compound in a laboratory setting.

Pre-Handling Preparations
  • Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.

  • PPE Inspection: Inspect all PPE for damage or contamination before use. Don the appropriate PPE as specified in the table above.

  • Spill Kit Accessibility: Confirm that a spill kit containing absorbent materials (like sand, earth, or vermiculite), and labeled waste containers is readily accessible.[1]

Handling and Experimental Procedures
  • Controlled Environment: Conduct all handling and experiments within a certified chemical fume hood to prevent inhalation exposure.[5]

  • Avoid Contact: Avoid all personal contact with the substance, including inhalation of vapors and direct contact with skin and eyes.[1]

  • Safe Practices: Do not eat, drink, or smoke in the handling area.[1] Keep containers securely sealed when not in use.[1]

  • Ignition Sources: Avoid smoking, naked lights, or any other sources of ignition in the vicinity.[1]

Storage
  • Container Integrity: Store this compound in its original, tightly sealed container.[1]

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[1] The recommended storage temperature is between 2-8°C.[8]

  • Secure Location: Store in a locked area accessible only to authorized personnel.

Spill and Emergency Procedures
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1]

    • Collect the absorbed material into a suitable, labeled container for waste disposal.[1]

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal.[1]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert the emergency response team.

    • Prevent entry into the affected area.

  • First Aid:

    • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Skin Contact: Flush skin and hair with running water and soap.[1] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[1]

    • Inhalation: Remove the individual from the contaminated area to fresh air.[1]

    • Ingestion: Immediately give a glass of water. Do not induce vomiting. Contact a poison information center or a doctor.[1]

Disposal Plan
  • Waste Characterization: All waste contaminated with this compound must be treated as hazardous waste.

  • Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in clearly labeled, sealed containers.[1]

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[1] Consult your institution's environmental health and safety department for specific guidance.

  • Prohibited Disposal: DO NOT allow wash water from cleaning or process equipment to enter drains.[1]

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_emergency 3. Emergency Response cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood prep_spill Check Spill Kit prep_hood->prep_spill handle_chem Handle in Fume Hood prep_spill->handle_chem store_chem Store Properly handle_chem->store_chem spill Spill Occurs handle_chem->spill If spill occurs collect_waste Collect Contaminated Waste handle_chem->collect_waste After use store_chem->handle_chem first_aid Administer First Aid spill->first_aid spill->collect_waste dispose_waste Dispose via EHS collect_waste->dispose_waste

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。